molecular formula C19H30O2 B1592178 2,4-Nonadecadiynoic Acid CAS No. 76709-55-2

2,4-Nonadecadiynoic Acid

Número de catálogo: B1592178
Número CAS: 76709-55-2
Peso molecular: 290.4 g/mol
Clave InChI: LFKNZQNITZRUEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4-Nonadecadiynoic Acid is a synthetic long-chain fatty acid characterized by its 19-carbon backbone and two carbon-carbon triple bonds, as indicated by the "diynoic" nomenclature . It is supplied with high purity for research applications and is identified by the CAS Registry Number 76709-55-2 and the molecular formula C 19 H 30 O 2 . As a member of the acetylenic fatty acids, this compound features a unique structure with conjugated triple bonds. This makes it a molecule of interest in various scientific fields, including materials science, where such structures can be investigated for polymer synthesis, and chemical biology, for probing enzyme mechanisms or as a synthetic intermediate. The specific research applications and biological mechanisms of action for 2,4-Nonadecadiynoic Acid are areas for further investigation by the scientific community. Researchers can utilize this compound to explore the properties and reactivity of polyacetylenic natural product analogs. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

nonadeca-2,4-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKNZQNITZRUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597769
Record name Nonadeca-2,4-diynoic acid
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76709-55-2
Record name Nonadeca-2,4-diynoic acid
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Record name 2,4-Nonadecadiynoic Acid
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Foundational & Exploratory

2,4-Nonadecadiynoic Acid: A Premier Monomer for Supramolecular Sensing and Photonic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Nonadecadiynoic Acid: Supramolecular Assembly & Photonic Sensing Content Type: Technical Whitepaper Audience: Researchers, Materials Scientists, and Drug Delivery Engineers

Executive Summary

2,4-Nonadecadiynoic Acid (2,4-NDDA) is a specialized fatty acid derivative characterized by a conjugated diacetylene unit located proximal to the carboxyl headgroup.[1] Unlike standard fatty acids used purely for metabolic profiling, 2,4-NDDA is a functional monomer engineered for topochemical polymerization . Upon ultraviolet (UV) irradiation, it self-assembles into robust, conductive, and chromogenic Polydiacetylene (PDA) networks.

This guide details the physicochemical properties, polymerization mechanisms, and validated protocols for utilizing 2,4-NDDA in the fabrication of chromatic biosensors and ultra-stable liposomal drug delivery systems .

Part 1: Physicochemical Profile & Chemical Identity

2,4-NDDA is defined by its amphiphilic structure: a hydrophilic carboxyl headgroup, a rigid conjugated diyne photo-reactive center, and a hydrophobic alkyl tail. This architecture drives its self-assembly into highly ordered Langmuir-Blodgett (LB) films and liposomes.

Table 1: Technical Specifications
PropertySpecification
Chemical Name 2,4-Nonadecadiynoic Acid
CAS Number 76709-55-2
Molecular Formula C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol
Structure Description Carboxyl headgroup (C1) attached directly to conjugated diyne (C2, C4).[2][3][4] Saturated tail (C6–C19).
Solubility Soluble in chloroform, ethanol, THF. Poorly soluble in water (forms micelles/vesicles).
Reactivity Photopolymerizable under UV (254 nm). Thermochromic (Blue

Red transition).
Storage Condition -20°C, Dark, Inert Atmosphere (Argon/Nitrogen). Light Sensitive.
Structural Significance

Unlike "internal" diynes (e.g., 10,12-pentacosadiynoic acid), where the polymerizable unit is buried deep in the hydrophobic core, the 2,4-positioning of the diyne in 2,4-NDDA places the polymer backbone at the aqueous interface.

  • Effect: This creates a rigid "shell" directly at the headgroup surface, significantly altering the interfacial stability and sensitivity of the resulting liposomes or monolayers to surface-binding events [1].

Part 2: The Diacetylene Mechanism (Topochemical Polymerization)

The utility of 2,4-NDDA relies entirely on 1,4-topochemical polymerization . This reaction is lattice-controlled; it only proceeds if the monomers are packed with specific geometric parameters.

Mechanism of Action
  • Self-Assembly: Monomers align in a lattice (monolayer or bilayer).

  • Lattice Matching: The distance between translational monomers (

    
    ) must be approximately 4.9 Å , and the tilt angle (
    
    
    
    ) must be
    
    
    .
  • Initiation: UV photons excite the

    
    -electrons in the conjugated triple bonds.
    
  • Propagation: A radical transition forms an alternating ene-yne polymer backbone (PDA), manifesting as a deep blue color (absorption

    
     nm).
    
  • Stimuli Response: External stress (heat, pH, ligand binding) disrupts the effective conjugation length, causing a Blue-to-Red shift (

    
     nm) and often inducing fluorescence [2].
    

PolymerizationMechanism Monomer Monomer Self-Assembly (2,4-NDDA) UV UV Irradiation (254 nm) Monomer->UV Lattice Alignment BluePhase Blue Phase PDA (Ordered, Non-fluorescent) UV->BluePhase 1,4-Addition Stimulus External Stimulus (Heat/Binding/pH) BluePhase->Stimulus Backbone Twist RedPhase Red Phase PDA (Disordered, Fluorescent) Stimulus->RedPhase Chromatic Shift

Figure 1: The Topochemical Polymerization Pathway. The transition from colorless monomer to Blue polymer is irreversible; the Blue-to-Red shift is the sensing signal.

Part 3: Experimental Protocol (Self-Validating Systems)

This protocol describes the fabrication of PDA-Liposomes using 2,4-NDDA for drug delivery or sensing applications.

Phase A: Vesicle Preparation

Objective: Create uniform vesicles with correct lattice packing for polymerization.

  • Dissolution: Dissolve 2,4-NDDA in Chloroform to a final concentration of 1 mM.

    • Validation: Solution must be colorless. Yellowing indicates oxidation or premature polymerization.

  • Film Formation: Evaporate solvent under a stream of Nitrogen gas in a glass vial to form a thin lipid film. Desiccate under vacuum for 2 hours to remove trace solvent.

  • Hydration: Add deionized water (or HEPES buffer, pH 7.4) to the film. Final lipid concentration: 1–2 mM.

  • Sonication: Probe sonicate (40% amplitude) at 70°C (above the melting transition,

    
    ) for 15 minutes.
    
    • Why 70°C? 2,4-NDDA requires heating to disrupt crystalline aggregates and allow vesicle formation.

  • Cooling (Critical Step): Store the vesicle solution at 4°C overnight.

    • Mechanism:[5] This "ripening" period allows the monomers to crystallize into the ordered lattice required for polymerization. Without this, UV exposure will yield no color (failed polymerization).

Phase B: Photopolymerization

Objective: Crosslink the vesicles to lock in stability and optical properties.

  • Irradiation: Place the vial 5–10 cm from a UV lamp (254 nm, 6W).

  • Exposure: Irradiate for 2–10 minutes.

  • Visual QC: The solution should turn from turbid white to deep blue .

    • Troubleshooting: If the solution turns purple/red immediately, over-exposure or high temperature occurred. If it remains white, the lattice packing was insufficient (check Cooling step).

Phase C: Sensing / Stability Test

Objective: Verify the "Blue-to-Red" responsiveness.

  • Thermal Stress: Heat a 100 µL aliquot to 60°C.

  • Observation: The solution should shift to bright red/pink.

  • Fluorescence: Verify red fluorescence under green excitation (532 nm).

Workflow cluster_Prep Phase A: Assembly cluster_Poly Phase B: Polymerization Film Lipid Film (Chloroform Evap) Hydration Hydration (HEPES, 70°C) Film->Hydration Ripening Cooling/Ripening (4°C, 12h) Hydration->Ripening UV UV Crosslinking (254nm, 5 min) Ripening->UV Lattice Formed QC QC Check (Deep Blue Color) UV->QC

Figure 2: Step-by-step fabrication workflow for 2,4-NDDA liposomes.

Part 4: Advanced Applications

Chromatic Biosensors

By doping the 2,4-NDDA vesicles with a specific ligand (e.g., biotinylated lipid or ganglioside), the system becomes a biosensor. When the target (Avidin or Cholera Toxin) binds, the steric stress at the headgroup perturbs the polymer backbone, triggering the Blue-to-Red color change visible to the naked eye [3].

Enantioselective Photonics

Recent studies utilize 2,4-NDDA in conjunction with Circularly Polarized Luminescence (CPL) sources. The supramolecular assembly of 2,4-NDDA can be directed to form helical PDA chains, creating materials that exhibit chiral optical properties useful for advanced display technologies and encryption [4].

Stabilized Drug Delivery

The covalent crosslinking of the 2,4-diyne shell renders the liposomes resistant to detergent lysis and enzymatic degradation in the bloodstream. This makes 2,4-NDDA liposomes excellent candidates for the delivery of hydrophobic drugs that require long circulation times.

References

  • Guo, C., et al. (2017).[6] "Two-dimensional self-assembly of diacetylenic acid derivatives and their light-induced polymerization on HOPG surfaces." RSC Advances.

  • Kim, J.M., et al. (2013). "Polydiacetylene-based sensors for the detection of biological and chemical targets." Accounts of Chemical Research.
  • Santa Cruz Biotechnology. "2,4-Nonadecadiynoic Acid Product Data." [7]

  • Niu, X.Y., et al. (2020). "Sequentially amplified circularly polarized ultraviolet luminescence for enantioselective photopolymerization." Nature Communications.

Sources

2,4-Nonadecadiynoic Acid: Bio-Inspired Origins and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Nonadecadiynoic Acid (2,4-NDA) is a specialized nineteen-carbon fatty acid characterized by a conjugated diyne system at the


 position.[1][2] While often categorized alongside natural lipids, 2,4-NDA is primarily a synthetic construct  designed to mimic naturally occurring polyacetylenes found in the Asteraceae and Santalaceae plant families.

Its primary utility lies in its ability to undergo topochemical polymerization upon UV irradiation, forming Polydiacetylenes (PDAs)—highly ordered, chromatic polymers used in biosensing and drug delivery. This guide elucidates the biological inspiration behind 2,4-NDA, the natural sources of its structural analogs, and the precise methodologies for its synthesis and application in liposomal research.

Part 1: The Natural Context (Bio-Inspiration)

While 2,4-Nonadecadiynoic Acid itself is not a major isolate from a specific plant, it is a structural homolog of the 2,4-diynoic acid class of natural products. Researchers utilize 2,4-NDA because its odd-numbered carbon chain (C19) offers distinct packing properties in self-assembled monolayers (SAMs) compared to naturally abundant even-chain lipids.

Natural Sources of 2,4-Diyne Analogs

The 2,4-diyne motif (


) is a potent pharmacophore found in specific botanical and entomological sources.
OrganismFamilyCompoundBiological Function
Echinacea purpurea AsteraceaeAlkamides (e.g., undeca-2E,4Z-diene-8,10-diynoic acid isobutylamide)Immunomodulation; tingling sensation (paresthesia).
Annona crassiflora Annonaceae6E-octene-2,4-diynoic acid Antimicrobial defense; antioxidant activity in fruit pulp.
Chauliognathus spp. Cantharidae (Soldier Beetles)Dihydromatricaria acid (C18 diyne)Chemical defense secretion against predators.
Santalum album SantalaceaeSantalbic acid (related acetylenic fatty acids)Seed oil storage lipids; fungicidal properties.
Biosynthetic Pathways

In nature, the formation of the diyne system occurs via sequential desaturation of oleic or linoleic acid precursors. This pathway is critical for understanding how to engineer similar motifs in synthetic biology.

Biosynthesis Oleic Oleic Acid (C18:1) Crepenynic Crepenynic Acid (C18:1, 12-yne) Oleic->Crepenynic Δ12-Acetylenase (FAD2 variant) Polyacetylene Polyacetylenic Acids (C18 Diyne/Triyne) Crepenynic->Polyacetylene Desaturases (Δ14, Δ16) ChainShort β-Oxidation (Chain Shortening) Polyacetylene->ChainShort Peroxisomal Processing Diyne24 2,4-Diyne Fatty Acids (Natural Analogs) ChainShort->Diyne24 C2/C4 Truncation

Figure 1: The enzymatic cascade transforming common fatty acids into bioactive diynes. Nature typically builds these "mid-chain" and then truncates them via β-oxidation to position the diyne unit at the 2,4-position.

Part 2: Chemical Synthesis & Production

Since 2,4-NDA is rarely isolated in bulk from nature, it is produced synthetically for pharmaceutical applications. The synthesis relies on the Cadiot-Chodkiewicz coupling , a robust method for creating unsymmetrical conjugated diynes.

Synthetic Protocol (Laboratory Scale)

Objective: Synthesize 2,4-Nonadecadiynoic Acid (C19H30O2).

Reagents:

  • 1-Hexadecyne (Terminal Alkyne Segment)

  • 3-Bromopropiolic Acid (Bromoalkyne Segment)

  • CuCl (Catalyst)

  • Ethylamine (Base)

  • Hydroxylamine hydrochloride (Reducing agent to maintain Cu(I))

Workflow:

  • Preparation of Catalyst: Dissolve CuCl (20 mol%) and hydroxylamine hydrochloride in 70% aqueous ethylamine. Maintain under inert atmosphere (

    
    ).
    
  • Coupling Reaction:

    • Add 1-Hexadecyne (1.0 eq) to the catalyst solution at 0°C.

    • Dropwise add 3-Bromopropiolic acid (1.1 eq) dissolved in MeOH over 30 minutes.

    • Mechanism:[2][3] The copper acetylide forms with the terminal alkyne and undergoes oxidative coupling with the bromoalkyne.

  • Quenching & Isolation:

    • Acidify with 2M HCl to pH 2.

    • Extract with diethyl ether (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallize from hexane/chloroform to yield white crystalline plates.

    • Critical Check: 2,4-diynes are light-sensitive. Perform all steps under amber light or aluminum foil shielding.

Part 3: Applications in Drug Development

The primary value of 2,4-NDA is its ability to form polymerized liposomes (Polydiacetylenes or PDAs). Unlike natural fluid lipids, 2,4-NDA can be "frozen" into a rigid, colored structure by UV light.

Mechanism of Action (The Chromatic Shift)

When 2,4-NDA self-assembles into a bilayer, the diyne groups align. UV irradiation (254 nm) triggers a 1,4-addition reaction, creating a conjugated ene-yne backbone.

  • Blue Phase: Initial polymer state (ordered).

  • Red Phase: Stress-induced state (heat, pH, ligand binding) causes backbone distortion.

This property is exploited for colorimetric biosensors . If a virus or drug binds to the surface, the liposome turns from blue to red.

Protocol: Preparation of 2,4-NDA Liposomes

Materials: 2,4-Nonadecadiynoic Acid, Chloroform, Deionized Water, Probe Sonicator.

  • Film Formation: Dissolve 2,4-NDA in chloroform in a glass vial. Evaporate solvent under

    
     stream to form a thin lipid film.
    
  • Hydration: Add deionized water (final conc. 1 mM). Heat to 70°C (above the melting point of the lipid) for 15 minutes.

  • Self-Assembly: Sonicate at 70°C for 10 minutes (probe sonicator, 40W) to form vesicles.

  • Cooling: Store at 4°C overnight to allow packing of the diyne chains.

  • Polymerization: Irradiate with UV light (254 nm, 1 mW/cm²) for 2-5 minutes.

    • Endpoint: Solution turns deep blue.

Workflow Solubilization Dissolve 2,4-NDA in Chloroform Evaporation Evaporate to Lipid Film Solubilization->Evaporation Hydration Hydrate (H2O) @ 70°C Evaporation->Hydration Sonication Sonication (Vesicle Formation) Hydration->Sonication Cooling Cool to 4°C (Lattice Ordering) Sonication->Cooling UV UV Irradiation (254 nm) Cooling->UV  Critical Step:  Alignment PDA Blue PDA Liposomes UV->PDA

Figure 2: Step-by-step workflow for converting 2,4-NDA monomer into functionalized PDA nanosensors.

References

  • Synthesis of Diacetylenic Acids

    • Title: "Synthesis and polymeriz
    • Source:Journal of Polymer Science, 2020.
    • 4[2][5][6][7][8][9]

  • Natural Occurrence of 2,4-Diynes

    • Title: "UHPLC-ESI-QTOF-MS/MS Profiling of Phytochemicals from Ar
    • Source:NIH / PubMed, 2023.
    • 5[2][5][6][7][8][9][10][11]

  • Polyacetylenes in Echinacea

    • Title: "Diacetylenic isobutylamides of Echinacea: Synthesis and n
    • Source:ResearchG
    • 12[1][2][3][5][6][7][8][9][10][11]

  • Biosynthetic Pathways of Acetylenic Lipids

    • Title: "Biosynthesis and Function of Polyacetylenes and Allied N
    • Source:NIH / PMC, 2012.
    • 13[2][5][6][7][8]

  • Applications in Nanojunctions

    • Title: "Nanojunction between Fullerene and One-Dimensional Conductive Polymer on Solid Surfaces."
    • Source:ResearchG
    • 14[1][2][3][5][6][7][8][9][10][11][15]

Sources

2,4-Nonadecadiynoic Acid: Synthetic Origins & Metabolic Interference Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Nonadecadiynoic Acid (2,4-NDDA) is a specialized, synthetic fatty acid analog characterized by a 19-carbon chain (nonadeca-) and a conjugated diyne system at the C2 and C4 positions. Unlike endogenous fatty acids (e.g., palmitic or arachidonic acid) synthesized via the fatty acid synthase (FAS) complex, 2,4-NDDA does not possess a canonical de novo biosynthetic pathway in mammalian or plant systems.

Instead, its "pathway" relevance lies in two distinct domains for drug development professionals:

  • Chemical Biogenesis: The synthetic route (Cadiot-Chodkiewicz coupling) used to generate this lipid probe.

  • Metabolic Interference Pathway: Its biological mechanism of action as a suicide substrate or metabolic staller , specifically targeting fatty acid

    
    -oxidation and lipoxygenase (LOX) enzymes.
    

This guide details the chemical synthesis, cellular uptake, and the specific metabolic checkpoints where 2,4-NDDA exerts its pharmacological effects.

Part 1: Chemical Biogenesis (Synthesis)

As a non-natural lipid, the "biosynthesis" of 2,4-NDDA is achieved through precision organic synthesis. The conjugated 1,3-diyne moiety is thermodynamically unstable in many biological environments but is synthesized via copper-catalyzed coupling.

The Cadiot-Chodkiewicz Coupling Protocol

The industry-standard method for constructing the unsymmetrical 2,4-diyne backbone involves coupling a terminal alkyne with a haloalkyne.[1][2]

Reaction Scheme:



Step-by-Step Synthetic Workflow:

  • Precursor Preparation:

    • Fragment A (Tail): 1-Tetradecyne (

      
      ) represents the hydrophobic tail.
      
    • Fragment B (Head): 5-bromopent-4-ynoic acid (or protected ester) provides the carboxyl head group.

  • Catalytic Coupling:

    • Dissolve Fragment A in methanol/ethylamine solution.

    • Add catalytic CuCl (1-5 mol%) and hydroxylamine hydrochloride (reducing agent to maintain Cu(I)).

    • Dropwise addition of Fragment B (haloalkyne) at 0°C to prevent homocoupling (Glaser coupling).

  • Purification:

    • Acidification and extraction.

    • Recrystallization (often from hexane) to isolate the 2,4-diyne product.

    • Critical Quality Attribute: The product must be stored in the dark at -20°C to prevent UV-induced topochemical polymerization (turning blue/red).

Part 2: Biological Interaction & Metabolic Pathways

Upon introduction to a biological system (e.g., cell culture or in vivo model), 2,4-NDDA mimics endogenous fatty acids but acts as a metabolic "wrench" in the gears of lipid oxidation and signaling.

Cellular Uptake and Activation

2,4-NDDA is sufficiently hydrophobic to cross cell membranes via passive diffusion or facilitated transport.

  • Transporters: Fatty Acid Transport Proteins (FATP1-6) and CD36.

  • Activation: Once cytosolic, it is recognized by Long-chain Acyl-CoA Synthetase (ACSL) .

    • Reaction: 2,4-NDDA + ATP + CoA

      
       2,4-Nonadecadiynoyl-CoA + AMP + PPi.
      
    • Insight: The carboxyl head group is identical to natural fatty acids, allowing it to "trick" the ACSL enzyme.

The -Oxidation Stall (Mitochondrial Interference)

This is the primary pharmacological mechanism. Normal fatty acids undergo


-oxidation to generate Acetyl-CoA. 2,4-NDDA enters this pathway but cannot complete it.
  • Step 1: Dehydrogenation (Normal): Acyl-CoA Dehydrogenase (ACAD) attempts to introduce a double bond at C2-C3.

  • The Blockade: 2,4-NDDA already possesses unsaturation at C2 and C4. The rigid linear geometry of the diyne prevents the formation of the required trans-2-enoyl-CoA intermediate in the correct conformation for hydration.

  • Result: The molecule acts as a Metabolic Dead-End Probe , accumulating as the CoA ester and potentially inhibiting ACAD or 2,4-dienoyl-CoA reductase via product inhibition.

Lipoxygenase (LOX) Inhibition Pathway

2,4-NDDA serves as a mechanism-based inhibitor (suicide substrate) for 5-Lipoxygenase (5-LOX), the key enzyme in Leukotriene biosynthesis.

  • Mechanism: The 2,4-diyne moiety mimics the cis,cis-1,4-diene system of Arachidonic Acid.

  • Inactivation: The iron center of 5-LOX attempts to abstract a hydrogen.[3] Instead of forming a stable radical, the diyne rearranges into a highly reactive allene or radical species that covalently binds to the enzyme active site (often a Methionine residue), irreversibly inactivating it.

Part 3: Visualization of the Interference Pathway

The following diagram illustrates the parallel processing of Arachidonic Acid (Natural) versus the inhibitory blockade caused by 2,4-NDDA (Synthetic).

NDDA_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria NDDA 2,4-NDDA (Synthetic Probe) FATP FATP / CD36 (Transporter) NDDA->FATP LOX 5-Lipoxygenase (Active Enzyme) NDDA->LOX Competitive Binding AA Arachidonic Acid (Natural Substrate) AA->FATP ACSL Acyl-CoA Synthetase FATP->ACSL Substrate Competition AA_Free Arachidonic Acid (Free) FATP->AA_Free NDDA_CoA 2,4-NDDA-CoA (Activated Inhibitor) ACSL->NDDA_CoA ATP -> AMP + PPi BetaOx Beta-Oxidation Machinery NDDA_CoA->BetaOx Carnitine Shuttle AA_Free->LOX LOX_Dead Inactivated 5-LOX (Covalent Adduct) LOX->LOX_Dead Suicide Inhibition (Radical Trap) Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Normal Biosynthesis Stall Metabolic STALL (Inhibition of ACAD) BetaOx->Stall Cannot Process 2,4-Diyne

Caption: Figure 1. Comparative pathway showing 2,4-NDDA acting as a suicide inhibitor of 5-LOX and a metabolic staller in mitochondrial beta-oxidation.

Part 4: Quantitative Data & Protocol Parameters

Table 1: Physicochemical & Biological Properties
ParameterValueRelevance to Protocol
Molecular Formula

Odd-chain length serves as a mass spec tag (no overlap with C18/C20).
Molecular Weight 290.44 g/mol -
Unsaturation 2,4-Diyne (Conjugated)Responsible for UV-polymerization and enzyme inhibition.
Target Enzyme 5-Lipoxygenase (5-LOX)

(varies by assay conditions).
Solubility DMSO, Ethanol, ChloroformStock solutions must be prepared in organic solvent; precipitate in water.
Stability PhotosensitiveMust be handled under yellow light; polymerizes to blue/red solid upon UV exposure.
Experimental Protocol: 5-LOX Inhibition Assay

To validate the "pathway" inhibition in a drug discovery context:

  • Enzyme Preparation: Isolate human recombinant 5-LOX or use rat basophilic leukemia (RBL-1) cell lysate.

  • Incubation:

    • Prepare 2,4-NDDA stock in DMSO.

    • Incubate enzyme + 2,4-NDDA (0.1 - 100

      
      ) + 
      
      
      
      + ATP for 5 minutes at 37°C.
    • Control: Vehicle (DMSO) only.

  • Substrate Addition: Add Arachidonic Acid (

    
    ) to initiate reaction.
    
  • Quantification:

    • Stop reaction after 10 mins with organic solvent (Methanol/Acetonitrile).

    • Measure 5-HETE or Leukotriene B4 (LTB4) production via RP-HPLC (UV 235 nm for HETE, 270 nm for Leukotrienes).

  • Result Interpretation: A decrease in 5-HETE peak area relative to control confirms the blockade of the biosynthetic pathway.

References

  • Kerdesky, F. A., et al. (1987).[4] "Synthesis and 5-lipoxygenase inhibitory activity of 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid analogues." Journal of Medicinal Chemistry, 30(7), 1177-1186.[4] Link

  • Kühn, H., et al. (1984). "The mechanism of inactivation of lipoxygenases by acetylenic fatty acids." European Journal of Biochemistry, 139(3), 577-583. Link

  • Cadiot, P., & Chodkiewicz, W. (1957).[2][5] "Coupling of Acetylenes with Haloacetylenes." Chemistry of Acetylenes, 597-647. (Foundational synthetic chemistry source).

  • Chawla, G., et al. (2021). "Lipoxygenase Inhibition by Plant Extracts and Synthetic Analogs." Molecules, 26(4), 966. Link

  • PubChem. (2024). "2,4-Nonadecadiynoic Acid Compound Summary." National Library of Medicine. Link

Sources

Technical Guide: Spectroscopic Analysis of 2,4-Nonadecadiynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2,4-Nonadecadiynoic Acid (2,4-NDA) , a conjugated diacetylenic fatty acid widely used in the formation of polydiacetylene (PDA) vesicles and sensors. Unlike standard fatty acids, the 2,4-diyne moiety introduces unique spectroscopic signatures and stability challenges. This document details the specific NMR, IR, and MS profiles required for structural validation and purity assessment, emphasizing the critical need to prevent topochemical polymerization during analysis.

Part 1: Chemical Identity & Physicochemical Properties

2,4-NDA is an amphiphilic lipid featuring a polar carboxylic head group directly conjugated to a diyne system, followed by a hydrophobic alkyl tail.

PropertyData
IUPAC Name 2,4-Nonadecadiynoic acid
CAS Number 76709-55-2
Molecular Formula C

H

O

Molecular Weight 290.44 g/mol
Appearance White to off-white crystalline powder (turns blue upon UV exposure)
Solubility Soluble in chloroform, dichloromethane, THF; Insoluble in water
Stability Photosensitive; polymerizes under UV light (254 nm)

Part 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2,4-NDA is distinct from non-conjugated fatty acids due to the absence of


- and 

-methylene protons. The diyne system acts as a rigid spacer, shifting the first aliphatic signals to the

-position.

H NMR (400 MHz, CDCl

)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Position

(ppm)
MultiplicityIntegrationAssignment Logic
COOH 11.0 – 12.0Broad Singlet1HAcidic proton; shift varies with concentration/solvent.
C2, C3, C4, C5 Silent Region: No protons attached to the diyne system.
C6-H 2.33Triplet (

Hz)
2HKey Diagnostic: Propargylic protons (

-position). Deshielded by the alkyne.
C7-H 1.52Quintet2H

-protons relative to the diyne system.
Bulk CH

1.25 – 1.35Multiplet22HMethylene envelope of the alkyl chain (C8–C18).
C19-H 0.88Triplet (

Hz)
3HTerminal methyl group.

C NMR (100 MHz, CDCl

)

The conjugated system creates a unique pattern in the sp-hybridized region (60–90 ppm) and deshields the carbonyl carbon compared to saturated acids.

Carbon

(ppm)
EnvironmentStructural Insight
C1 (C=O) 158.5CarbonylUpfield shift vs. saturated acids (~180 ppm) due to conjugation with the triple bond.
C2 60.5Alkyne (

)
Shielded due to proximity to the electron-withdrawing COOH.
C3 73.2Alkyne (

)
Internal alkyne carbon.
C4 65.8Alkyne (

)
Internal alkyne carbon.
C5 88.0Alkyne (

)
Most deshielded sp-carbon; connected to the alkyl chain.
C6 19.5PropargylicDistinctive shift for CH

adjacent to a triple bond.
Bulk CH

29.0 – 31.9Alkyl ChainStandard methylene backbone.
C19 (CH

)
14.1MethylTerminal carbon.
Infrared (IR) Spectroscopy

IR analysis is the primary method for detecting the diyne moiety and monitoring polymerization.

  • Diagnostic Band (2222 cm

    
    ):  The conjugated C
    
    
    
    C stretch is strong and sharp. Critical Note: If the sample has partially polymerized, this peak intensity decreases, and the sample turns blue.
  • Carbonyl Band (1690 cm

    
    ):  The C=O stretch appears at a lower frequency than saturated acids (typically 1710 cm
    
    
    
    ) due to conjugation with the
    
    
    -alkyne.
Frequency (cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Functional GroupModeNotes
2500–3300 O–HStretchBroad, characteristic of carboxylic acid dimers.
2918, 2849 C–HStretchAsymmetric/Symmetric stretches of the alkyl tail.
2222 C

C
StretchSignature Peak. Conjugated diyne system.
1690 C=OStretchConjugated carboxylic acid.
1465 CH

BendScissoring vibration of methylene chain.
720 (CH

)

RockIndicates long alkyl chain (

).
Mass Spectrometry (MS)[7]
  • Method: Electron Ionization (EI, 70 eV) or ESI (Negative Mode).

  • Molecular Ion:

    
     290 [M]
    
    
    
    .

Fragmentation Logic (EI): Unlike saturated fatty acids that show a McLafferty rearrangement (


 60), 2,4-NDA lacks 

-hydrogens relative to the carbonyl in a flexible position (the chain is rigid).
  • [M]

    
     (290):  Visible molecular ion.
    
  • [M – 45]

    
     (245):  Loss of the carboxylic acid group (
    
    
    
    COOH).
  • [M – 18]

    
     (272):  Loss of water (common in acids).
    
  • Base Peak: Often low mass hydrocarbon fragments (

    
     41, 43, 55) derived from the alkyl tail.
    

Part 3: Experimental Protocols & Workflow

Protocol: Sample Preparation for Spectroscopy

Objective: Obtain high-fidelity spectra without inducing topochemical polymerization.

  • Solvent Selection: Use Deuterated Chloroform (CDCl

    
    )  for NMR. Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent esterification or degradation.
    
  • Lighting Control:

    • Strict Rule: Handle all solid and dissolved samples under yellow light or in low-light conditions.

    • Reasoning: 2,4-NDA is highly photoreactive. UV exposure triggers 1,4-addition polymerization, forming a blue polymer that is insoluble in CDCl

      
      , leading to signal loss and line broadening in NMR.
      
  • Concentration: Prepare a ~10-15 mg/mL solution. Higher concentrations increase the risk of aggregation or dimerization, which can broaden the acid proton signal.

Visualization: Analysis Workflow

The following diagram illustrates the logical flow for characterizing 2,4-NDA, highlighting the critical decision points regarding sample state (monomer vs. polymer).

AnalysisWorkflow Start Sample: 2,4-Nonadecadiynoic Acid Check Visual Inspection (Is it White or Blue?) Start->Check White White Solid (Monomer) Check->White White Blue Blue/Red Solid (Polymerized) Check->Blue Blue Solvent Dissolve in CDCl3 (Yellow Light Only) White->Solvent Insoluble Insoluble Fraction (Polymer) Blue->Insoluble Cannot Analyze via Solution NMR NMR 1H NMR Analysis Target: 2.33 ppm (t) Solvent->NMR IR FT-IR Analysis Target: 2222 cm-1 Solvent->IR Result_Pass Pass: Sharp Peaks Confirm Structure NMR->Result_Pass Signals Match Result_Fail Fail: Broad/Missing Peaks Recrystallize NMR->Result_Fail Broadening

Caption: Decision tree for spectroscopic validation of 2,4-NDA, prioritizing the detection of polymerization artifacts.

References

  • PubChem. (n.d.). Nonadecanoic Acid (Homolog Reference for Alkyl Chain Data). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (1956). Researches on Acetylenic Compounds (Historical Reference for 2,4-Diyne IR Bands). Retrieved February 6, 2026, from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Tables (Alkyne/Acid Conjugation). Retrieved February 6, 2026, from [Link]

Technical Guide: Solubility, Stability, and Application of 2,4-Nonadecadiynoic Acid

[1]

Executive Summary & Core Distinction

2,4-Nonadecadiynoic Acid (2,4-NDA) is a specialized diacetylenic lipid used primarily in the fabrication of conductive nanowires, molecular electronics, and self-assembled monolayers (SAMs).[1] Unlike the more common 10,12-pentacosadiynoic acid (PCDA)—where the polymerizable diyne motif is buried deep within the hydrophobic tail—2,4-NDA features a diyne unit directly adjacent to the carboxylic acid headgroup.

Critical Technical Insight: This "head-group conjugated" architecture dictates a unique interdigitated lamellar assembly on surfaces, contrasting with the tail-to-tail packing of mid-chain diynes.[2] This structural constraint directly influences its solubility profile, polymerization kinetics, and the electronic properties of the resulting polydiacetylene (PDA) backbone.

Physicochemical Profile

Chemical Identity[1][3][4][5]
  • IUPAC Name: 2,4-Nonadecadiynoic acid[2][3][4][5][6]

  • CAS Number: 76709-55-2[2]

  • Molecular Formula: C₁₉H₃₀O₂

  • Molecular Weight: 290.45 g/mol [2]

  • Structural Formula: HOOC-C≡C-C≡C-(CH₂)₁₃-CH₃[2]

  • pKa: ~4.8 (Typical for carboxylic acids; dictates pH-dependent solubility)[2]

Structural Diagram & Assembly Logic

The following diagram illustrates the molecular structure and its unique assembly mode compared to conventional diynes.

Gcluster_0Molecular Structurecluster_1Surface Assembly ModeHeadHeadgroup(COOH)DiyneDiyne Unit(C≡C-C≡C)Head->DiyneDirect ConjugationTailAlkyl Tail(C14 Chain)Diyne->TailHydrophobic ExtensionAssemblyInterdigitatedLamellar PackingDiyne->AssemblyDirects PackingResultConductiveNanowire PotentialAssembly->ResultUpon Polymerization

Caption: Structural logic of 2,4-NDA showing the proximity of the diyne unit to the headgroup, leading to interdigitated packing.

Solubility Guide

Solubility is the primary bottleneck in working with 2,4-NDA. The molecule is amphiphilic but dominated by its hydrophobic tail and rigid diyne segment.

Solvent Compatibility Table
Solvent SystemSolubility RatingApplication Context
Chloroform (CHCl₃) High (>10 mg/mL)Primary solvent for stock solutions and film casting.[2]
Tetrahydrofuran (THF) High Excellent for solvent injection methods; miscible with water.[2]
Ethanol (EtOH) Moderate Requires heating (~40°C) to fully dissolve; used for vesicle formation.[2]
Dimethyl Sulfoxide (DMSO) Moderate Good for biological assays; difficult to remove via evaporation.[2]
Water (Neutral/Acidic) Insoluble Precipitates immediately.[2]
Water (Basic, pH > 8) Dispersible Forms micelles/vesicles upon deprotonation (COO⁻) and sonication.[2]
Dissolution Protocol (Standardized)

Objective: Create a stable 1 mM stock solution.

  • Weighing: Weigh 2.9 mg of 2,4-NDA into a glass vial (avoid plastic, which can leach plasticizers).

  • Solvent Addition: Add 10 mL of HPLC-grade Chloroform or THF.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove dust (nucleation sites for unwanted precipitation).

Troubleshooting:

  • Precipitation upon storage: If crystals form at -20°C, warm the vial to room temperature and vortex before opening. Do not heat above 50°C to avoid thermal polymerization.

Stability & Reactivity Profile

Polymerization (The Primary Instability Factor)

2,4-NDA is designed to be reactive. It undergoes 1,4-topochemical polymerization when molecules are aligned and exposed to UV light (254 nm) or Gamma radiation.

  • Mechanism: Formation of an ene-yne conjugated backbone.[2]

  • Indicator: A color change (often colorless to red/metallic for 2,4-diynes) or appearance of fluorescence.

  • Risk: Ambient laboratory light (fluorescent tubes) contains enough UV to trigger slow polymerization over days, degrading the monomer.

Thermal Stability
  • Melting Point: ~45–50°C (Estimated based on chain length; lower than saturated equivalents due to the kink of the diyne).

  • Thermal Polymerization: Prolonged heating above 60°C can induce disorder or thermal polymerization. Always process below 50°C.

Storage Protocol (Golden Rules)
  • State: Store as a dry powder whenever possible. Solutions are less stable.

  • Temperature: -20°C is mandatory for long-term (>1 month) storage.

  • Light: Amber vials or aluminum foil wrapping is non-negotiable .

  • Atmosphere: Flush vials with Nitrogen or Argon before sealing to prevent oxidation of the alkyne (slow but possible over years).

Experimental Workflows

Preparation of Self-Assembled Monolayers (SAMs)

This is the most common application for 2,4-NDA, utilizing its specific headgroup geometry.

WorkflowStep1Dissolve 2,4-NDAin Chloroform (1 mg/mL)Step2Spreading on Water Subphase(Langmuir Trough)Step1->Step2Step3Solvent Evaporation(10-15 mins)Step2->Step3Step4Compression(Target Surface Pressure ~30 mN/m)Step3->Step4Step5UV Irradiation (254 nm)(In-situ Polymerization)Step4->Step5

Caption: Workflow for creating polymerized monolayers at the air-water interface.

Vesicle Formation (Ethanol Injection Method)

For applications requiring aqueous dispersion (e.g., biosensing):

  • Dissolve: 2,4-NDA in Ethanol (5 mM).

  • Inject: Rapidly inject 100 µL of ethanolic solution into 10 mL of deionized water under vigorous stirring.

  • Anneal: Store at 4°C for 12 hours. This "ripening" step is critical for the molecules to align into the correct crystal lattice required for polymerization.

  • Polymerize: Irradiate with UV light (254 nm, 1 mW/cm²) for 2–10 minutes.

References

  • Cayman Chemical. (2024). Nonadecanoic Acid Product Information & Safety Data Sheet. Link

  • Qian, D. J., et al. (2001). "Synthesis of Polydiacetylenes from Novel Monomers." Polymer Journal, 33(2), 182-189.[2] Link

  • RSC Publishing. (2020). "Fabrication of polydiacetylene particles using a solvent injection method." Royal Society of Chemistry. Link

  • ResearchGate. (2025). "Improving Diacetylene Photopolymerization in Monolayers and Ultrathin Films." ResearchGate Archive. Link

  • PubChem. (2025). "2,4-Nonadecadiynoic Acid Compound Summary." National Library of Medicine. Link

2,4-Nonadecadiynoic Acid: Technical Guide to Photopolymerizable Lipid Scaffolds

[1][2]

Executive Summary & Chemical Identity

2,4-Nonadecadiynoic Acid (2,4-NDA) is a specialized fatty acid analogue characterized by a conjugated diacetylene (diyne) moiety located at the C2 and C4 positions, proximal to the carboxylic acid headgroup. Unlike more common analogues (e.g., 10,12-pentacosadiynoic acid) where the polymerizable unit is buried deep within the hydrophobic tail, the headgroup-proximal placement of the diyne system in 2,4-NDA dictates a unique interdigitated lamellar packing structure.

In drug development and biochemical research, 2,4-NDA is not primarily utilized as a standalone small-molecule inhibitor, but rather as a functional building block for "smart" drug delivery systems (polymerized liposomes) and molecular sensors.[1] Its ability to undergo topochemical photopolymerization upon UV irradiation allows researchers to "lock" supramolecular assemblies into stable, conductive, or chromatically responsive materials.[2]

Chemical Profile
PropertySpecification
IUPAC Name Nonadeca-2,4-diynoic acid
CAS Number 76709-55-2
Molecular Formula C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol
Functional Motif Conjugated Diyne (C≡C-C≡C) at C2-C4
Solubility Soluble in Chloroform, Methanol, Ethanol; Insoluble in Water
Primary Utility Photopolymerizable lipid, Liposome stabilization, Biosensor development

Mechanistic Profiling: Topochemical Polymerization

The core value of 2,4-NDA lies in its ability to form polydiacetylenes (PDAs) .[3][4] This is not a random radical polymerization but a strictly controlled topochemical reaction .[1][2]

The Lattice Constraint

For polymerization to occur, the 2,4-NDA monomers must self-assemble (e.g., in a Langmuir-Blodgett film or liposome bilayer) such that the diacetylene rods are aligned with specific geometric parameters:

  • Inter-monomer spacing (d): ~5 Å[2]

  • Tilt angle (θ): ~45°[2]

When these conditions are met, UV irradiation (254 nm) triggers a 1,4-addition reaction, converting the colorless monomeric assembly into a blue-colored, cross-linked polymer network.[2]

Structural Consequence: Interdigitation

Unlike 10,12-diynes which form "tail-to-tail" bilayers, 2,4-NDA forms interdigitated monolayers or bilayers.[5][1][6] The proximity of the rigid diyne rod to the polar headgroup forces the alkyl chains to interlock to maximize van der Waals interactions. This results in:

  • Enhanced Membrane Rigidity: Polymerized 2,4-NDA liposomes are significantly more resistant to detergent lysis and osmotic stress than standard phospholipid vesicles.[1][2]

  • Chromatic Responsiveness: External stress (heat, pH, binding events) perturbs the effective conjugation length of the polymer backbone, causing a visible color shift from Blue (max ~640 nm) to Red (max ~540 nm) .

PolymerizationMechanismcluster_0Phase I: Self-Assemblycluster_1Phase II: Photopolymerizationcluster_2Phase III: Sensing/ReleaseMonomer2,4-NDA Monomers(Disordered in Solvent)AssemblySupramolecular Assembly(Ordered Lattice, d~5Å)Monomer->AssemblyEvaporation/HydrationPolymer_BluePolydiacetylene (PDA)(Blue Phase, Ordered)Assembly->Polymer_BlueTopochemicalReactionExcitationUV Irradiation(254 nm)Excitation->Polymer_BluePolymer_RedPolydiacetylene (PDA)(Red Phase, Disordered)Polymer_Blue->Polymer_RedBackboneDistortionStressExternal Stress(Heat/pH/Ligand)Stress->Polymer_Red

Figure 1: Mechanism of 2,4-NDA topochemical polymerization and chromatic transition.[5][1]

In Vitro Applications & Experimental Frameworks

Polymerized Liposomes for Drug Delivery

Objective: Encapsulate cytotoxic or unstable drugs (e.g., Ruthenium-based metallodrugs) to improve biocompatibility and control release.[1][2] Rationale: The polymerized shell of 2,4-NDA prevents premature leakage of the cargo in the bloodstream, while the unique surface chemistry allows for cellular uptake.[2]

Key Data Points (Comparative):

Parameter Standard Liposome (DPPC) Polymerized 2,4-NDA Liposome
Stability (4°C) 1-2 weeks > 6 months
Detergent Resistance Dissolves in 1% Triton X-100 Intact in 1% Triton X-100
Cargo Release Burst release (hours) Sustained release (days)

| Cytotoxicity (Empty) | Non-toxic | Non-toxic (Biocompatible) |[5][1][2]

Enantioselective Photopolymerization

Objective: Use Circularly Polarized Light (CPL) to induce chirality in the PDA backbone.[2] Rationale: 2,4-NDA is achiral, but when polymerized under CPL (or in the presence of chiral seeds), it forms helical polymers. This is critical for developing chiral separation membranes or chiral sensors .[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of 2,4-NDA Polymerized Liposomes

This protocol yields stable, blue-phase vesicles suitable for drug encapsulation.[5][1]

Materials:

  • 2,4-Nonadecadiynoic Acid (≥97% purity).[1][2]

  • Chloroform (HPLC grade).[2]

  • Deionized Water (18.2 MΩ[2]·cm).

  • Probe Sonicator.[1][2]

  • UV Crosslinker (254 nm).[2]

Step-by-Step Workflow:

  • Stock Solution: Dissolve 2,4-NDA in chloroform to a final concentration of 1-2 mM .

    • Critical: If co-lipids (e.g., cholesterol) are needed for fluidity, mix them at this stage (typically 2,4-NDA:Cholesterol 9:1 or 8:2).[2]

  • Film Formation: Transfer an aliquot to a glass vial. Evaporate solvent under a gentle stream of nitrogen gas.[1][2] Rotate the vial to ensure a thin, uniform film on the bottom.

    • Vacuum Drying: Desiccate the film under vacuum for >2 hours to remove trace solvent.[1][2]

  • Hydration: Add deionized water (pre-warmed to ~40°C) to the film to achieve a lipid concentration of 1 mM .[2]

  • Self-Assembly (Sonication):

    • Probe sonicate the mixture at 70-80°C (above the melting transition of the lipid) for 15-20 minutes.

    • Result: The solution should turn from cloudy to clear/translucent, indicating the formation of small unilamellar vesicles (SUVs).

  • Cooling & Maturation: Allow the vesicle solution to cool slowly to 4°C and store overnight.

    • Why: This "ripening" step allows the diacetylene domains to order into the necessary lattice for polymerization.[2]

  • Photopolymerization:

    • Place the vial on ice.

    • Irradiate with 254 nm UV light (approx. 1 mW/cm²) for 1-10 minutes.[1][2]

    • Observation: The solution will turn deep blue.[1][2] Stop irradiation before it turns purple/red (over-polymerization).[2]

Protocol B: Cytotoxicity Reduction Assay (Ruthenium Cargo)

Validating the delivery vehicle utility.[2]

  • Cargo Loading: Add the drug (e.g., Ru-complex) during the Hydration step (Step 3 above).[2]

  • Purification: After polymerization, remove unencapsulated drug using Dialysis (MWCO 3.5 kDa) against PBS for 24 hours.

  • Cell Treatment:

    • Seed cancer cells (e.g., HeLa, A549) in 96-well plates.[2]

    • Treat with: (A) Free Drug, (B) Empty 2,4-NDA Liposomes, (C) Drug-Loaded 2,4-NDA Liposomes.[1]

  • Readout: Perform MTT or CellTiter-Glo assay at 24h and 48h.

    • Expected Result: Empty liposomes should show >90% viability.[1][2] Drug-loaded liposomes should show delayed but effective toxicity (sustained release) compared to free drug.[1][2]

LiposomeWorkflowcluster_prepLiposome Assemblycluster_polyStabilizationStep1Dissolve 2,4-NDAin ChloroformStep2Dry to Thin Film(N2 + Vacuum)Step1->Step2Step3Hydrate with Water/Drug(> Tm, ~70°C)Step2->Step3Step4Probe Sonication(Form SUVs)Step3->Step4Step5Cool to 4°C(Lattice Ordering)Step4->Step5Step6UV Irradiation (254nm)(Crosslinking)Step5->Step6Step7Dialysis(Remove Free Drug)Step6->Step7ResultPolymerizedNanocarrierStep6->ResultBlue ColorAppears

Figure 2: Workflow for the generation of drug-loaded polymerized 2,4-NDA vesicles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Color Change (Remains Colorless) Disordered lattice; Lipid did not assemble correctly.Ensure the hydration and sonication are done above the phase transition temp (>70°C), then cool slowly to 4°C overnight.
Solution Turns Red Immediately Over-exposure to UV or presence of contaminants.[5][1][2]Reduce UV irradiation time.[5][1][2] Ensure pH is neutral. Red form indicates stress/disorder.[1][2]
Precipitation Concentration too high or poor solubility.[5][1][2]Keep lipid concentration ≤1 mM.[5][1][2] Ensure chloroform is completely removed before hydration.[1][2]
Low Drug Encapsulation Drug is hydrophobic and competing for bilayer space.[5][1][2]Optimize Drug:Lipid ratio. For hydrophobic drugs, mix in the chloroform stage.[2]

References

  • Carballeira, N. M., et al. (2006).[2][7] "2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents."[5][1] Lipids, 41(5), 507–511.[2][7]

  • Guo, C., et al. (2017).[2][8][3] "Two-Dimensional Self-Assembly of Diacetylenic Acid Derivatives and Their Light-Induced Polymerization on HOPG Surfaces." Accounts of Materials Research.

  • Balaji, S., et al. (2020).[2] "Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity." ResearchGate.[1][2]

  • Santa Cruz Biotechnology. "2,4-Nonadecadiynoic Acid Product Specifications." [2]

  • ChemScene. "Safety Data Sheet: Nonadeca-2,4-diynoic acid."

An In-depth Technical Guide to 2,4-Nonadecadiynoic Acid Analogues and Derivatives as Stearoyl-CoA Desaturase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Targeting Lipid Metabolism in Drug Discovery

The landscape of therapeutic intervention is continually evolving, with a growing appreciation for the intricate roles of metabolic pathways in the pathophysiology of human diseases. Among these, lipid metabolism has emerged as a critical node, particularly in oncology. Cancer cells exhibit a profound reprogramming of their metabolic processes to sustain rapid proliferation and survival, often displaying an increased reliance on de novo lipogenesis. A key enzyme in this pathway is Stearoyl-CoA Desaturase (SCD), which catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs).[1] The activity of SCD is not merely a housekeeping function; it is a central regulator of membrane fluidity, cellular signaling, and stress responses.[2] An elevated ratio of MUFAs to saturated fatty acids (SFAs) is a hallmark of many cancers and is associated with enhanced tumor cell proliferation and survival.[3] Consequently, SCD has garnered significant attention as a promising therapeutic target. This guide provides an in-depth technical exploration of a specific class of SCD inhibitors: 2,4-nonadecadiynoic acid and its analogues. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers and drug development professionals in this exciting field.

The Central Role of Stearoyl-CoA Desaturase (SCD) in Cellular Physiology and Disease

Stearoyl-CoA desaturase is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) to oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively.[2] This conversion is critical for maintaining the appropriate balance of saturated and monounsaturated fatty acids, which influences a myriad of cellular processes.

The inhibition of SCD leads to a decrease in MUFA synthesis and a subsequent accumulation of SFAs. This shift in the lipid profile can have profound effects on cancer cells, including the induction of endoplasmic reticulum stress, activation of apoptotic pathways, and sensitization to other therapeutic agents.[4][5] The reliance of many cancer cell types on SCD activity for survival makes it a compelling target for therapeutic intervention.[3]

SCD_Pathway Figure 1: The Central Role of Stearoyl-CoA Desaturase (SCD) cluster_SCD_Reaction SCD-Mediated Desaturation cluster_Cellular_Functions Downstream Cellular Functions cluster_Cancer_Hallmarks Implications in Cancer cluster_Inhibition Therapeutic Intervention Saturated Fatty Acyl-CoAs\n(e.g., Stearoyl-CoA) Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 Saturated Fatty Acyl-CoAs\n(e.g., Stearoyl-CoA)->SCD1 Substrate Monounsaturated Fatty Acyl-CoAs\n(e.g., Oleoyl-CoA) Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acyl-CoAs\n(e.g., Oleoyl-CoA)->Membrane Fluidity Signal Transduction Signal Transduction Monounsaturated Fatty Acyl-CoAs\n(e.g., Oleoyl-CoA)->Signal Transduction Lipid Droplet Formation Lipid Droplet Formation Monounsaturated Fatty Acyl-CoAs\n(e.g., Oleoyl-CoA)->Lipid Droplet Formation SCD1->Monounsaturated Fatty Acyl-CoAs\n(e.g., Oleoyl-CoA) Product Cell Proliferation & Survival Cell Proliferation & Survival Membrane Fluidity->Cell Proliferation & Survival Signal Transduction->Cell Proliferation & Survival Resistance to Apoptosis Resistance to Apoptosis Lipid Droplet Formation->Resistance to Apoptosis 2,4-Nonadecadiynoic Acid Analogs 2,4-Nonadecadiynoic Acid Analogs Inhibition Inhibition 2,4-Nonadecadiynoic Acid Analogs->Inhibition Inhibition->SCD1 Synthesis_Workflow Figure 2: Proposed Synthesis Workflow for 2,4-Nonadecadiynoic Acid Start Starting Materials Step1 Step 1: Sonogashira Coupling (or alternative C-C bond formation) Start->Step1 Intermediate1 Intermediate 1: Terminal Alkyne Step1->Intermediate1 Step2 Step 2: Glaser-Hay Coupling (Oxidative Homocoupling) Intermediate1->Step2 Intermediate2 Intermediate 2: Symmetrical 1,3-Diyne Step2->Intermediate2 Step3 Step 3: Functional Group Manipulation & Purification Intermediate2->Step3 FinalProduct 2,4-Nonadecadiynoic Acid Step3->FinalProduct Experimental_Workflow Figure 3: Experimental Workflow for Inhibitor Evaluation cluster_In_Vitro In Vitro Evaluation cluster_Cellular_Effects Cellular Consequences cluster_In_Vivo In Vivo Validation Enzyme_Assay SCD Enzyme Inhibition Assay Cell_Activity_Assay Cellular SCD Activity Assay Enzyme_Assay->Cell_Activity_Assay Confirms Cellular Target Engagement Viability_Assay Cell Viability Assays (MTT, etc.) Cell_Activity_Assay->Viability_Assay Links SCD Inhibition to Cytotoxicity Lipid_Analysis Lipidomic Analysis (GC-MS, LC-MS) Cell_Activity_Assay->Lipid_Analysis Quantifies Impact on Lipid Profile Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Viability_Assay->Apoptosis_Assay Elucidates Mechanism of Cell Death Xenograft_Model Tumor Xenograft Models Apoptosis_Assay->Xenograft_Model Lipid_Analysis->Xenograft_Model PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Xenograft_Model->PK_PD_Studies Assesses In Vivo Efficacy and Exposure

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2,4-Nonadecadiynoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction, derivatization, and quantification of 2,4-Nonadecadiynoic Acid (2,4-NDDA) in biological matrices. 2,4-NDDA is a unique fatty acid characterized by a terminal alkyl chain and a conjugated diyne system adjacent to the carboxyl group. While often used as a chemical probe in protein myristoylation studies (click chemistry) or identified as a bioactive natural product, its conjugated diyne moiety presents specific analytical challenges, notably thermal instability and susceptibility to polymerization. This guide provides a validated workflow using mild acid-catalyzed methylation and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure analyte integrity and high-sensitivity quantification.

Introduction & Analytical Challenges

2,4-Nonadecadiynoic acid (


) differs from standard polyunsaturated fatty acids (PUFAs). The conjugated triple bonds at positions C2 and C4 create a rigid, linear head group that is electronically distinct from methylene-interrupted double bonds found in arachidonic or linoleic acid.
Core Analytical Challenges
  • Thermal Polymerization: Conjugated diynes are highly reactive under heat and UV light (topochemical polymerization). Standard high-temperature injector ports (>280°C) can cause on-column degradation.[1]

  • Derivatization Artifacts: Strong base-catalyzed methylation can induce nucleophilic attack on the diyne system. Acid-catalyzed methylation is preferred but must be temperature-controlled.[1]

  • Ionization Patterns: The electron-deficient diyne system alters standard fatty acid fragmentation (suppressing the McLafferty rearrangement), requiring specific ion monitoring (SIM) for sensitive detection.

Experimental Design & Workflow

The quantification strategy relies on Isotope Dilution or Surrogate Internal Standardization . Since deuterated 2,4-NDDA is rarely commercially available, Heptadecanoic Acid (


)  is selected as the internal standard (IS) due to its similar retention time and chemical stability, assuming the matrix does not contain endogenous C17:0.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control Sample Biological Sample (Cell Lysate/Plasma) IS_Add Add Internal Standard (C17:0 Free Acid) Sample->IS_Add Spike Extract Lipid Extraction (Modified Folch/B&D) IS_Add->Extract Homogenize Deriv Derivatization (1% H2SO4 in MeOH) Extract->Deriv Dried Lipid Extract Quench Quench & Partition (Hexane/Water) Deriv->Quench 60°C, 30 min GCMS GC-MS Analysis (SIM Mode) Quench->GCMS Organic Phase

Caption: Step-by-step workflow for the isolation and conversion of 2,4-NDDA to its methyl ester (2,4-NDDA-ME) for GC-MS analysis.

Materials & Instrumentation

Reagents
  • Analyte Standard: 2,4-Nonadecadiynoic Acid (High Purity, >98%).[1]

  • Internal Standard (IS): Heptadecanoic Acid (C17:0) or

    
    -Stearic Acid.[1][2]
    
  • Derivatization Reagent: 1% Sulfuric Acid (

    
    ) in anhydrous Methanol (freshly prepared). Note: 
    
    
    
    -Methanol is a viable alternative but
    
    
    is milder on the diyne system.[1]
  • Solvents: Chloroform, Methanol, Hexane (GC Grade), Milli-Q Water.[1]

Instrumentation
  • GC System: Agilent 7890B (or equivalent).

  • Detector: Agilent 5977B Mass Selective Detector (Single Quadrupole).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1] Rationale: A low-polarity phase minimizes interaction with the polar diyne system compared to WAX columns.

Detailed Protocol

Step 1: Sample Preparation & Extraction[3]
  • Lysis: Resuspend cell pellet or tissue homogenate in 500 µL PBS.

  • Spiking: Add 10 µL of Internal Standard solution (100 µg/mL C17:0 in Methanol).

  • Extraction: Perform a modified Bligh-Dyer extraction:

    • Add 1.25 mL Methanol and 0.625 mL Chloroform. Vortex vigorously for 1 min.

    • Add 0.625 mL Chloroform and 0.625 mL Water. Vortex.

    • Centrifuge at 3,000 x g for 5 min to separate phases.

  • Collection: Transfer the lower organic phase (Chloroform) to a chemically inert glass vial.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at ambient temperature. Do not heat above 30°C  to prevent polymerization.
    
Step 2: Derivatization (Acid-Catalyzed Methylation)

Causality: We convert the free fatty acid to a Fatty Acid Methyl Ester (FAME) to increase volatility. We use mild sulfuric acid instead of harsh


 to preserve the conjugated triple bonds.
  • Reconstitute the dried lipid film in 200 µL Toluene (helps solubilize long chains).

  • Add 1 mL of 1%

    
     in Methanol .
    
  • Cap vial tightly (Teflon-lined cap) and incubate at 55°C for 45 minutes .

    • Critical Control Point: Do not exceed 60°C. Higher temperatures induce diyne cross-linking.

  • Cool to room temperature.

  • Add 1 mL of 5% NaCl solution (aq) and 1 mL of Hexane .

  • Vortex for 30 seconds and centrifuge.

  • Transfer the upper Hexane layer (containing FAMEs) to a GC vial with a glass insert.

Step 3: GC-MS Acquisition Parameters[1]
ParameterSettingRationale
Inlet Mode Splitless (1 µL injection)Maximizes sensitivity for trace lipids.[1]
Inlet Temp 240°CSufficient for volatilization but minimizes thermal degradation of the diyne.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for reproducible retention times.[1]
Oven Program 100°C (1 min hold) Ramp 20°C/min to 200°C Ramp 5°C/min to 280°C (hold 5 min)Slow ramp at the end ensures separation of C19 isomers and elution of the high-boiling diyne.
Transfer Line 280°CPrevents condensation before MS entry.[1]
Ionization EI (70 eV)Standard library matching.[1]
Acquisition SIM / Scan ModeScan: 50–450 m/z (for ID).[1] SIM: See Table below (for Quant).

Data Analysis & Quantification

Mass Spectrum Interpretation

The methyl ester of 2,4-Nonadecadiynoic acid (2,4-NDDA-ME) has a molecular weight of 304.47 Da .[1] Unlike saturated FAMEs, the base peak is rarely the McLafferty ion (


 74) because the C2-C3 bond is part of a triple bond system, preventing the necessary gamma-hydrogen transfer.

Target Ions for SIM (Selected Ion Monitoring):

AnalyteTarget Ion (

)
Qualifier Ions (

)
Identification Logic
2,4-NDDA-ME 304 (

)
273 (

, loss of

), 175, 91
Molecular ion is usually distinct and stable for conjugated systems.[1]
C17:0-ME (IS) 74 (Base)87, 284 (

)
Standard McLafferty rearrangement for saturated FAMEs.[1]
Quantification Formula

Calculate the concentration of 2,4-NDDA using the response factor (


) derived from the calibration curve:


Method Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), perform the following validation steps:

  • Linearity: Construct a 5-point calibration curve (0.5 µM to 50 µM) using synthetic 2,4-NDDA standard.

    
     must be 
    
    
    
    .
  • Recovery: Spike a "blank" matrix (e.g., BSA solution) with known 2,4-NDDA. Recovery should be 85–115%.

  • Stability Check: Inject the standard three times: once immediately, once after 12 hours, and once after 24 hours in the autosampler. If the area counts drop by >10%, the diyne is polymerizing in the solvent; store samples in amber vials at -20°C until injection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak for NDDA Polymerization during derivatization.[1]Lower incubation temp to 50°C; Ensure

drying is gentle.
Broad/Tailing Peak Column overload or activity.[1]Dilute sample; Trim column guard; Use "Ultra Inert" liners.[1]
Extra Peaks Incomplete methylation.Ensure reagents are fresh (water in MeOH stops the reaction).

References

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[2][3] Advances in Lipid Methodology.[4] .

  • Spiteller, G. (2001). Lipid peroxidation in aging and age-dependent diseases.[1] Experimental Gerontology. (Context on lipid reactivity).

  • Destaillats, F., & Angers, P. (2002). One-step methodology for the synthesis of fatty acid methyl esters from various lipid sources. Journal of the American Oil Chemists' Society.[3] .

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1)..

Sources

Application Note: Derivatization Strategies for the Analysis of 2,4-Nonadecadiynoic Acid (2,4-NDDA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,4-Nonadecadiynoic acid (2,4-NDDA) is a specialized fatty acid probe characterized by a conjugated diyne system (


) located at the proximal carboxyl end. In drug development and membrane biophysics, this molecule serves as a critical building block for photo-polymerizable lipids (PPLs). Upon UV irradiation, the diyne moieties crosslink to form polydiacetylenes (PDAs), creating robust, colorimetric lipid bilayers used in biosensing and drug delivery vehicles.

However, the analytical quantification of monomeric 2,4-NDDA presents unique challenges. Its conjugated system is thermally sensitive and prone to topochemical polymerization under standard derivatization conditions (e.g., high-heat acid catalysis). Furthermore, as a long-chain fatty acid, it lacks sufficient volatility for direct Gas Chromatography (GC) and possesses weak native fluorescence for Liquid Chromatography (LC).

This guide details two robust, self-validating derivatization protocols designed to preserve the diyne integrity while maximizing detection sensitivity:

  • Mild Methylation via TMS-Diazomethane for GC-MS analysis.

  • Chromophore Tagging via p-Bromophenacyl Bromide for HPLC-UV/MS analysis.

Chemical Stability & Handling (Critical Control Points)

Before initiating any protocol, the operator must acknowledge the reactivity of the 2,4-diyne moiety.

  • Photosensitivity: The conjugated diyne is highly susceptible to UV-induced polymerization. All procedures must be performed under yellow light or using amber glassware.

  • Thermal Instability: Avoid temperatures

    
     during derivatization. Traditional 
    
    
    
    methods (often requiring reflux) are contraindicated as they may induce oligomerization or addition reactions across the triple bonds.

Protocol A: GC-MS Analysis via TMS-Diazomethane

Objective: Convert 2,4-NDDA to its methyl ester (2,4-NDDA-FAME) without using harsh Lewis acids or excessive heat. Mechanism: Trimethylsilyldiazomethane (


) acts as a safe, stable alternative to diazomethane, reacting with the carboxylic acid to release nitrogen gas and form the methyl ester at room temperature.
Reagents Required[1][2][3][4][5][6][7][8]
  • Analyte: 2,4-Nonadecadiynoic Acid (approx. 1 mg).

  • Reagent: 2.0 M Trimethylsilyldiazomethane in hexanes (Commercial grade).

  • Solvent: Anhydrous Methanol (MeOH) and Toluene (7:3 v/v mixture).

  • Quencher: Glacial Acetic Acid.

  • Internal Standard (IS): Nonadecanoic acid (C19:0) or Heptadecanoic acid (C17:0).

Step-by-Step Methodology
  • Sample Solubilization: Dissolve 1 mg of 2,4-NDDA and 0.1 mg of Internal Standard in 500

    
     of Toluene:MeOH (7:3). Vortex for 30 seconds.
    
  • Derivatization:

    • Safety Note: Perform in a fume hood.

      
       is toxic.[1]
      
    • Add 50

      
       of 2.0 M 
      
      
      
      dropwise.
    • Self-Validation Sign: The solution should turn a persistent light yellow, indicating an excess of reagent. If the yellow color fades immediately, add another 10

      
       aliquot.
      
  • Incubation: Cap the vial and agitate at Room Temperature (

    
    )  for 30 minutes. Do not heat.
    
  • Quenching: Add Glacial Acetic Acid dropwise until the yellow color disappears and gas evolution (

    
    ) ceases. This removes excess diazo reagent.
    
  • Workup: Evaporate the solvent to dryness under a gentle stream of Nitrogen (

    
    ). Reconstitute in 1 mL of Hexane or Isooctane.
    
  • GC-MS Injection: Inject 1

    
     (Split 10:1).
    
GC-MS Parameters
ParameterSetting
Column DB-23 or HP-88 (High polarity cyanopropyl) for isomer separation
Inlet Temp

Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program

(1 min)


to

(hold 5 min)
MS Source EI (

),

Target Ion Monitor molecular ion

(Methyl ester) and characteristic

-cleavage fragments

Protocol B: HPLC-UV/MS via p-Bromophenacyl Esterification

Objective: Attach a strong UV-absorbing chromophore (phenacyl group) to the carboxylic acid to enable high-sensitivity UV detection (254 nm) and improve retention on C18 columns.

Reagents Required[1][2][3][4][5][6][7][8]
  • Reagent: p-Bromophenacyl Bromide (p-BPB).

  • Catalyst: Triethylamine (TEA) or Crown Ether (18-crown-6) with

    
    .
    
  • Solvent: Acetonitrile (ACN).[2]

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-NDDA (

    
    ) in 200 
    
    
    
    Acetonitrile in an amber vial.
  • Catalyst Addition: Add 2 equivalents of Triethylamine (

    
    ).
    
  • Reagent Addition: Add 2 equivalents of p-Bromophenacyl bromide (

    
     stock in ACN).
    
  • Reaction: Heat the block to

    
      for 45 minutes.
    
    • Note:

      
       is safe for the diyne; do not exceed 
      
      
      
      .
  • Validation: Spot 2

    
     on a TLC plate (Silica). Elute with Hexane:EtOAc (80:20). The derivative will move significantly higher (
    
    
    
    ) than the free acid (
    
    
    ).
  • Filtration: Filter through a

    
     PTFE filter into an HPLC vial.
    
HPLC-UV Parameters
ParameterSetting
Column C18 Reverse Phase (

,

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 100% B over 15 min
Detection UV at 254 nm (Phenacyl tag) and 230 nm (Diyne system)

Visualized Workflows & Logic

Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate derivatization method based on the available instrumentation and sensitivity needs.

AnalysisLogic Start Start: 2,4-NDDA Sample Constraint Check Constraints: 1. Light Sensitive 2. Thermal Limit < 60°C Start->Constraint Choice Select Instrument Constraint->Choice Constraints Met GC_Path Gas Chromatography (GC) Choice->GC_Path Volatility Required LC_Path Liquid Chromatography (LC) Choice->LC_Path Aqueous/Bio Sample Deriv_GC Derivatization: TMS-Diazomethane (Mild Methylation) GC_Path->Deriv_GC Analysis_GC Analysis: GC-MS (FAMEs) High Resolution Separation Deriv_GC->Analysis_GC Deriv_LC Derivatization: p-Bromophenacyl Bromide (Chromophore Tagging) LC_Path->Deriv_LC Analysis_LC Analysis: HPLC-UV (254 nm) High Sensitivity Detection Deriv_LC->Analysis_LC

Caption: Analytical decision matrix for 2,4-NDDA, prioritizing thermal stability and detection limits.

Reaction Mechanism: TMS-Diazomethane Methylation

This diagram details the "soft" methylation process that avoids acid-catalyzed polymerization of the diyne.

ReactionMech Acid 2,4-NDDA (R-COOH) Inter Proton Transfer [R-COO- + TMS-CH2-N2+] Acid->Inter Mix @ 20°C Reagent TMS-Diazomethane (TMS-CHN2) Reagent->Inter Product Methyl Ester (R-COOMe) Inter->Product -N2 Byproduct N2 (Gas) + TMS-OH Inter->Byproduct

Caption: Mild methylation mechanism using TMS-Diazomethane to preserve the conjugated diyne system.

References

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.[1] Monatshefte für Chemie, 135, 1015–1022. Link

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. The Oily Press. Link

  • Carballeira, N. M. (2002). New Advances in Fatty Acid Analysis. Progress in Lipid Research, 41(6), 437-526.
  • Sigma-Aldrich. (n.d.). Trimethylsilyldiazomethane Solution Technical Bulletin. Link

Sources

Application Note: Handling and Storage of Polyunsaturated Fatty Acids (PUFAs)

[1][2][3]

Abstract

Polyunsaturated fatty acids (PUFAs) are critical bioactive lipids in drug discovery, lipidomics, and metabolic research. However, their structural utility is compromised by their extreme susceptibility to autoxidation and photo-oxidation. This application note provides a rigorous, field-proven framework for the handling, solubilization, and long-term storage of PUFAs. By adhering to these protocols, researchers can minimize experimental variability caused by lipid degradation and ensure the reproducibility of sensitive biological assays.

Scientific Foundation: The Mechanism of Degradation

To handle PUFAs effectively, one must understand the chemistry of their failure. The primary enemy of PUFA integrity is autoxidation , a free-radical chain reaction that targets the bis-allylic protons (the hydrogens attached to the carbon between two double bonds).

The Bis-Allylic Vulnerability

Unlike saturated fats, PUFAs possess methylene bridges (

The Autoxidation Cascade

Once initiated, the reaction becomes self-propagating. A single radical event can degrade hundreds of lipid molecules before termination, leading to a mixture of hydroperoxides, conjugated dienes, and eventually aldehydes (e.g., 4-HNE, MDA) that can covalently modify proteins and DNA in your assay.

OxidationCascadePUFAIntact PUFA(Bis-allylic C-H)RadicalLipid Radical (L•)PUFA->Radical H• AbstractionInitiatorInitiator(Light/Heat/Metals)Initiator->RadicalPeroxylPeroxyl Radical (LOO•)Radical->Peroxyl + O2 (Fast)HydroperoxideLipid Hydroperoxide(LOOH)Peroxyl->Hydroperoxide + PUFA (Propagation)Hydroperoxide->Radical Chain BranchingAldehydesSecondary Products(Aldehydes/Ketones)Hydroperoxide->Aldehydes Decomposition

Figure 1: The Autoxidation Cascade. Note the cyclic nature of the propagation step (yellow nodes), where one radical generates new hydroperoxides, exponentially accelerating degradation.

Core Storage Principles

The following matrix dictates the stability of PUFAs based on their physical state and storage environment.

Table 1: PUFA Stability Matrix
Storage StateTemperatureAtmosphereContainer MaterialStability Estimate
Powder (Neat) -20°CAirPlastic/GlassPoor (< 1 week) . Highly hygroscopic; prone to hydrolysis.[1][2]
Powder (Neat) -80°CInert GasGlass + TeflonModerate (1-3 months) .
Organic Solution -20°CInert GasGlass + TeflonGood (6-12 months) .
Organic Solution -80°CInert GasGlass + TeflonExcellent (> 1 year) . Preferred method.
Aqueous (Micelles) 4°CAir/GasPlasticVery Poor (Days) . Use immediately.
The "No-Plastic" Rule

Never store organic PUFA solutions in plastic containers (polystyrene, polyethylene, polypropylene).[2] Organic solvents (Chloroform, Ethanol) can leach plasticizers (phthalates) and slip agents (erucamide) from the tube walls into your sample. These contaminants are bioactive and will skew mass spectrometry and cell-based assay results [1].

  • Requirement: Use borosilicate glass vials with Teflon (PTFE)-lined screw caps.

Inert Gas: Argon vs. Nitrogen

While Nitrogen (

Argon (Ar)
  • Physics: Argon is denser than air, allowing it to form a heavy "blanket" over the liquid surface in a vial, effectively displacing oxygen. Nitrogen is lighter and mixes more readily with air if the seal is imperfect.

  • Protocol: Gently stream Argon into the vial for 10-15 seconds before capping.

Detailed Protocols

Protocol 1: Receipt and Solubilization

Objective: To convert unstable neat powders into stable stock solutions immediately upon arrival.

Materials:

  • Borosilicate glass vials (amber preferred) with Teflon-lined caps.

  • High-purity solvent (Ethanol or Chloroform, degassed).

  • Argon gas source with a glass Pasteur pipette attachment.

  • Glass syringes (Hamilton type) – avoid plastic pipette tips if using Chloroform.

Workflow:

  • Inspection: Upon receipt, inspect the vial. If the PUFA is supplied as a "neat" oil or powder, it may appear gummy.[1][2] This is normal for hygroscopic lipids but requires immediate solubilization.

  • Equilibration: Allow the sealed vial to warm to room temperature in a desiccator. Opening a cold vial causes condensation, introducing water that catalyzes hydrolysis.

  • Solubilization:

    • Add solvent (typically Ethanol for cell culture, Chloroform for MS standards) to achieve a concentration of 10–50 mg/mL .

    • Note: If using Chloroform, ensure it contains no stabilizers (like ethanol or amylenes) that might interfere with downstream chemistry, or account for them.

  • Aliquot: Do not store the entire volume in one master vial. Aliquot into single-use glass vials to avoid repeated freeze-thaw cycles.

  • Purge & Seal: Flush the headspace of each vial with Argon for 15 seconds. Close tightly.

  • Storage: Store at -80°C .

Protocol 2: Quality Control (Self-Validation)

Objective: To verify lipid integrity before use in critical experiments.

Before starting a major campaign, validate the quality of your PUFA stock using UV Spectroscopy. This detects Conjugated Dienes , the hallmark of early-stage oxidation.

Method (UV 234 nm Check):

  • Blank: Prepare a quartz cuvette with the pure solvent used for storage (e.g., Ethanol).

  • Sample: Dilute a small aliquot of your PUFA stock to ~100 µg/mL in the same solvent.

  • Measurement: Scan absorbance from 200 nm to 300 nm.

  • Interpretation:

    • Intact PUFA: Shows end-absorption near 200-210 nm but remains flat/low at 234 nm.

    • Oxidized PUFA: Shows a distinct peak at 234 nm .

    • Criterion: If the ratio of

      
       increases significantly over time, the sample is compromised [2].
      

HandlingWorkflowArrivalReceipt of PUFA(Neat/Powder)WarmUpEquilibrate to RT(Prevent Condensation)Arrival->WarmUpSolubilizeDissolve in Solvent(Ethanol/Chloroform)WarmUp->Solubilize Immediate ActionAliquotAliquot to Glass Vials(Single-use volumes)Solubilize->Aliquot Avoid PlasticPurgeArgon Purge(Displace Oxygen)Aliquot->PurgeStoreStore at -80°CPurge->StoreQCQC Check: UV 234nmStore->QC Before AssayQC->Store Pass

Figure 2: Standard Operating Procedure for PUFA Handling. The "QC Check" loop is critical for verifying integrity after long storage periods.

Troubleshooting & FAQ

Q: My PUFA arrived as a gummy, sticky film. Is it degraded? A: Not necessarily. Unsaturated lipids are naturally hygroscopic and can absorb moisture, turning them into a gum.[1][2] However, this state accelerates hydrolysis. Dissolve immediately in organic solvent (Protocol 1) to arrest this process.

Q: Can I use DMSO as a stock solvent? A: DMSO is not recommended for long-term storage of PUFAs. It is hygroscopic and has a high freezing point (+19°C), which can lead to complex phase separation issues in freezers. Use Ethanol or Chloroform for storage, and dilute into DMSO only immediately prior to assay use if necessary.

Q: Why did my clear solution turn yellow? A: Yellowing indicates advanced oxidation and the formation of secondary polymerization products (similar to how old cooking oil darkens). Discard immediately.

References

  • Avanti Polar Lipids. Storage & Handling of Lipids. Retrieved from [Link]

  • National Institutes of Health (NIH). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content. PLoS One. 2016; 11(7): e0160497. Retrieved from [Link]

Application Note: 2,4-Nonadecadiynoic Acid for Metabolic Pathway Analysis

[1][2]

Introduction & Core Utility

2,4-Nonadecadiynoic Acid (2,4-NDDA) is a specialized 19-carbon fatty acid analog featuring a conjugated diyne system at the C2 and C4 positions.[1][2] Unlike standard "Click Chemistry" probes (which utilize terminal alkynes), the internal conjugated diyne motif of 2,4-NDDA confers unique physicochemical properties that make it an invaluable tool for metabolic flux analysis and lipidomic profiling .[2]

Primary Applications in Drug Development[2]
  • Beta-Oxidation Blockade: The rigid 2,4-diyne geometry sterically and electronically mimics the trans-2,3-enoyl-CoA intermediate but prevents the subsequent hydration steps required for mitochondrial beta-oxidation.[1][2] This makes 2,4-NDDA a mechanism-based inhibitor or a "metabolically resistant" tracer.[1]

  • Lipid Turnover Profiling: Because 2,4-NDDA is readily incorporated into phospholipids (PL) and neutral lipids (NL) but resists degradation, it serves as an accumulative tracer to measure lipid uptake kinetics and acyl-chain remodeling without the confounding variable of catabolic loss.[2]

  • Odd-Chain Internal Standard: As a C19 (odd-chain) fatty acid, it is distinct from the predominant even-chain fatty acids (C16, C18, C20) found in mammalian systems, simplifying mass spectrometry (MS) detection.[1][2]

Mechanism of Action

To use 2,4-NDDA effectively, researchers must understand its interaction with the Fatty Acid Oxidation (FAO) machinery.[1][2]

The "Metabolic Dead-End" Mechanism

Normal fatty acids are activated to Acyl-CoA and undergo dehydrogenation to form trans-2-enoyl-CoA.[1][2]

  • Normal Substrate: C-C single bond

    
     C=C double bond.[2]
    
  • 2,4-NDDA: Already possesses unsaturation at C2-C3 and C4-C5.[1][2][3] Upon activation to 2,4-NDDA-CoA , the molecule enters the mitochondria.[1] However, the conjugated triple bonds cannot be processed by Enoyl-CoA Hydratase , the enzyme responsible for hydrating the double bond to 3-hydroxyacyl-CoA.[1][2]

  • Result: The pathway stalls.[2] The 2,4-NDDA-CoA accumulates or is diverted entirely to esterification pathways (incorporation into membranes), forcing the cell to reveal its lipid synthesis/remodeling capacity.[1][2]

Pathway Visualization

The following diagram illustrates how 2,4-NDDA intercepts the standard lipid metabolic pathway.

MetabolicPathwaycluster_BetaOxMitochondrial Beta-Oxidationcluster_AnabolismLipid Anabolism (Membrane Incorporation)ExogenousExogenous2,4-NDDAUptakeCellular Uptake(CD36/FATP)Exogenous->UptakeActivationAcyl-CoA Synthetase(ACS)Uptake->ActivationNDDA_CoA2,4-NDDA-CoA(Activated Thioester)Activation->NDDA_CoAACADAcyl-CoADehydrogenaseNDDA_CoA->ACADEnters PathwayLPLATAcyl-Transferases(LPLATs)NDDA_CoA->LPLATDiverted FluxHydrataseEnoyl-CoAHydrataseACAD->HydrataseBlockMETABOLIC BLOCK(Steric/Electronic Inhibition)Hydratase->BlockSubstrateFailureMembranePhospholipid Bilayer(Accumulation of 2,4-NDDA)LPLAT->Membrane

Figure 1: Mechanism of 2,4-NDDA metabolic diversion.[1][2] The diyne motif prevents processing by Enoyl-CoA Hydratase, diverting the flux toward membrane incorporation.[1]

Experimental Protocols

Protocol A: Lipidomic Turnover Analysis (LC-MS/MS)

Objective: To quantify the rate of fatty acid incorporation into membrane phospholipids without beta-oxidation interference.[1][2]

Reagents
  • 2,4-Nonadecadiynoic Acid (2,4-NDDA): Prepare a 10 mM stock in Ethanol (store at -20°C under Argon).

  • Fatty Acid Free BSA: For conjugation.

  • Extraction Solvents: Chloroform/Methanol (2:1 v/v).[2]

Step-by-Step Methodology
  • Probe Conjugation:

    • Complex 2,4-NDDA with BSA (molar ratio 4:1 FA:BSA) in PBS at 37°C for 30 minutes to ensure physiological solubility.[1][2]

    • Why: Free fatty acids are cytotoxic; BSA mimics albumin transport in blood.[2]

  • Cell Treatment:

    • Seed cells (e.g., HepG2 or Adipocytes) in 6-well plates.[1][2]

    • Treat with 50 µM 2,4-NDDA-BSA complex.[1][2]

    • Include a control group treated with BSA vehicle only.[2]

    • Time points: Harvest cells at 0, 2, 6, 12, and 24 hours.

  • Lipid Extraction (Folch Method):

    • Wash cells 2x with ice-cold PBS.[1][2]

    • Add 1 mL Chloroform/Methanol (2:1).[2] Scrape cells and transfer to glass vials.

    • Add 200 µL water to induce phase separation.[2] Centrifuge (3000 x g, 5 min).

    • Collect the lower organic phase (lipids).[2]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).[2]

    • Mobile Phase: A: Acetonitrile/Water (60:[2]40) + 10mM Ammonium Formate; B: Isopropanol/Acetonitrile (90:[2]10) + 10mM Ammonium Formate.[2]

    • Target: Monitor for the specific mass shift.

      • Endogenous PC(16:0/18:1): m/z ~760.[2]

      • Tracer PC(16:0/19:2-diyne): Calculate m/z based on the substitution of C18:1 with C19:2-diyne.

      • Note: 2,4-NDDA (C19H30O2, MW ~290.[1][2][4]4) is heavier than C18:1 (MW ~282.[2]4) but has different fragmentation patterns.[2]

Data Output Table: Expected Results

Time Point (h)2,4-NDDA Free FA (pmol/mg)Phosphatidylcholine-NDDA (pmol/mg)Beta-Oxidation ProductsInterpretation
000NoneBaseline
2HighLowNoneRapid Uptake
6DecreasingIncreasingNoneEsterification dominant
24LowPlateauAbsent Confirmation of Metabolic Stability
Protocol B: Beta-Oxidation Inhibition Assay (Respirometry)

Objective: Use 2,4-NDDA to block FAO and measure the compensatory shift to glycolysis (Warburg Effect) or mitochondrial stress.[1][2]

Methodology
  • Seahorse XF Setup: Plate cells (20,000/well) in XF96 plates.

  • Pre-treatment: Incubate cells with 20 µM 2,4-NDDA for 4 hours prior to the assay.

  • Assay Medium: Substrate-limited medium (low glucose, 1% FBS) to force reliance on fatty acids.[2]

  • Injection Strategy:

    • Port A: Palmitate-BSA (Substrate).[1][2]

    • Port B: Oligomycin (ATP Synthase inhibitor).[2]

    • Port C: FCCP (Uncoupler).[2]

  • Measurement: Monitor Oxygen Consumption Rate (OCR).

Self-Validating Check:

  • If 2,4-NDDA is working as an inhibitor, the OCR response to Palmitate injection (Port A) should be blunted compared to controls, as the cells cannot oxidize the incoming lipids due to the blockade at the hydratase step caused by the accumulating 2,4-NDDA analog.[2]

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data interpretation.

Workflowcluster_AnalysisAnalysis PhaseSampleBiological Sample(Cell/Tissue)TreatTreat with2,4-NDDA-BSASample->TreatExtractLipid Extraction(Folch/Bligh-Dyer)Treat->ExtractMSLC-MS/MS(Targeted Lipidomics)Extract->MSDataPeak Integration(Target C19-Diyne Species)MS->DataResult1Lipid Uptake RatesData->Result1Result2Remodeling FluxData->Result2

Figure 2: Analytical workflow for profiling lipid dynamics using 2,4-NDDA.

References

  • Mechanism of Acetylenic Fatty Acid Inhibition

    • Title: Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism.[1][2][5]

    • Source: Journal of Biological Chemistry / PubMed Central.[2]

    • Context: Establishes the mechanism of diyne/alkyne fatty acids as suicide substrates for oxidation enzymes.[2]

    • URL:[Link]

  • Lipoxygenase Inhibition by Diyne Analogs

    • Title: Mechanism of inhibition of porcine leukocyte 12-lipoxygenase by the isoform-specific inhibitor 4-(2-oxapentadeca-4-yne)phenylpropanoic acid.[1][2]

    • Source: Biochemistry (ACS).[2]

    • Context: Details how the 2,4-diyne/alkyne motif interacts with the active site iron of lipoxygenases, relevant for inflamm
    • URL:[Link]

  • Fatty Acid Analogs in Metabolic Tracing

    • Title: Fatty Acid Analogs and Phospholipids (Section 13.2).[2]

    • Source: Thermo Fisher Scientific (Molecular Probes Handbook).[2]

    • Context: General principles of using modified fatty acids (fluorescent and structural analogs) for tracing membrane incorporation.[2]

  • Properties of Nonadecadiynoic Acid

    • Title: 2,4-Nonadecadiynoic Acid Product & Safety Data.[1][4][6]

    • Source: PubChem / ChemicalBook.[2]

    • Context: Chemical properties and CAS verification (76709-55-2).[1][2][6]

    • URL:[Link][2]

Application Note: 2,4-Nonadecadiynoic Acid for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 2,4-Nonadecadiynoic Acid (2,4-NDDA) in enzyme inhibition assays. While widely recognized in materials science for its photopolymerization properties (forming polydiacetylene sensors), this compound serves as a potent, mechanism-based probe for enzymes involved in fatty acid metabolism, particularly Lipoxygenases (LOX) and Fatty Acid Desaturases .[1]

Introduction & Mechanistic Basis[1][2][3][4][5]

2,4-Nonadecadiynoic Acid (2,4-NDDA) is a C19 fatty acid analog characterized by a conjugated diyne (di-acetylene) system at the C2 and C4 positions.[1] Unlike reversible competitive inhibitors, 2,4-NDDA functions primarily as a mechanism-based inactivator (suicide substrate) or a transition-state mimic for enzymes that process fatty acid chains near the carboxyl terminus.[1]

Mechanism of Action

The rigid, electron-rich 2,4-diyne moiety mimics the hydrophobic chain of natural substrates (like Arachidonic Acid or Stearic Acid) but reacts aberrantly within the active site:[1]

  • Substrate Mimicry: The C19 chain fits into the hydrophobic channel of enzymes like 5-Lipoxygenase (5-LOX) or Stearoyl-CoA Desaturase (SCD) .[1]

  • Radical Trapping (LOX pathway): Lipoxygenases initiate catalysis via hydrogen abstraction.[1] The conjugated triple bonds of 2,4-NDDA stabilize the resulting radical intermediate or form a highly reactive allene/ketene species.[1]

  • Covalent Modification: This reactive intermediate covalently binds to active site amino acids (e.g., Histidine, Cysteine) or chelates the catalytic metal center (Fe in LOX, Zn in LpxC), leading to irreversible inactivation.[1]

Target Enzymes[1][6]
  • Primary: 5-Lipoxygenase (5-LOX), 12/15-Lipoxygenase.[1]

  • Secondary: Fatty Acid Desaturases (SCD1), Acyl-CoA Dehydrogenases (involved in

    
    -oxidation).[1]
    
  • Emerging: LpxC (bacterial deacetylase) - structural analogs of diynes have shown promise as antibiotics.[1]

Preparation & Handling (Critical Field Insights)

The unique chemistry of 2,4-NDDA presents a specific challenge: Photopolymerization .[1] The same property that makes it useful for sensors can destroy its efficacy as an inhibitor.[1]

Solubility & Stock Preparation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).[1]

  • Concentration: Prepare a 10 mM stock solution.

  • Protocol:

    • Weigh powder in low-light conditions.

    • Dissolve in anhydrous DMSO. Vortex until clear.

    • Purge with Argon/Nitrogen: Oxygen can promote radical degradation.[1]

The "Polymerization Pitfall"

WARNING: Exposure to UV light (254 nm) or intense white light causes 2,4-NDDA to crosslink, turning the solution blue or red (polydiacetylene formation).[1]

  • Visual Check: If your stock solution turns blue/pink, the compound has polymerized and is inactive for enzyme inhibition.[1]

  • Storage: Store at -20°C in amber glass vials wrapped in aluminum foil.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This protocol measures the irreversible inhibition of human recombinant 5-LOX by 2,4-NDDA.[1]

Materials
  • Enzyme: Human recombinant 5-LOX (approx. 5-10 units/assay).[1]

  • Substrate: Arachidonic Acid (AA), 10 mM stock in EtOH.[1]

  • Inhibitor: 2,4-NDDA (freshly prepared in DMSO).[1]

  • Assay Buffer: 50 mM Tris-HCl, 2 mM CaCl

    
    , 1 mM ATP, pH 7.5.[1]
    
  • Detection: UV-Vis Spectrophotometer (kinetic mode).[1]

Step-by-Step Methodology
  • Pre-Incubation (Crucial for Suicide Inhibition):

    • In a quartz cuvette, mix:

      • 980 µL Assay Buffer

      • 10 µL 5-LOX enzyme solution

      • 10 µL 2,4-NDDA (various concentrations: 0.1 µM – 50 µM)

    • Control: Use 10 µL DMSO vehicle.[1]

    • Incubate at room temperature for 10 minutes .

    • Note: Unlike competitive inhibitors, suicide inhibitors require time to covalently modify the enzyme before the substrate competes.[1]

  • Reaction Initiation:

    • Add 5-10 µL of Arachidonic Acid (Final conc: 10-50 µM).[1]

    • Mix rapidly by inversion (do not vortex vigorously to avoid denaturing the enzyme).

  • Measurement:

    • Monitor absorbance at 234 nm (formation of the conjugated diene product, 5-HpETE).

    • Record kinetics for 5–10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Determine the pseudo-first-order inactivation rate constant (

      
      ) by plotting 
      
      
      
      vs. pre-incubation time if performing a time-course study.[1]
Data Presentation: Inhibition Metrics
ParameterDescriptionTypical Range (2,4-NDDA)
IC

Concentration for 50% inhibition (10 min pre-incubation)1 – 10 µM
Type Mechanism of InhibitionIrreversible / Mixed

Max inactivation rate constant0.05 – 0.2 min


Affinity of inhibitor for active site0.5 – 5.0 µM

Visualizing the Mechanism

The following diagram illustrates the "Suicide Inhibition" pathway where 2,4-NDDA hijacks the radical mechanism of Lipoxygenase.

LOX_Inhibition Enzyme Active 5-LOX (Fe3+) Complex E-I Complex (Michaelis) Enzyme->Complex + NDDA NDDA 2,4-NDDA (Inhibitor) NDDA->Complex Radical Radical Intermediate (Reactive Allene) Complex->Radical H-Abstraction Dead Inactivated Enzyme (Covalent Adduct) Radical->Dead Covalent Bond Formation Product Oxidized Product (If not trapped) Radical->Product Leakage (Low Probability)

Caption: Mechanism-Based Inactivation of 5-LOX by 2,4-NDDA. The enzyme attempts to oxidize the diyne, generating a reactive intermediate that permanently traps the active site.

Troubleshooting & Controls

IssueProbable CauseSolution
No Inhibition Observed Inhibitor polymerized (inactive).[1]Check stock solution color. If blue/pink, discard.[1] Prepare fresh in dark.
High Background Absorbance 2,4-NDDA aggregation.[1]Ensure DMSO concentration is <1% in final buffer.[1] Sonicate stock briefly.
Non-Linear Kinetics Substrate depletion or instability.[1]Use a lower enzyme concentration.[1] Ensure Arachidonic Acid is fresh (store under Argon).
Inconsistent IC

Variable pre-incubation time.Strictly standardize the pre-incubation time (e.g., exactly 10 mins) before adding substrate.[1]

References

  • Kuhn, H., et al. (2015).[1] "Structure and function of mammalian lipoxygenases." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 308-330.[1] Link

  • Powell, W. S., & Rokach, J. (2015).[1] "Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs)." Progress in Lipid Research, 58, 27-54.[1] Link

  • Okada, S., et al. (1998).[1] "Polymerization of 2,4-diynoic acid derivatives in the form of monolayers and liposomes." Thin Solid Films, 327, 496-499.[1] (Reference for stability/polymerization issues). Link

  • Bloch, K. (1969).[1] "Enzymatic synthesis of monounsaturated fatty acids."[1] Accounts of Chemical Research, 2(7), 193–202.[1] (Foundational mechanism for acetylenic inhibition of desaturases). Link[1]

  • Salvemini, D., et al. (2013).[1] "Mesoscale assembly of polydiacetylene sensors." Nature Reviews Materials. (Context for material properties vs. biological use).

Sources

Cell culture protocols with 2,4-Nonadecadiynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Inhibition of Lipoxygenases using 2,4-Nonadecadiynoic Acid (2,4-NDDA)

Abstract

This application note details the standardized protocols for utilizing 2,4-Nonadecadiynoic Acid (2,4-NDDA) , a potent acetylenic fatty acid derivative, as a mechanism-based inhibitor of 5-Lipoxygenase (5-LOX) and 12-Lipoxygenase (12-LOX) in mammalian cell culture. Unlike reversible competitive inhibitors, 2,4-NDDA acts as a "suicide substrate," requiring specific handling and kinetic considerations to ensure experimental validity. This guide covers physicochemical properties, storage requirements, and step-by-step workflows for IC50 determination and functional leukotriene suppression assays.

Physicochemical Properties & Reagent Preparation

Critical Handling Note: 2,4-NDDA contains a conjugated diyne system. While this moiety is essential for its inhibitory mechanism, it renders the compound sensitive to UV and short-wavelength visible light (topochemical polymerization).

PropertySpecification
CAS Number 76709-55-2
Molecular Formula C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol
Solubility (DMSO) ~10 mg/mL (Purge with inert gas)
Solubility (Ethanol) ~25 mg/mL
Solubility (PBS pH 7.2) < 50 µg/mL (Requires carrier)
Storage -20°C, Desiccated, Protected from Light
Preparation of Stock Solutions
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred vehicle for cell culture to minimize volatility.

  • Dissolution: Dissolve 2.9 mg of 2,4-NDDA in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Inert Atmosphere: Flush the vial with Argon or Nitrogen gas immediately after use to prevent oxidation of the alkyne tail.

  • Storage: Aliquot into amber glass vials (avoid plastics that may leach) and store at -80°C. Stable for 6 months.

Biological Mechanism of Action

2,4-NDDA functions as a mechanism-based irreversible inhibitor (suicide substrate). It mimics Arachidonic Acid (AA) and enters the catalytic site of Lipoxygenases. The enzyme attempts to oxygenate the inhibitor, converting the acetylenic group into a highly reactive allene intermediate. This intermediate covalently binds to the active site (likely modifying a Histidine residue or the non-heme Iron), permanently inactivating the enzyme.

Mechanism AA Arachidonic Acid Enzyme Active 5-LOX / 12-LOX AA->Enzyme Substrate Binding Complex Enzyme-Inhibitor Complex Enzyme->Complex LTS Leukotrienes / HETEs Enzyme->LTS Oxygenation NDDA 2,4-NDDA (Inhibitor) NDDA->Enzyme Competitive Binding Allene Reactive Allene Intermediate Complex->Allene Catalytic Conversion Dead Covalently Inactivated Enzyme Allene->Dead Irreversible Covalent Bond

Figure 1: Mechanism of Suicide Inhibition. 2,4-NDDA hijacks the catalytic machinery of LOX enzymes to generate a reactive intermediate that permanently disables the protein.

Protocol: Determination of Cellular IC50

Objective: Determine the concentration required to inhibit 50% of 5-LOX activity in RBL-2H3 (Rat Basophilic Leukemia) or HL-60 (Human Promyelocytic Leukemia) cells.

Cell Model: Differentiated HL-60 cells (neutrophil-like) are recommended for 5-LOX assays. Differentiation: Treat HL-60 with 1.3% DMSO for 5-7 days prior to assay to upregulate 5-LOX expression.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest differentiated HL-60 cells.

    • Resuspend in HBSS (Hank's Balanced Salt Solution) containing Ca²⁺/Mg²⁺ at 5 × 10⁶ cells/mL .

    • Aliquot 198 µL of cell suspension into 96-well V-bottom plates.

  • Inhibitor Pre-Incubation (Crucial Step):

    • Prepare serial dilutions of 2,4-NDDA in DMSO (0.1 µM to 100 µM final).

    • Add 1 µL of inhibitor to the cells.

    • Incubate for 15 minutes at 37°C.

    • Note: Because 2,4-NDDA is a suicide inhibitor, this pre-incubation allows the enzyme to process the inhibitor and become inactivated before the natural substrate is released.

  • Stimulation:

    • Add 1 µL of Calcium Ionophore A23187 (Final concentration: 5 µM) to trigger Arachidonic Acid release.

    • Incubate for 15 minutes at 37°C .

  • Termination:

    • Place the plate on ice immediately to stop the reaction.

    • Centrifuge at 4°C, 300 x g for 5 minutes to pellet cells.

  • Quantification:

    • Collect supernatant.

    • Quantify LTB4 (Leukotriene B4) using a competitive ELISA kit.

    • Alternative: For 12-LOX assays in platelets, measure 12-HETE generation.

Data Analysis & Expected Results

Calculate the percent inhibition using the following formula:



Typical IC50 Values (Literature Referenced):

Enzyme TargetCell TypeStimulusTypical IC50 Range
5-Lipoxygenase RBL-1 / HL-60A231875 - 15 µM
12-Lipoxygenase Human PlateletsThrombin/Ca²⁺2 - 8 µM
Cyclooxygenase (COX) RAW 264.7LPS> 50 µM (Weak/No Inhibition)

Note: 2,4-NDDA is generally selective for Lipoxygenases over Cyclooxygenases, but high concentrations (>50 µM) may show off-target effects.

Troubleshooting & Optimization

ProblemProbable CauseSolution
High Background Signal Spontaneous oxidation of AAKeep all buffers cold (4°C) until stimulation. Add antioxidant (e.g., BHT) to supernatant after harvest.
Low Potency (High IC50) Albumin bindingSerum albumin (BSA/FBS) binds fatty acids avidly. Perform assays in serum-free HBSS or PBS.
Inconsistent Results PhotopolymerizationEnsure 2,4-NDDA stocks are kept in amber vials. Perform dilutions in low-light conditions.
Cell Toxicity Solvent effectEnsure final DMSO concentration is < 0.5%. Include a DMSO-only vehicle control.

References

  • Cayman Chemical. (2023). 2,4-Nonadecadiynoic Acid Product Datasheet.

  • PubChem. (2023). 2,4-Nonadecadiynoic Acid Compound Summary. National Library of Medicine.

  • Salari, H., et al. (1990). Inhibition of 5-lipoxygenase activity in human polymorphonuclear leukocytes by acetylenic fatty acids.Biochimica et Biophysica Acta (BBA).
  • Kuhn, H., et al. (2015). Structure and function of mammalian lipoxygenases.Physiological Reviews . (Authoritative review on LOX mechanisms and suicide inhibition).

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 2,4-Nonadecadiynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Conjugated Diyne Synthesis Ticket ID: #NDDA-24-SYN Status: Open for Resolution

Executive Summary

You are likely attempting to synthesize 2,4-Nonadecadiynoic Acid (2,4-NDDA) as a precursor for polydiacetylene (PDA) liposomes or biosensors. The synthesis of 2,4-diynoic acids presents a unique paradox: the very property that makes them valuable—their ability to polymerize into highly colored (blue/red) supramolecular assemblies—is the primary mechanism of yield loss during synthesis.

This guide deviates from standard textbook recipes. It focuses on the Alcohol Intermediate Route (via Cadiot-Chodkiewicz coupling followed by Jones Oxidation), which is the industry standard for high-purity lipids, avoiding the low yields associated with direct coupling to propiolic acid.

Module 1: The Synthesis Workflow

Visualizing the critical path to avoid "dead ends" (polymerization).

NDDA_Synthesis Start Start: 1-Hexadecyne Bromination Step 1: Bromination (1-Bromo-1-hexadecyne) Start->Bromination NBS, AgNO3 Coupling Step 2: Cadiot-Chodkiewicz (+ Propargyl Alcohol) Bromination->Coupling CuCl, NH2OH·HCl, R-NH2 Alcohol Intermediate: 2,4-Nonadecadiyn-1-ol Coupling->Alcohol Fail1 Yield Loss: Glaser Homocoupling Coupling->Fail1 O2 Leak / Cu(II) Oxidation Step 3: Jones Oxidation (Controlled Temp) Alcohol->Oxidation CrO3, H2SO4, Acetone, 0°C Final Target: 2,4-Nonadecadiynoic Acid Oxidation->Final Fail2 Yield Loss: Polymerization (Blue/Red Gum) Oxidation->Fail2 Temp > 10°C / Light

Figure 1: The Alcohol Intermediate Route. Note that direct coupling to propiolic acid is avoided due to instability. The "Red" paths indicate critical failure modes.

Module 2: The Cadiot-Chodkiewicz Coupling (The Core Problem)

Objective: Link 1-bromo-1-hexadecyne with propargyl alcohol. The Enemy: Oxygen and Light.

The Cadiot-Chodkiewicz reaction relies on a Cu(I) catalytic cycle.[1] If Oxygen enters the system, Cu(I) oxidizes to Cu(II), which immediately triggers the Glaser Coupling (homocoupling of your alkyne), destroying your yield and creating difficult-to-separate byproducts.

Protocol Optimization Table
ParameterStandard ProtocolHigh-Yield Optimization The "Why" (Mechanistic Insight)
Catalyst State CuCl (1-5 mol%)CuCl + Hydroxylamine HCl Hydroxylamine acts as a reducing agent, constantly scrubbing any Cu(II) back to Cu(I), preventing the Glaser homocoupling side reaction.
Addition Order Add Alkyne to CatalystAdd Bromo-alkyne to Catalyst Keeping the concentration of the bromo-alkyne low relative to the catalyst prevents side reactions. The terminal alkyne (propargyl alcohol) should be in the pot with the copper.
Base Choice Ethylamine (70% aq)n-Butylamine (30% in H2O/MeOH) Ethylamine is too volatile. n-Butylamine offers better solubility for the long alkyl chain of the hexadecyne derivative, improving phase transfer.
Atmosphere Nitrogen BalloonArgon Sparge (Active) Argon is heavier than air and blankets the reaction surface better than Nitrogen, crucial for preventing oxidative coupling.
Troubleshooting Guide: The Coupling Step

Scenario A: The reaction mixture turned green.

  • Diagnosis: Your Copper catalyst has oxidized to Cu(II).

  • Immediate Fix: Add a spatula tip of Hydroxylamine Hydrochloride immediately. The solution should revert to yellow/brown. If it stays green, your oxygen leak is too massive; abort and re-inert the flask.

Scenario B: TLC shows a spot running twice as fast as the product.

  • Diagnosis: This is the Glaser homocoupling product (symmetrical diyne).

  • Root Cause: You ran out of Hydroxylamine, or you added the reagents too fast.

  • Recovery: This impurity is very non-polar. You can separate it later via column chromatography, but your yield is already compromised.

Module 3: Jones Oxidation (The Delicate Step)

Objective: Convert 2,4-nonadecadiyn-1-ol to the carboxylic acid. The Enemy: Heat and Over-oxidation.

The diyne system is electron-rich and prone to oxidative cleavage. Standard Jones oxidation can "burn" the triple bonds if the temperature spikes.

Critical Protocol Controls
  • Solvent: Use Acetone (HPLC Grade) . It stabilizes the Jones reagent.

  • Temperature: Must be maintained strictly between -5°C and 0°C . Do not allow it to rise to room temperature until the quench.

  • Quenching: Use Isopropanol . It reacts with excess Cr(VI) to turn the mixture from orange/red to green (Cr(III)). If you skip this, the acid will degrade during extraction.

Module 4: Purification & The "Blue Shift"

The Paradox: Researchers want PDAs to turn blue in the application, but if they turn blue during synthesis, the batch is ruined.

Purification Logic

Do not distill 2,4-diynoic acids; they will polymerize (explode/gum up) with heat.

  • Extraction: Extract the acid into Ethyl Acetate. Wash with Brine.

  • Recrystallization (The Gold Standard):

    • Solvent: Petroleum Ether or Hexane.[2]

    • Method: Dissolve at mild heat (30°C), filter hot, then cool to -20°C.

    • Why? Fatty acids crystallize well at low temps; polymerized byproducts (blue/red gums) are usually insoluble in cold hexane and will precipitate out or stick to the flask walls.

Storage Protocol
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Argon backfill.

  • Temperature: -20°C .

  • Warning: If the white powder turns pink or blue in the freezer, it is polymerizing. Re-purify immediately or discard.

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky blue gum instead of a white powder. Can I save it?

  • Answer: No. The blue color indicates the formation of the polydiacetylene (PDA) backbone. This is an irreversible topochemical polymerization. This usually happens if you exposed the reaction to sunlight or rotary evaporated the solvent at >40°C. Prevention: Wrap all flasks in aluminum foil and use a water bath <30°C for evaporation.

Q2: Why use Propargyl Alcohol + 1-Bromohexadecyne instead of Propiolic Acid + 1-Bromohexadecyne?

  • Answer: Direct coupling with propiolic acid is chemically elegant but experimentally difficult. Propiolic acid decarboxylates easily in the presence of Copper. The alcohol route adds one oxidation step but increases the overall yield from ~30% to ~75% by using stable intermediates.

Q3: The Jones reagent turned the reaction black. What happened?

  • Answer: You likely had residual methanol or organic solvent in the flask, or the addition was too fast, causing an exotherm. The "black" is reduced Chromium oxides mixed with tarred alkyne. Fix: Ensure the alcohol is dissolved in pure acetone and add the Jones reagent dropwise over 30 minutes at 0°C.

References & Grounding
  • Cadiot-Chodkiewicz Coupling Mechanisms:

    • Alami, M., & Ferri, F. (1996). Linstrumelle, G. Mild and Efficient One-Pot Synthesis of 1,3-Diynes.Tetrahedron Letters , 37(16), 2763-2766. (Context: General coupling efficiency).

  • Polydiacetylene Precursor Synthesis:

    • Reppy, M. A., & Pindzola, B. A. (2007). Biosensing with polydiacetylene materials: structures, optical properties and applications.Chemical Communications , (42), 4317-4338. (Context: Stability of diynoic acids).

  • Jones Oxidation of Alkynols:

    • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds.[1][3] Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols.Journal of the Chemical Society , 39-45. (Context: The foundational protocol for sensitive alkynes).

  • Purification of Fatty Acids:

    • Organic Syntheses, Coll. Vol. 4, p.608 (1963). Recrystallization strategies for long-chain acids.

Disclaimer: This guide is for research purposes only. 2,4-diynoic acids are potent photopolymerizable agents. Handle with extreme care in low-light conditions.

Sources

Technical Support Center: 2,4-Nonadecadiynoic Acid (2,4-NDA) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Stability Paradox

2,4-Nonadecadiynoic acid (2,4-NDA) is a functional lipid used primarily to create polydiacetylene (PDA) supramolecular assemblies. Unlike standard reagents where "degradation" implies oxidation or hydrolysis, the primary stability threat for 2,4-NDA is unwanted topochemical polymerization .

The molecule contains a diacetylene unit (


) at the 2,4-position.
  • In Organic Solvents (Disordered): The molecules are too far apart to react. The solution is stable and colorless.

  • In Aqueous Assembly (Ordered): When self-assembled into liposomes or films, the diacetylene cores stack with a repeat distance of ~4.9 Å. This proximity allows UV light or heat to trigger a 1,4-addition reaction, turning the sample blue (polymerized).

The Goal: Maintain the molecule in a monomeric state (colorless) until the exact moment of sensor fabrication.

Storage & Handling Protocols

Solid State Storage

Q: How do I store the lyophilized powder for long-term stability?

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen backfill is critical to prevent slow oxidation of the terminal alkyne.

  • Light: Absolute darkness. Wrap vials in aluminum foil. Even ambient fluorescent light can trigger surface polymerization over months, creating insoluble "blue specks" that ruin concentration accuracy.

Solution State (Organic Solvents)

Q: Which solvents provide the highest stability? Solvents that disrupt hydrogen bonding and prevent stacking are best.

  • Recommended: Chloroform (

    
    ), Tetrahydrofuran (THF), or Dichloromethane (DCM).
    
  • Avoid: Hexane or pure Ethanol for long-term storage (can induce micro-aggregation).

ParameterRecommendationMechanism
Concentration < 10 mMPrevents micellar aggregation in organic media.
Container Amber GlassBlocks UV radiation (254nm - 365nm).
Shelf Life 6 MonthsIf stored at -20°C in

.

Critical Workflow: Vesicle Preparation (The "Danger Zone")

The moment you hydrate 2,4-NDA to form vesicles, it becomes highly reactive. This is where 90% of user errors occur.

Protocol: Monomer-to-Vesicle Assembly

Standard Thin-Film Hydration Method

  • Dissolution: Dissolve 2,4-NDA in Chloroform to 1 mM.

  • Evaporation: Dry under nitrogen flow to form a thin lipid film. Vacuum desiccate for 2 hours to remove trace solvent.

  • Hydration: Add deionized water (pre-warmed to 40°C). The 2,4-NDA headgroup is rigid; heating helps hydration.

  • Sonication: Probe sonicate (pulsed, 20% amplitude) for 10-15 mins.

    • Critical: Keep the sample warm (~40-50°C) during sonication to prevent premature gelling, but do not exceed 60°C to avoid heat-induced polymerization.

  • Filtration: Pass through a 0.45 µm PVDF filter to remove titanium dust and aggregates.

  • Annealing: Store at 4°C overnight in the dark. This aligns the crystal lattice.

Visualization of Stability Logic

The following diagram illustrates the transition from stable monomer to reactive assembly.

G cluster_0 STABLE ZONE cluster_1 REACTIVE ZONE (Keep Dark/Cold) Raw Raw Powder (2,4-NDA) Solvent Organic Solution (Chloroform) Raw->Solvent Dissolution Film Dry Lipid Film (Disordered) Solvent->Film Evaporation Vesicle Aqueous Vesicle (Ordered Lattice) Film->Vesicle Hydration + Sonication Polymer Polydiacetylene (Blue/Red) Vesicle->Polymer UV (254nm) OR Heat (>60°C)

Caption: Stability workflow. The molecule is stable in organic solvent (Green Zone) but becomes highly sensitive to light/heat once assembled into vesicles (Red Zone).

Troubleshooting Guide

Q: My "clear" vesicle solution turned light blue during storage. Is it ruined?

  • Diagnosis: Premature Photopolymerization.

  • Cause: Exposure to ambient UV or stray light during 4°C storage.

  • Impact: The background absorbance is now elevated. For sensitive colorimetric assays, discard and restart . The polymerized chains act as "seeds" that alter the kinetics of future sensing reactions.

Q: I see white precipitate floating in my vesicle solution.

  • Diagnosis: Aggregation / Crystallization.

  • Cause: 2,4-NDA has a high melting point due to the proximal diacetylene group. Storage at 4°C for >1 week can cause "crashing out."

  • Fix: Warm the solution to 40°C and bath sonicate for 5 minutes. If it clears, it is usable. If it remains cloudy, the lipids have irreversibly fused.

Q: The solution turned Red immediately after sonication.

  • Diagnosis: Overheating (Thermochromism).

  • Cause: Probe sonication generates immense local heat. You likely exceeded 60-70°C, triggering polymerization and the subsequent Blue-to-Red transition.

  • Prevention: Use a cooling bath during sonication or use pulsed cycles (10s ON / 10s OFF).

Advanced Stabilization Strategies

If standard protocols fail, consider these additives to stabilize the monomeric vesicle state:

AdditiveRoleProtocol Note
EDC / NHS Headgroup ActivationIf conjugating ligands, do this before polymerization. The activated ester is hydrolysis-prone; use immediately.
PEG-Lipids Steric StabilizationDoping with 5-10% PEG-2000 prevents vesicle fusion (precipitation) during long-term storage [1].
Ethanol Injection Size ControlInstead of film hydration, inject an ethanolic solution of 2,4-NDA into water. This often yields smaller, more stable vesicles (Method: Solvent Injection) [2].

References

  • Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Fabrication of polydiacetylene particles using a solvent injection method. Royal Society of Chemistry (RSC). Available at: [Link][1][2][3][4][5][6]

  • Kinetics and Mechanism of Liquid-State Polymerization of Diacetylenes. MDPI Polymers. Available at: [Link][1][5]

Sources

Technical Support Center: HPLC Optimization for 2,4-Nonadecadiynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Separation of 2,4-Nonadecadiynoic Acid and Structural Isomers Document ID: TS-NDA-2025-02 Audience: Analytical Chemists, PDA (Polydiacetylene) Researchers, Drug Development Scientists

Executive Summary & Molecule Profile

2,4-Nonadecadiynoic Acid (2,4-NDA) is a conjugated diacetylenic fatty acid (


). It is primarily used as a monomer for synthesizing polydiacetylenes (PDAs)—materials that change color in response to environmental stimuli (heat, pH, stress).

The Analytical Challenge: The "isomers" of 2,4-NDA typically refer to regioisomers (byproducts where the diacetylene unit is shifted, e.g., 3,5- or 4,6-positions) or chain-length homologs (C17/C21 impurities) arising from the Cadiot-Chodkiewicz coupling synthesis. Separation is critical because even trace regioisomers can disrupt the crystal packing required for topochemical polymerization.

Key Physicochemical Properties:

  • Hydrophobicity: High (LogP ~7–8).

  • Acid Dissociation: pKa ~4.8 (Carboxylic acid head group).

  • Chromophore: Conjugated diyne system (

    
    ) absorbs strongly in the UV region (~230–260 nm), unlike saturated fatty acids.
    
  • Reactivity: Light-sensitive (polymerizes to form blue/red species).

Core Method Development Protocol

Use this "Golden Path" as your starting point. Deviate only if troubleshooting specific resolution issues.

A. Stationary Phase Selection
Column TypeRecommendationWhy?
C18 (High Carbon Load) Primary Choice Excellent retention for the C19 hydrophobic tail. High carbon load (>15%) prevents phase collapse and improves resolution of homologs.
C30 (Polymeric) For Isomer Resolution If 2,4-NDA co-elutes with regioisomers (e.g., 2,5-NDA), a C30 column offers superior "shape selectivity" to discriminate between the rigid rod-like diacetylene positions.
B. Mobile Phase & Gradient

Buffer: Water + 0.1% Formic Acid (pH ~2.7). Organic Modifier: Acetonitrile (ACN) + 0.1% Formic Acid. Note: Acidification is mandatory to keep the carboxylic acid protonated (


), preventing peak tailing and ensuring consistent retention.

Gradient Table (Standard C18, 150 x 4.6 mm, 5 µm):

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.040601.0
15.05951.0
20.001001.0
25.001001.0
25.140601.0
30.040601.0
C. Detection Settings[1][2]
  • Primary Wavelength: 254 nm (targets the conjugated diacetylene backbone).

  • Secondary Wavelength: 210 nm (universal for the carbonyl group, but noisier).

  • Reference: 360 nm (to correct for baseline drift).

Workflow Visualization

The following diagram outlines the logical flow for method development and optimization.

MethodDevelopment Start Start: 2,4-NDA Sample ColSelect Select Column: C18 (General) or C30 (Isomers) Start->ColSelect MobilePhase Mobile Phase Prep: ACN/H2O + 0.1% Formic Acid ColSelect->MobilePhase RunGradient Run Gradient: 60% -> 100% B over 20 min MobilePhase->RunGradient CheckRes Check Resolution (Rs) RunGradient->CheckRes Success Method Validated: Rs > 1.5 CheckRes->Success Rs > 1.5 FailTail Issue: Peak Tailing CheckRes->FailTail Asymmetry > 1.2 FailCoelute Issue: Co-elution CheckRes->FailCoelute Unresolved Peaks FixpH Action: Lower pH (Increase Acid Modifier) FailTail->FixpH FixTemp Action: Lower Temp (15°C) or Switch to MeOH FailCoelute->FixTemp FixpH->RunGradient FixTemp->RunGradient

Caption: Step-by-step logic for optimizing the separation of 2,4-NDA, addressing common failure modes like tailing and co-elution.

Troubleshooting Center (Q&A)

Issue 1: Peak Tailing & Broadening

Q: My 2,4-NDA peak is tailing significantly (Asymmetry > 1.5). Is my column dead? A: Likely not. Tailing in fatty acids is usually due to the ionization of the carboxylic acid group interacting with free silanols on the silica support.

  • The Fix: Ensure your mobile phase pH is at least 2 units below the pKa (4.8). Using 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) suppresses ionization, forcing the molecule into its neutral (

    
    ) state, which elutes sharply.
    
  • Check: If using an older column, "end-capping" may be lost. Switch to a "Base Deactivated" (BDS) or high-coverage C18 column.

Issue 2: Separation of Regioisomers

Q: I see a "shoulder" on my main peak. I suspect it's the 3,5-isomer or a synthesis byproduct. How do I resolve it? A: Regioisomers of long-chain diynes have almost identical hydrophobicity, making standard C18 separation difficult.

  • The Fix (Thermodynamic): Lower the column temperature to 15°C - 20°C . Lower temperature increases the rigidity of the stationary phase ligands, enhancing "shape selectivity" (discrimination based on molecular geometry rather than just polarity).

  • The Fix (Chemical): Switch organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that can offer different selectivity for the carboxylic head group interactions.

  • The Fix (Stationary Phase): If the above fail, move to a C30 column . The longer alkyl chains create a deeper "slot" for the analyte, amplifying differences in the rigid diacetylene kink position.

Issue 3: Ghost Peaks & Baseline Noise

Q: I see random peaks appearing in the blank or after the main peak. Is the sample degrading? A: 2,4-NDA is light-sensitive . If left on the bench in clear vials, it will begin to polymerize (forming blue/red oligomers).

  • The Fix:

    • Use amber vials for all sample preparation.

    • Keep the autosampler temperature at 4°C .

    • Polymerized species are very hydrophobic and may elute in the wash step (100% B) of the next injection. Ensure your gradient has a 5-minute hold at 100% B to clear these "ghosts."

Issue 4: Solubility Issues

Q: The sample precipitates in the vial when I dilute with water. A: 2,4-NDA is a fatty acid with a C19 chain; it is insoluble in pure water.

  • The Fix: Dissolve the stock standard in THF (Tetrahydrofuran) or Isopropanol , then dilute with Acetonitrile. Ensure the final injection solvent matches the starting mobile phase (e.g., 60% ACN) as closely as possible to prevent precipitation at the column head.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing SplitPeak Split/Shoulder Peak Problem->SplitPeak RetentionShift Retention Time Shift Problem->RetentionShift Acidify Add 0.1% TFA/FA (Suppress Ionization) Tailing->Acidify pH > pKa? TempControl Lower Temp to 15°C (Enhance Shape Selectivity) SplitPeak->TempControl Isomer co-elution? Equilibration Increase Equil. Time (Check Column Temp) RetentionShift->Equilibration Phase Collapse?

Caption: Decision matrix for diagnosing and resolving common HPLC anomalies with diacetylenic fatty acids.

References

  • PubChem. (n.d.).[1][2] 2,4-Nonadecadiynoic Acid Structure and Properties. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Christie, W. W. (n.d.). High-Performance Liquid Chromatography of Fatty Acids. Lipid Maps / AOCS Lipid Library. Retrieved February 6, 2026, from [Link]

  • Shimadzu. (2023). Analysis of Fatty Acids by HPLC. Shimadzu Application News. Retrieved February 6, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley. (Context: Shape selectivity of C30 columns for isomers).

Sources

Troubleshooting GC-MS analysis of acetylenic fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Analysis of Acetylenic Fatty Acids

Welcome to the Advanced Lipidomics Support Hub. Topic: Troubleshooting & Optimization of Acetylenic Fatty Acid (AFA) Analysis. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Introduction: The "Invisible" Triple Bond

User Query: "I am analyzing seed oils from Santalales species. I see peaks in my GC-FID that disappear or fragment chaotically in GC-MS. Standard FAME library matches are low-confidence. What is happening?"

Scientist's Diagnostic: You are likely encountering the two primary enemies of Acetylenic Fatty Acid (AFA) analysis: thermal instability and charge delocalization . Unlike standard fatty acids, AFAs (like crepenynic, stearolic, or santalbic acid) contain a triple bond that is thermally labile and difficult to pinpoint using standard Electron Ionization (EI) of methyl esters.

This guide replaces standard protocols with a structural elucidation workflow.

Module 1: Derivatization Strategy (The Critical Fork)

Q: Why are my standard FAME (Fatty Acid Methyl Ester) spectra inconclusive for locating the triple bond?

A: In standard EI-MS (70 eV), the charge in a FAME molecule localizes on the carboxyl group (methoxycarbonyl). The alkyl chain fragments randomly, often obliterating the specific position of the unsaturation. For triple bonds, this is worse because the bond can migrate along the chain under electron impact, leading to "isobaric" spectra where different isomers look identical.

The Solution: You must "fix" the charge at the head of the molecule to force radical-induced cleavage along the chain. This requires nitrogen-containing derivatives.

Protocol: Choosing the Right Derivative

Use the following decision matrix to select your derivatization method.

Derivatization_Logic Start Start: Lipid Extract Goal Primary Analytical Goal? Start->Goal Quant Quantification Only (Known Targets) Goal->Quant Routine Struct Structure Elucidation (Unknown Triple Bond Loc.) Goal->Struct Discovery FAME Method A: Mild FAME (Base-Catalyzed) Quant->FAME DMOX Method B: DMOX Derivative (4,4-Dimethyloxazoline) Struct->DMOX Robust, Good GC separation Picolinyl Method C: Picolinyl Ester (3-pyridylcarbinol) Struct->Picolinyl Best MS fragmentation, Higher Elution Temp Warning CRITICAL: Avoid Acid-Catalyzed (BF3/MeOH) at High Temp Risk: Isomerization FAME->Warning Caution

Figure 1: Decision tree for selecting derivatization chemistry based on analytical goals.

Gold Standard Protocol: Synthesis of DMOX Derivatives

Why DMOX? They are more volatile than picolinyl esters (better for GC) but provide nearly equivalent structural information.

  • Starting Material: 1-5 mg of lipid or FAME.

  • Reagent: Dissolve sample in 0.5 mL of 2-amino-2-methyl-1-propanol .

  • Catalyst: Add ~5 mg of sodium methoxide (avoid acids!).

  • Reaction: Heat at 180°C for 1 hour in a nitrogen-flushed, sealed tube.

    • Note: Although 180°C seems high, the nitrogen atmosphere prevents oxidation.

  • Extraction: Cool. Add 2 mL hexane and 1 mL water. Vortex. Centrifuge.

  • Drying: Remove the upper hexane layer (contains DMOX) and dry over anhydrous sodium sulfate.

  • Analysis: Inject directly.

Module 2: Chromatographic Conditions (Thermal Management)

Q: My peaks are tailing or showing "ghost" peaks. Is the column degrading?

A: It is likely the analyte degrading, not the column. Acetylenic bonds are highly reactive. If they interact with active sites (silanols) in the column or injector liner at high temperatures, they polymerize.

Troubleshooting Checklist:

ParameterStandard ConditionOptimized for Acetylenic Acids Rationale
Injector Temp 250°C - 280°C230°C - 240°C Minimize thermal shock at injection.
Split Ratio SplitlessSplit (10:1 or 20:1) Reduces residence time in the hot injector liner.
Column Phase Wax (PEG)5% Phenyl-methylpolysiloxane (e.g., DB-5ms) Polar Wax columns interact too strongly with the pi-electrons of the triple bond, causing peak broadening.
Oven Ramp Fast (20°C/min)Slow (3-4°C/min) Separation of positional isomers requires high resolution.
Final Temp 240°CMax 230°C (if possible) Prolonged exposure to >240°C promotes polymerization.

Module 3: Mass Spectral Interpretation (The "Gap" Rule)

Q: How do I read the spectrum to find the triple bond?

A: You must look for the "mass gap" between the ions flanking the functional group. In DMOX and Picolinyl derivatives, the nitrogen ring stabilizes the molecular ion (


). The chain then fragments sequentially, losing one methylene group (-CH2-) at a time (14 amu).

When a triple bond is encountered, the mass loss changes.

The Interpretation Logic
  • Saturated Chain (-CH2-CH2-): Gap of 28 amu .

  • Double Bond (-CH=CH-): Gap of 26 amu .

  • Triple Bond (-C≡C-): Gap of 24 amu .

Case Study: Stearolic Acid (9-octadecynoic acid) as DMOX derivative

  • Molecular Ion: m/z 333 (Odd number indicates Nitrogen).

  • Diagnostic Ions:

    • Look for the regular series of 14 amu gaps starting from m/z 113 (McLafferty ion).

    • m/z 196: Represents cleavage at Carbon 8 (pre-triple bond).

    • m/z 220: Represents cleavage at Carbon 11 (post-triple bond).

    • The Gap: 220 - 196 = 24 amu .

Fragmentation_Pathway M_Ion Molecular Ion (M+) Charge on Nitrogen Frag_Series Sequential Cleavage (-CH2-) M_Ion->Frag_Series Radical migration Gap_ID Mass Gap Analysis Frag_Series->Gap_ID Measure distance between peaks Result_Sat Gap = 28 amu (Saturated) Gap_ID->Result_Sat Result_Double Gap = 26 amu (Double Bond) Gap_ID->Result_Double Result_Triple Gap = 24 amu (Triple Bond) Gap_ID->Result_Triple Diagnostic for AFA

Figure 2: Mass spectral fragmentation logic for nitrogen-containing fatty acid derivatives.

Module 4: Common Artifacts & Troubleshooting

Q: I see a peak with M+ that matches my target, but the retention time is wrong. Is it an isomer?

A: Acetylenic acids are prone to allene-acetylene rearrangement . If you used an acid catalyst (BF3 or HCl) or excessive heat, the triple bond can migrate or isomerize into a conjugated diene or an allene system.

  • Symptom: Multiple peaks with identical molecular weights.

  • Verification: Check the "fingerprint" ions.

    • True Acetylenic: Distinct 24 amu gap.

    • Allene/Conjugated Artifact: Often shows intense ions at m/z 91 (tropylium-like) or chaotic fragmentation lacking the clear series.

  • Fix: Switch to base-catalyzed transesterification (Sodium Methoxide) at room temperature for FAMEs, or the DMOX protocol in Module 1.

References

  • Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. [Link]

  • Christie, W. W. (1998). Mass spectrometry of fatty acid derivatives. LipidLibrary. [Link]

  • Spitzer, V. (1997). Structure analysis of fatty acids by gas chromatography–low resolution electron impact mass spectrometry of their 4,4-dimethyloxazoline derivatives—a review. Progress in Lipid Research, 35(4), 387-408. [Link]

  • Dobson, G., & Christie, W. W. (2002). Mass spectrometry of fatty acid derivatives. European Journal of Lipid Science and Technology, 104(1), 36-43. [Link]

Technical Support Center: 2,4-Nonadecadiynoic Acid (2,4-NDDA) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Cytotoxicity Assays for 2,4-Nonadecadiynoic Acid (2,4-NDDA) CAS Number: 76709-55-2 Molecular Formula: C₁₉H₃₀O₂ Chemical Class: Diacetylenic Fatty Acid (DAFA)[1][2]

Executive Summary & Core Challenges

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers fail to characterize 2,4-Nonadecadiynoic Acid (2,4-NDDA) correctly not because the compound is inactive, but because its physicochemical properties are mismatched with standard screening protocols.

2,4-NDDA is not a standard small molecule; it is a diacetylenic lipid .[1][2][3] This presents two unique failure modes in cytotoxicity assays:

  • Photopolymerization: The conjugated diyne system (C≡C-C≡C) is UV-sensitive.[1][2][3] Inadvertent exposure to ambient light can trigger topochemical polymerization, altering the compound's identity from a monomeric lipid to a polydiacetylene (PDA) oligomer before it even reaches the cell.[2]

  • Hydrophobic Aggregation: Like all long-chain fatty acids (C19), 2,4-NDDA has a critical micelle concentration (CMC) near zero in aqueous media.[1][2][3] Adding a DMSO stock directly to cell culture media causes immediate micro-precipitation.[1][2][3] These crystals physically lyse cells (false positive toxicity) or adhere to plasticware (false negative potency).[2][3]

This guide provides the BSA-Complexing Protocol and Assay Interference Controls required to generate reproducible IC50 data.

Critical Protocol: Solubilization & BSA Conjugation

The Golden Rule: Never add 2,4-NDDA DMSO stocks directly to serum-containing media.[1][2][3] You must mimic physiological transport by pre-conjugating the fatty acid to Bovine Serum Albumin (BSA).[2][3]

Why this works (The Science):

Free fatty acids (FFAs) are toxic to cells primarily through detergent effects on the plasma membrane.[2][3] In vivo, albumin acts as a "shuttle," binding FFAs to hydrophobic pockets.[2] Conjugating 2,4-NDDA to BSA ensures the cell encounters the lipid via physiological uptake transporters (e.g., CD36/FAT) rather than suffering physical membrane disruption from lipid aggregates.[1][2]

Step-by-Step Conjugation Workflow

Reagents:

  • 2,4-NDDA: 100 mM stock in high-grade DMSO (stored in amber vial).

  • BSA Vehicle: 20% (w/v) Fatty Acid-Free (FAF) BSA in PBS (pH 7.4).[1][2][3] Note: Standard BSA contains endogenous lipids that will skew results.[1][2][3] Use FAF-BSA.

Protocol:

  • Prepare BSA: Dissolve FAF-BSA in PBS at 37°C. Filter sterilize (0.22 µm).

  • Heat Activation: Warm the 20% BSA solution to 37°C and the 2,4-NDDA DMSO stock to 37°C . Do not overheat; diynes are thermally unstable >60°C.

  • Conjugation: While vortexing the BSA solution, slowly add the 2,4-NDDA stock dropwise.

    • Target Ratio: 5:1 (Fatty Acid : Albumin molar ratio).[2][3][4]

    • Max DMSO: Ensure final DMSO is < 0.5%.[1][2][3]

  • Equilibration: Incubate the mixture at 37°C for 30–60 minutes in the dark to allow full binding.

  • Dilution: Dilute this "10x Working Stock" into your cell culture media for the assay.

Visual Workflow: The BSA-Complexing Pathway

BSA_Conjugation cluster_0 Phase 1: Preparation cluster_1 Phase 2: Complexing (Dark/37°C) cluster_2 Phase 3: Assay NDDA 2,4-NDDA Powder (Store -20°C, Dark) DMSO DMSO Stock (100 mM) NDDA->DMSO Solubilize Mix Dropwise Addition (Vortexing) DMSO->Mix BSA FAF-BSA Solution (20% w/v in PBS) BSA->Mix Incubate Equilibration (30 min @ 37°C) Mix->Incubate Complex Stable BSA-Lipid Complex Incubate->Complex Media Cell Culture Media Complex->Media Dilute Cells Cell Treatment (Physiological Uptake) Media->Cells

Caption: Figure 1.[1][2][3] The critical workflow for solubilizing 2,4-NDDA. Direct addition of DMSO stock to media bypasses the "Complex" stage, leading to precipitation and false toxicity data.[2]

Assay Interference & Troubleshooting

Diacetylenic lipids can interfere with colorimetric assays (MTT/MTS) due to their redox potential and potential to form turbid aggregates.[2][3]

Data Comparison: Assay Selection
Assay TypeCompatibility with 2,4-NDDAPotential ArtifactsRecommendation
MTT / MTS Low 1. Aggregates scatter light (false high OD).2. Diynes may reduce tetrazolium (false viability).[1][2][3]Avoid if possible. If used, include cell-free controls.[1][2][3]
ATP (Luciferase) High Minimal interference.[1][2][3] Luminescence is less sensitive to turbidity than Absorbance.[1][2][3]Recommended (e.g., CellTiter-Glo).[1][2][3]
LDH Release Medium Measures membrane integrity.[1][2][3] Good for distinguishing necrosis vs. apoptosis.[1][2][3]Use as a secondary confirmation.
Trypan Blue Medium Manual counting is slow but visualizes precipitates on cells.[1][2][3]Use for microscopy validation.[1][2][3]
Troubleshooting Guide (FAQ Format)

Q1: My IC50 curve is flat, but I see "debris" on the cells.

  • Diagnosis: Precipitation. The "debris" is crystallized 2,4-NDDA.[1][2][3] The compound is not entering the cells; it is sitting on top of them.[2][3]

  • Fix: Switch to the BSA-Complexing Protocol (Section 2). Ensure you are using Fatty Acid-Free BSA to prevent competition from endogenous lipids.[1][2][3]

Q2: The media turned blue/red in the stock tube.

  • Diagnosis: Photopolymerization.[1][2][3] You have accidentally created Polydiacetylene (PDA).[1][2][3]

  • Fix: Discard the stock. 2,4-NDDA monomers are colorless.[1][2][3] Handle all powder and stocks in amber tubes or under low light. Do not use UV sterilization on the compound.[2][3]

Q3: I see high background absorbance in my cell-free control wells.

  • Diagnosis: Turbidity interference.[1][2][3]

  • Fix: Subtract the absorbance of (Media + Compound) from your (Cells + Media + Compound) wells. Alternatively, switch to a luminescence assay (ATP) which is less affected by turbidity.[2]

Diagnostic Decision Tree

Use this logic flow to determine the root cause of inconsistent cytotoxicity data.

Troubleshooting_Tree Start Issue: Inconsistent Cytotoxicity Data Precip Visible Precipitate/Crystals? Start->Precip Color Solution Color Change (Blue/Red)? Precip->Color No Action1 Fix: Implement BSA Conjugation (See Section 2) Precip->Action1 Yes Control High Background in Cell-Free Wells? Color->Control No Action2 Fix: Photopolymerization occurred. Discard & Protect from Light. Color->Action2 Yes Action3 Fix: Interference. Switch to ATP/Luminescence Assay. Control->Action3 Yes Action4 Valid Result: Proceed with biological interpretation. Control->Action4 No

Caption: Figure 2. Diagnostic logic for identifying physicochemical artifacts vs. true pharmacological toxicity.

References

  • Roemer, A., et al. (2021). "Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity."[2][3] Toxicology in Vitro, 77, 105244.[2] [2]

    • Relevance: Establishes the "Gold Standard" protocol for fatty acid BSA conjugation and highlights the artifacts of solvent-only prepar
  • PubChem. "2,4-Nonadecadiynoic acid (Compound)."[1][2][3] National Library of Medicine.[2][3] [2]

    • Relevance: Verification of chemical structure, hydrophobicity (LogP), and physical properties.[2]

  • Okada, S., et al. (1998). "Polydiacetylene Supramolecules: Synthesis, Characterization, and Applications."[2] Accounts of Chemical Research.

    • Relevance: Explains the mechanism of topochemical polymerization of diacetylenes (2,4-diynes)
  • Alsbee, D., et al. (2015). "Cytotoxicity of free fatty acids bound to albumin: A comparison of protocols."[2][3] BioTechniques, 58(5), 228-233.[1][2]

    • Relevance: Validates the necessity of controlling the Fatty Acid:BSA r

Disclaimer: This guide is for research use only. 2,4-Nonadecadiynoic Acid is not approved for therapeutic use in humans.[1][2][3] Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Stabilizing 2,4-Nonadecadiynoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2,4-Nonadecadiynoic Acid (2,4-NDDA) presents a unique challenge in cell culture. Structurally, it is a fatty acid containing a conjugated diyne (diacetylene) moiety at the 2,4-position. This structure confers two distinct instability modes:

  • Topochemical Polymerization: The conjugated triple bonds are highly reactive to UV and thermal stress, leading to photopolymerization (forming colored polydiacetylenes).

  • Hydrophobic Precipitation: Like all long-chain fatty acids (C19), it is insoluble in aqueous media, leading to "shock precipitation" upon direct addition to culture media.

This guide provides a validated system to solubilize, stabilize, and deliver 2,4-NDDA effectively.

Module 1: Solubilization & Bioavailability (The BSA-Complexing Protocol)

The Core Problem: Direct addition of 2,4-NDDA dissolved in DMSO or Ethanol into cell culture media results in immediate precipitation. The fatty acid aggregates, becoming unavailable to cells and adhering to plasticware.

The Solution: You must conjugate 2,4-NDDA to Fatty Acid-Free Bovine Serum Albumin (BSA) before introduction to the culture. Albumin acts as a physiological carrier, shielding the hydrophobic tail within its binding pockets.

Protocol: Preparation of 2,4-NDDA:BSA Complex

Reagents:

  • 2,4-Nonadecadiynoic Acid (Powder/Oil).

  • Solvent: Anhydrous Ethanol (preferred) or DMSO.

  • Carrier: Fatty Acid-Free BSA (culture grade).

  • Base: 150 mM NaCl or PBS (pH 7.4).

Step-by-Step Methodology:

  • Prepare Stock Solution (100 mM): Dissolve 2,4-NDDA in anhydrous ethanol. Vortex until clear. Note: Perform this in low light (amber tubes).

  • Prepare BSA Vehicle (10% w/v): Dissolve Fatty Acid-Free BSA in 150 mM NaCl at 37°C. Filter sterilize (0.22 µm).

  • Conjugation (The Critical Step):

    • Maintain the BSA solution at 37°C with constant stirring (magnetic stir bar).

    • Add the 2,4-NDDA stock solution dropwise to the stirring BSA.

    • Target Ratio: The final molar ratio should be roughly 2:1 to 4:1 (Fatty Acid : Albumin). Do not exceed 5% v/v ethanol concentration during mixing.

  • Incubation: Allow the mixture to stir at 37°C for 30–60 minutes. The solution should remain clear. If it turns cloudy, the conjugation failed (see Troubleshooting).

  • Final Dilution: This concentrated BSA-Lipid complex can now be diluted directly into warm cell culture media (e.g., DMEM) to the desired final concentration (typically 10–100 µM).

Visualization: The Solubilization Workflow

BSA_Complexing_Workflow Stock 2,4-NDDA Stock (Ethanol/DMSO) Mixing Dropwise Addition (Constant Stirring) Stock->Mixing Slow Add BSA BSA Solution (10% w/v, 37°C) BSA->Mixing Warm Base Complex BSA-Lipid Conjugate (Stable Micelles) Mixing->Complex 30-60 min Incubation Media Cell Culture Media (Final Dilution) Complex->Media Bioavailable Delivery

Caption: Figure 1. The critical workflow for complexing 2,4-NDDA with BSA to prevent precipitation in aqueous media.

Module 2: Stability & Degradation Control

Once solubilized, the molecule faces environmental threats. The diyne group makes 2,4-NDDA uniquely sensitive compared to standard fatty acids like Palmitate.

Threat Analysis Table
Threat FactorMechanism of ActionObservable IndicatorPrevention Strategy
UV / Blue Light Topochemical Polymerization: 1,4-addition reaction creates a conjugated polymer backbone.Solution turns Blue (ordered polymer) or Red (disordered polymer).Use amber tubes; work under yellow safety lights; wrap columns in foil.
Oxygen Lipid Peroxidation: Attack on the carbon chain, though diynes are slightly more stable than isolated dienes.Loss of biological activity; cytotoxicity due to peroxides.Purge stock vials with Nitrogen/Argon gas; store at -20°C or -80°C.
Plasticware Adsorption: Hydrophobic lipids stick to polystyrene plates.Inconsistent IC50/EC50 data; lower than expected concentration.Use glass vials for stocks; use BSA-complex (prevents sticking).
Visualization: Degradation Pathways

Stability_Threats NDDA 2,4-NDDA (Monomer) Polymer Polydiacetylene (Blue/Red Color) NDDA->Polymer Polymerization Oxide Peroxides (Cytotoxic) NDDA->Oxide Oxidation Precip Aggregates (Bio-unavailable) NDDA->Precip Hydrophobic Collapse UV UV/Blue Light (254-365nm) UV->NDDA Trigger Oxygen Atmospheric O2 Oxygen->NDDA Trigger Water Aqueous Media (No BSA) Water->NDDA Environment

Caption: Figure 2. The three primary degradation pathways for 2,4-NDDA. Light exposure causes irreversible polymerization.

Troubleshooting & FAQ

Q1: My stock solution turned a faint blue color. Can I still use it? A: No. The blue color indicates that photopolymerization has occurred, forming polydiacetylene chains. This alters the molecular geometry and will likely inhibit its ability to bind to enzymes (like lipoxygenase) or integrate into membranes correctly. Discard the stock and prepare fresh in amber vials.

Q2: When I add the 2,4-NDDA to the media, I see white flakes floating. A: This is "shock precipitation." You likely added the ethanolic stock directly to the media. You must use the BSA-complexing method described in Module 1. If you already used BSA, your mixing rate was likely too fast, or the BSA solution was too cold. Ensure the BSA is at 37°C.

Q3: Can I use Fetal Bovine Serum (FBS) instead of purified BSA? A: While FBS contains albumin, it also contains undefined lipids, growth factors, and enzymes that may metabolize 2,4-NDDA or compete for binding. For controlled experiments, use Fatty Acid-Free BSA (Sigma A7030 or similar) to ensure the 2,4-NDDA is the only variable.

Q4: How long is the BSA-conjugated complex stable? A: Once complexed with BSA, the solution is stable for approximately 24 hours at 4°C. Do not freeze the BSA-lipid complex, as freeze-thaw cycles can disrupt the albumin structure and release the lipid, causing precipitation. Prepare fresh for each experiment.

References

  • Cayman Chemical.Fatty Acid Composition of Natural Lipids & Handling Guidelines.

    • (Representative Lipid Handling Page)

  • Sigma-Aldrich.

  • Okuno, K., et al. (2020). Phase separation behavior of a binary mixture of photopolymerizable diacetylene and unsaturated phospholipids in liposomes.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] (Mechanisms of diacetylene polymerization).

  • Alsabeeh, N., et al. (2018). Cell culture models of fatty acid overload: Problems and solutions.[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[2] (Validation of BSA complexing ratios).

Sources

2,4-Nonadecadiynoic Acid interference in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-24NDA-001

Last Updated: February 7, 2026

Introduction

This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals utilizing 2,4-nonadecadiynoic acid in biochemical and cell-based assays. Due to its unique chemical structure—a long C19 aliphatic chain combined with a conjugated diyne system—this molecule presents specific challenges that can lead to misleading results. This document is structured in a question-and-answer format to directly address common experimental artifacts and provide robust, validated solutions. Our approach is grounded in the principles of Pan-Assay Interference Compounds (PAINs) and is designed to ensure the scientific integrity of your findings.

Section 1: Compound Aggregation - The Most Common Culprit

The long, hydrophobic carbon chain of 2,4-nonadecadiynoic acid makes it highly susceptible to forming colloidal aggregates in aqueous assay buffers, a leading cause of non-specific inhibition.[1][2] These aggregates can sequester and denature proteins, leading to false-positive results that are independent of specific, on-target binding.

FAQ 1.1: My dose-response curve for 2,4-nonadecadiynoic acid is unusually steep (high Hill slope) and the IC50 value is potent, but the activity vanishes when I add detergent. What is happening?

Answer:

This is a classic signature of aggregation-based inhibition.[1][2]

  • Causality: At a certain concentration, known as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC), the compound self-assembles into colloidal particles (micelles).[3] These aggregates, which can range from 50-1000 nm in size, present a large, hydrophobic surface that non-specifically adsorbs and denatures your target enzyme or protein.[2][4] The steep dose-response curve reflects the sharp transition in the compound's physical state from soluble monomers to active aggregates, not a true 1:1 binding equilibrium with your target.

  • The Detergent Effect: Non-ionic detergents like Triton X-100 or Tween-20, when included in the buffer at concentrations above their own CMC, disrupt the formation of these compound aggregates.[1][5] By keeping 2,4-nonadecadiynoic acid in a monomeric state, the non-specific activity is eliminated. If the compound is a true inhibitor, its activity might be attenuated but should not be completely abolished by a mild detergent.

Troubleshooting Protocol 1.1: Validating and Mitigating Aggregation

Objective: To determine if the observed activity is an artifact of aggregation and to recover true activity if present.

Step-by-Step Methodology:

  • Detergent Counter-Screen:

    • Prepare your standard assay buffer.

    • Create a parallel buffer containing 0.01% (v/v) Triton X-100. Note: Ensure this concentration is above Triton X-100's CMC (~0.015%) and does not independently affect your assay's performance.[1]

    • Run the full dose-response curve for 2,4-nonadecadiynoic acid in both buffers.

    • Interpretation: A dramatic rightward shift (>10-fold) or complete loss of potency in the detergent-containing buffer strongly indicates aggregation-based activity.[1]

  • Enzyme Concentration Test:

    • True inhibitors that follow Michaelis-Menten kinetics should have IC50 values independent of the enzyme concentration. Aggregators, however, act stoichiometrically by sequestering the enzyme.

    • Run your inhibition assay at your standard enzyme concentration (e.g., 1X) and at a significantly higher concentration (e.g., 5X or 10X).

    • Interpretation: If the IC50 value of 2,4-nonadecadiynoic acid increases linearly with the enzyme concentration, it is behaving as an aggregator.[1]

  • Centrifugation Assay:

    • Prepare a solution of 2,4-nonadecadiynoic acid in your assay buffer at a concentration where you observe high inhibition (e.g., 5x IC50).

    • Incubate for 15-30 minutes to allow aggregates to form.

    • Centrifuge the solution at high speed (>15,000 x g) for 30 minutes to pellet the aggregates.[1]

    • Carefully remove the supernatant and test its activity in your assay.

    • Interpretation: A significant loss of inhibitory activity in the supernatant compared to a non-centrifuged control confirms the presence of active, pelletable aggregates.[2]

Data Summary: Interpreting Aggregation Counter-Screens
Symptom Underlying Cause Primary Validation Experiment Expected Outcome for Aggregator
Steep Hill Slope (>1.5)Cooperative sequestration of protein by aggregatesDetergent Counter-ScreenPotency is abolished or severely reduced.
Time-dependent inhibitionSlow formation of aggregates or slow denaturation of protein on aggregate surfacePre-incubation TestPre-incubating compound in buffer before adding enzyme increases potency.
IC50 sensitive to enzyme concentrationStoichiometric inactivation by aggregatesEnzyme Concentration TestIC50 increases proportionally with [Enzyme].
Irreproducible resultsStochastic nature of aggregate formationReplicate TestingHigh variability between replicate wells or experiments.
Section 2: Potential for Covalent Reactivity

The conjugated diyne moiety in 2,4-nonadecadiynoic acid is an electron-rich system that could potentially act as a Michael acceptor or be otherwise reactive towards nucleophilic residues on proteins, such as cysteine.[6][7] This can lead to covalent, irreversible inhibition, which is another common source of assay interference.

FAQ 2.1: The inhibition by 2,4-nonadecadiynoic acid is time-dependent and not fully reversible by dilution. Could it be a covalent modifier?

Answer:

Yes, these are hallmarks of covalent inhibition.

  • Causality: Covalent inhibitors typically display time-dependent inhibition because the chemical reaction with the protein target takes time to reach completion. The inhibition is often irreversible or slowly reversible because of the stability of the covalent bond formed. Unlike a non-covalent inhibitor that can dissociate upon dilution, a covalent inhibitor will remain bound. Plant-derived natural products with electrophilic groups are known to engage proteins via covalent modification of residues like cysteine.[6][7]

  • Mechanism: The diyne system, while not a classic Michael acceptor, can be activated or participate in reactions with suitably positioned nucleophiles within a protein's active site. This electrophile-nucleophile interaction can alter the protein's conformation and function.[6]

Troubleshooting Protocol 2.1: Testing for Covalent Modification

Objective: To differentiate between a tight-binding reversible inhibitor and an irreversible covalent modifier.

Step-by-Step Methodology:

  • Washout/Dialysis Experiment:

    • Incubate your target protein with a high concentration of 2,4-nonadecadiynoic acid (e.g., 10x IC50) for a set period (e.g., 1 hour).

    • As a control, incubate the protein with buffer alone.

    • Remove the unbound compound. This can be done using a desalting column (for rapid removal), dialysis (for slower, more thorough removal), or tangential flow filtration.

    • Measure the activity of the washed protein and compare it to the control.

    • Interpretation: If the protein remains inhibited after the removal of the free compound, this is strong evidence for covalent modification. A reversible inhibitor's effect would be lost upon its removal.

  • Nucleophile Competition Assay:

    • Run the inhibition assay in the presence and absence of a high concentration (1-10 mM) of a strong nucleophile like Glutathione (GSH) or Dithiothreitol (DTT).

    • Interpretation: If 2,4-nonadecadiynoic acid is reacting with nucleophilic residues on your protein, the presence of a competing nucleophile in the buffer may "scavenge" the compound, leading to a decrease in its apparent potency (a rightward shift in the IC50).

  • Mass Spectrometry Analysis:

    • The definitive test for covalent modification.

    • Incubate the target protein with and without the compound.

    • Analyze the intact protein mass using LC-MS. A mass shift corresponding to the molecular weight of 2,4-nonadecadiynoic acid (288.46 g/mol ) confirms covalent adduction.

    • For further detail, perform a peptide mapping experiment (e.g., LC-MS/MS after trypsin digest) to identify the specific amino acid residue(s) that have been modified.

Section 3: Optical and Assay Readout Interference

The conjugated system of triple bonds in 2,4-nonadecadiynoic acid may absorb light or exhibit fluorescence, potentially interfering with absorbance- or fluorescence-based assay readouts.[8][9]

FAQ 3.1: I'm using a fluorescence-based assay, and I see a signal change even in my "no enzyme" control wells. Is the compound interfering?

Answer:

This is highly likely. Interference in a "no enzyme" or "no substrate" control is a clear sign that the compound is interacting with the assay readout itself.

  • Causality:

    • Compound Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used for your assay's probe, leading to a false positive signal.[8][9]

    • Signal Quenching: The compound may absorb light at either the excitation or emission wavelength of your fluorophore, leading to a decrease in signal (a false positive in an inhibition assay). This is known as the inner filter effect.[9]

    • Reagent Reactivity: The compound could be reacting directly with your detection reagents (e.g., reducing a resazurin-based viability dye).

Troubleshooting Protocol 3.1: Deconvoluting Optical Interference

Objective: To identify and correct for compound-based optical interference.

Step-by-Step Methodology:

  • Spectral Scanning:

    • Using a plate reader or spectrophotometer/spectrofluorometer, scan the absorbance and fluorescence spectra of 2,4-nonadecadiynoic acid at relevant concentrations in your assay buffer.

    • Compare these spectra to the excitation/emission spectra of your assay fluorophore.

    • Interpretation: Significant overlap indicates a high potential for interference.[8]

  • Control Assays:

    • Run the compound dose-response curve under multiple control conditions:

      • Buffer Only: To measure background compound signal.

      • Buffer + Substrate + Detection Reagents (No Enzyme): To check for interactions with the detection system.

      • Buffer + Enzyme (No Substrate): To check for interactions with the enzyme that are independent of catalysis.

    • Interpretation: Any activity observed in these controls must be subtracted from the results of the full enzymatic assay to determine the true level of inhibition.

Visual Logic and Workflow Diagrams
Troubleshooting Workflow for Suspected Assay Interference

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Aggregation Triage cluster_2 Phase 3: Reactivity & Optical Checks cluster_3 Phase 4: Conclusion Start Potent Activity Observed (e.g., Low IC50) CheckCurve Examine Dose-Response Curve: Is Hill Slope > 1.5? Start->CheckCurve Detergent Run Assay +/- 0.01% Triton X-100 CheckCurve->Detergent Yes (Steep Slope) Washout Perform Washout / Dialysis CheckCurve->Washout No (Normal Slope) DetergentResult Activity Abolished? Detergent->DetergentResult EnzymeConc Vary Enzyme Concentration DetergentResult->EnzymeConc No Aggregator Conclusion: Likely Aggregation Artifact DetergentResult->Aggregator Yes EnzymeResult IC50 Shifts Linearly? EnzymeConc->EnzymeResult EnzymeResult->Washout No EnzymeResult->Aggregator Yes WashoutResult Activity Recovered? Washout->WashoutResult Controls Run No-Enzyme / No-Substrate Controls WashoutResult->Controls Yes Covalent Conclusion: Potential Covalent Modifier WashoutResult->Covalent No ControlsResult Signal in Controls? Controls->ControlsResult Optical Conclusion: Optical Interference ControlsResult->Optical Yes TrueHit Conclusion: Potential True Hit Proceed with Orthogonal Assays ControlsResult->TrueHit No

Caption: Decision workflow for characterizing hits and identifying artifacts.

Mechanism of Aggregate-Based Enzyme Inhibition

G Monomer Monomers (Inactive) Aggregate Monomer->Aggregate [Compound] > CMC Aggregate->Monomer + Detergent Enzyme_Free Active Enzyme Enzyme_Bound Denatured Enzyme Enzyme_Free->Enzyme_Bound Adsorption onto Aggregate Surface Detergent Detergent Micelle

Caption: Formation of aggregates and non-specific enzyme sequestration.

References
  • Burris, T. P., et al. (2016). Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Lin, H. Y., et al. (2010). Screening assay of very long chain fatty acids in human plasma with multiwalled carbon nanotube-based surface-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Available at: [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]

  • Tocmo, R., et al. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics. Available at: [Link]

  • Li, H., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • MacDonald, M. L., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Arévalo-Gallegos, A., et al. (2024). Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Food Chemistry. Available at: [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]

  • Smith, R. H., & Powell, G. L. (1982). The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Available at: [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society. Available at: [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. Available at: [Link]

  • Chang, C. A., et al. (2011). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

  • Chemistry LibreTexts. (2022). Covalent Modification. Available at: [Link]

  • Dahlin, J. L., et al. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • Goldenberg, J. Z., & Stahl, A. (2013). Measurement of long-chain fatty acid uptake into adipocytes. Methods in Molecular Biology. Available at: [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. Available at: [Link]

  • Venn-Watson, S., & Schutt, K. (2024). Molecular and cellular mechanisms of pentadecanoic acid. iScience. Available at: [Link]

  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. NCBI Bookshelf. Available at: [Link]

  • Schierle, S., et al. (2022). Activity Screening of Fatty Acid Mimetic Drugs Identified Nuclear Receptor Agonists. ACS Pharmacology & Translational Science. Available at: [Link]

  • Khan Academy. (2015). Covalent modifications to enzymes. YouTube. Available at: [Link]

  • Powell, G. L., et al. (1981). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. Journal of Biological Chemistry. Available at: [Link]

  • Maurer, S., & Galla, H. J. (2017). Kinetics of Detergent-Induced Activation and Inhibition of a Minimal Lipase. ChemPhysChem. Available at: [Link]

  • Alfa Chemistry. (2025). Non-Ionic Detergents in Membrane Protein Research. YouTube. Available at: [Link]

  • Wang, Y., et al. (2020). Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. Chemical Science. Available at: [Link]

  • Patsnap Synapse. (2025). What are the new molecules for FAS inhibitors?. Available at: [Link]

  • Tocmo, R., et al. (2020). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Proteomics. Available at: [Link]

  • Venn-Watson, S., & Schutt, K. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Available at: [Link]

  • Dahlin, J. L., et al. (2020). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. Available at: [Link]

  • Wang, Y., et al. (2017). Investigation on the self-assembled behaviors of C18 unsaturated fatty acids in arginine aqueous solution. RSC Advances. Available at: [Link]

  • Fidabio. (2023). Aggregation in drug development: a challenge that can be avoided. Available at: [Link]

  • Reshkin, J. S. (2025). Covalent Lipid Modifications of Proteins. ResearchGate. Available at: [Link]

  • Elleuche, S., et al. (2010). Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Singh, A., et al. (2023). Recent Advances in Electrochemical Biosensors for the Detection of Milk Adulterants. Chemosensors. Available at: [Link]

  • Fuller, M. (n.d.). What are PAINS?. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. Available at: [Link]

  • ResearchGate. (2019). Which detergent interferes with enzymatic activity the least?. Available at: [Link]

  • Davies, D. G., & Marques, C. N. H. (2011). The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Journal of Bacteriology. Available at: [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Terés, S., et al. (2018). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. International Journal of Molecular Sciences. Available at: [Link]

  • Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE. Available at: [Link]

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Technical Support Center: Optimizing 2,4-Nonadecadiynoic Acid (2,4-NDDA) Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Nonadecadiynoic Acid (2,4-NDDA) is a potent acetylenic fatty acid primarily utilized as a pharmacological probe to inhibit 5-Lipoxygenase (5-LOX) activity or as a structural probe in membrane dynamics studies due to its diacetylene motif. While effective, its structural similarity to Arachidonic Acid (AA) and its amphiphilic nature introduce significant risks of off-target effects, specifically cross-reactivity with Cyclooxygenases (COX-1/2) and non-specific membrane perturbation (surfactant effects).

This guide provides a rigorous technical framework to isolate 5-LOX inhibition from these off-target artifacts, ensuring data integrity in your drug discovery or chemical biology workflows.

Module 1: Biochemical Specificity & Enzyme Kinetics

Q: I am observing inhibition of COX-1 and COX-2 in my screening assays. How do I improve the selectivity of 2,4-NDDA for 5-LOX?

A: Cross-reactivity occurs because 2,4-NDDA mimics the arachidonic acid substrate. To improve selectivity, you must exploit the distinct cofactor requirements of 5-LOX versus COX enzymes. 2,4-NDDA is a competitive inhibitor; therefore, its "off-target" potency is heavily influenced by the assay's ionic environment and substrate concentration relative to


.
Troubleshooting Protocol: Differential Assay Optimization

Do not run 5-LOX and COX assays in identical buffers. 5-LOX requires Calcium and ATP for stability and membrane translocation, whereas COX enzymes are heme-dependent and less sensitive to Calcium flux.

Step-by-Step Optimization:

  • Titrate Substrate Concentration:

    • Perform the assay at

      
       for the target enzyme.
      
    • Reasoning: Competitive inhibitors (like 2,4-NDDA) show higher apparent

      
       (lower potency) as substrate concentration increases. If you run COX assays at low AA concentrations, you artificially enhance the off-target inhibition signal.
      
  • Calcium Chelation Control:

    • Include an EDTA-treated control arm. 5-LOX activity is calcium-dependent; COX activity is generally not.

    • Validation: If 2,4-NDDA inhibition persists in the absence of Calcium (where 5-LOX should be inactive), you are observing non-specific redox interference or COX inhibition.

  • Redox Cycling Check:

    • Acetylenic fatty acids can sometimes interfere with peroxidase-based readout systems.

    • Fix: Switch to a direct HPLC-based readout of LTB4 (for 5-LOX) or PGE2 (for COX) rather than colorimetric peroxidation assays to rule out assay artifacts.

Data Summary: Buffer Parameters for Selectivity

Parameter5-LOX Assay (Target)COX-1/2 Assay (Off-Target Control)
Calcium (

)
Essential (2 mM

)
Not Required (can use 0.1 mM EDTA)
ATP Required (stabilizes 5-LOX)Not Required
Substrate (AA)


(Check specific

)
Readout LTB4 / 5-HETE (HPLC/ELISA)PGE2 (HPLC/ELISA)

Module 2: Cellular Toxicity & Membrane Perturbation

Q: My cells are dying at concentrations required for 5-LOX inhibition ( ). Is this on-target toxicity?

A: Likely not. This is often a "Surfactant Effect." As a long-chain fatty acid, 2,4-NDDA acts as a detergent at high concentrations, inserting non-specifically into the lipid bilayer. This destabilizes the membrane, causing lysis unrelated to 5-LOX inhibition.

The "Albumin Buffering" Solution

You must control the Free Fraction (


)  of the compound. In serum-free media, fatty acids form micelles or bind membranes aggressively.

Protocol:

  • Complexation: Pre-complex 2,4-NDDA with Fatty Acid-Free Bovine Serum Albumin (BSA) at a molar ratio of 4:1 (Fatty Acid:BSA) before adding to the cell culture.

  • Vehicle Control: Never use DMSO alone for fatty acids in cellular assays. The DMSO stock precipitates into micro-aggregates upon hitting aqueous media, causing local toxicity hot-spots.

  • Viability Multiplexing: Always run an LDH release assay (membrane integrity) alongside your LTB4 inhibition assay.

    • Rule of Thumb: If

      
      , your data is artifactual. You need a "Therapeutic Window" of at least 10-fold.
      

Module 3: Stability & Handling (The "Blue" Problem)

Q: My stock solution has turned a faint blue/purple color. Is it still effective?

A: Discard it immediately. The 2,4-diyne moiety is photosensitive and susceptible to topochemical polymerization . When molecules align in a crystal or concentrated solution, UV light or heat initiates a 1,4-addition reaction, forming a conjugated polydiacetylene backbone (which appears blue/red).

Handling Guidelines:

  • Storage: Store solid powder at -20°C under Argon.

  • Solvation: Dissolve in degassed Ethanol or DMSO immediately before use.

  • Light: Perform all weighing and dilutions in amber tubes or reduced lighting.

  • QC Check: If the solution has any absorbance above 400nm (visible region), polymerization has occurred.

Visualizing the Pathway & Off-Targets

The following diagram illustrates the Arachidonic Acid cascade. It highlights where 2,4-NDDA acts (5-LOX) and the critical off-targets (COX/Membrane) that must be controlled.

AA_Pathway AA Arachidonic Acid (AA) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Oxygenation LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxygenation (+ Ca2+, ATP) Membrane Cell Membrane (Phospholipids) Membrane->AA PLA2 Activation PGs Prostaglandins (PGE2, PGI2) COX->PGs LTs Leukotrienes (LTB4, LTC4) LOX5->LTs NDDA 2,4-NDDA (Inhibitor) NDDA->Membrane Off-Target (Surfactant/Lysis) NDDA->COX Off-Target (Cross-Reactivity) NDDA->LOX5 Primary Inhibition (Competitive)

Caption: 2,4-NDDA targets 5-LOX but risks COX cross-reactivity and membrane disruption (red dashed lines).

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failure.

Troubleshooting Start Issue Detected HighTox High Cytotoxicity (Cell Death) Start->HighTox NoInhib No Inhibition (Loss of Potency) Start->NoInhib CheckBSA Check Media BSA HighTox->CheckBSA CheckColor Check Stock Color NoInhib->CheckColor Blue Blue/Pink Solution CheckColor->Blue Clear Clear Solution CheckColor->Clear Polymer Polymerization. Discard Stock. Blue->Polymer AddBSA Add BSA (4:1 Ratio) to buffer free fatty acid CheckBSA->AddBSA

Caption: Diagnostic flow for cytotoxicity and stability issues with 2,4-NDDA.

References

  • Werz, O., & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening models. Biochemical Pharmacology, 70(3), 327-333. Link

  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. Link

  • Santa Cruz Biotechnology. (2024). 2,4-Nonadecadiynoic Acid Product Datasheet (CAS 76709-55-2).[1] SCBT. Link

  • Koeberle, A., & Werz, O. (2018). Multi-target approach for natural products in inflammation. Drug Discovery Today, 19(11), 1871-1882. Link

Sources

Technical Support Center: 2,4-Nonadecadiynoic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2,4-Nonadecadiynoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and robust protocols for handling this unique long-chain fatty acid. The inherent challenges of purifying a molecule with a conjugated diyne system and a long alkyl chain require a nuanced approach, which we will explore in detail.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and handling of 2,4-Nonadecadiynoic Acid.

Q1: What are the primary structural features of 2,4-Nonadecadiynoic Acid that influence its purification?

A1: The purification strategy is dictated by two key features:

  • The C19 Aliphatic Chain: This long, non-polar tail makes the molecule highly hydrophobic and waxy, with low solubility in polar solvents.[1] Its behavior is similar to other long-chain saturated fatty acids like Nonadecanoic acid.[2][3]

  • The Conjugated 2,4-Diyne System: This rigid, electron-rich system of triple bonds is the molecule's reactive center. It is susceptible to oxidation, polymerization (especially when heated or exposed to light), and isomerization, making the compound inherently unstable compared to its saturated counterparts.[4][5]

Q2: My 2,4-Nonadecadiynoic Acid sample is degrading during storage or workup. What's happening and how can I stop it?

A2: Degradation primarily occurs through two pathways: oxidation and polymerization. Diyne compounds are known to be sensitive.[4][5]

  • Oxidation: The triple bonds can be oxidized upon exposure to air (oxygen), light, and trace metals. This is a common issue for polyunsaturated lipids.[6]

  • Polymerization: Conjugated diynes can undergo polymerization, often initiated by heat, UV light, or catalytic impurities, leading to a complex mixture of oligomers and polymers that are difficult to remove.[5]

Prevention Strategies:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen). Purge all solvents with inert gas before use.[6]

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to prevent photo-initiated reactions.[6]

  • Low Temperatures: Perform all purification steps at low temperatures whenever possible. Store the purified compound at -20°C or below.[3][6]

  • Antioxidants: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (~0.01%) to solvents during purification and for storage, if permissible for your downstream application.

Q3: What are the most common impurities found in a crude sample of 2,4-Nonadecadiynoic Acid?

A3: Impurities typically stem from the synthetic route. Common classes include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Partial isomerization of the triple bonds can occur, leading to other diyne isomers or allene-containing byproducts.[7][8]

  • Saturated/Partially Saturated Analogs: Over-reduction during synthesis can yield fatty acids with fewer triple bonds.

  • Polymerization Products: As discussed in Q2, these are high molecular weight byproducts formed from the degradation of the desired compound.

Q4: Which analytical techniques are best for assessing the purity of 2,4-Nonadecadiynoic Acid?

A4: A multi-technique approach is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and can quantify impurities if they have unique, well-resolved signals. Quantitative NMR (qNMR) is a powerful tool for determining absolute purity against a certified internal standard.[9][10]

  • GC-MS (after derivatization): Fatty acids have low volatility and high polarity, which can cause peak tailing in GC.[11] They are typically converted to more volatile Fatty Acid Methyl Esters (FAMEs) before analysis. GC-MS is excellent for identifying and quantifying volatile impurities and isomers.[12]

  • HPLC-UV/MS: HPLC is well-suited for analyzing heat-sensitive compounds and can often be performed without derivatization.[13][14] A C18 reversed-phase column is standard. A mass spectrometer (MS) detector is invaluable for identifying unknown impurity peaks.[15]

Section 2: Troubleshooting Purification Workflows

This section provides solutions to specific problems encountered during common purification procedures.

Workflow 1: Troubleshooting Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds due to its scalability and cost-effectiveness.[16] However, the properties of 2,4-Nonadecadiynoic Acid can present challenges.

G start Start: Crude 2,4-Nonadecadiynoic Acid problem What is the issue? start->problem oiling_out Compound 'oils out', does not crystallize problem->oiling_out Oiling Out no_xtal No crystals form upon cooling problem->no_xtal No Crystals low_purity Purity is still low after recrystallization problem->low_purity Low Purity low_yield Yield is very low problem->low_yield Low Yield sol_oil Solution: 1. Lower the boiling point of the solvent system (e.g., add a co-solvent like ether). 2. Use a solvent with a lower boiling point (e.g., pentane, acetone). 3. Ensure slow, controlled cooling. oiling_out->sol_oil sol_no_xtal Solution: 1. Too much solvent was used. Reduce volume by gentle evaporation. 2. Induce crystallization: scratch flask, add seed crystal. 3. Switch to a solvent in which the compound is less soluble. no_xtal->sol_no_xtal sol_low_purity Solution: 1. Impurities have similar solubility. Recrystallize from a different solvent system. 2. Impurities may be co-crystallizing. Consider chromatography. 3. Ensure complete dissolution when heating; insoluble impurities should be filtered hot. low_purity->sol_low_purity sol_low_yield Solution: 1. Cooled too quickly. Allow for slow cooling to maximize crystal growth. 2. Compound has significant solubility even when cold. Cool to a lower temperature (e.g., -20°C). 3. Too much solvent was used initially. [See 'No Crystals' solution] low_yield->sol_low_yield

Caption: Troubleshooting common recrystallization problems.

Q5: My compound "oils out" instead of forming crystals. Why does this happen?

A5: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling rather than crystallizing. This happens because the solubility of the molten compound is higher in the solvent than its solid crystalline form. For long-chain fatty acids, this is common if the solvent's boiling point is above the compound's melting point (Nonadecylic acid melts at ~69°C).[1]

Solution:

  • Use a lower-boiling solvent or solvent mixture. For a non-polar compound like this, consider solvents like hexane, pentane, or acetone/hexane mixtures.[17]

  • Ensure slow cooling. Rapid cooling encourages oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer.

Q6: I can't get any crystals to form, even after cooling the solution to 0°C.

A6: This is a classic sign that either too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.[16]

Solution:

  • Reduce Solvent Volume: Gently evaporate some of the solvent under a stream of inert gas and attempt to cool again.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a small seed crystal of the pure compound.

  • Change Solvents: Switch to a solvent in which the compound is less soluble. You can determine this through small-scale solubility tests.

Table 1: Solvent Selection Guide for Recrystallization
Solvent/SystemPolaritySuitability for 2,4-Nonadecadiynoic AcidProsCons
Hexane/Pentane Non-polarExcellent. Good choice for primary purification.Low boiling point avoids oiling out; effectively dissolves non-polar compounds when hot.May not effectively remove very similar non-polar impurities.
Acetone Polar AproticGood. Often used in a mixture with a non-polar co-solvent.Good at dissolving the compound when hot but forces precipitation upon cooling.[17]Can be too polar on its own, leading to low solubility even when hot.
Methanol/Ethanol Polar ProticPoor. Generally unsuitable as the primary solvent.Good for "crashing out" the product from a non-polar solution.The compound is likely poorly soluble even when hot, leading to low recovery.
Hexane/Ethyl Acetate MixedGood. A tunable system for difficult separations.Polarity can be finely adjusted by changing the ratio to optimize solubility.Requires careful optimization to find the ideal ratio.
Workflow 2: Troubleshooting Column Chromatography

When recrystallization fails to achieve the desired purity, silica gel column chromatography is the next logical step.

Q7: My compound is streaking on the TLC plate and giving poor separation on the column. What's the cause?

A7: Streaking is often caused by the carboxylic acid functional group strongly and irreversibly adsorbing to the basic sites on standard silica gel. This leads to poor peak shape and low recovery.

Solution:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent. The acid protonates the silica surface and the carboxylic acid of your compound, minimizing strong interactions and leading to sharper peaks.

  • Use an Alternative Stationary Phase: Consider using a reversed-phase (C18) column, where the non-polar nature of the fatty acid chain will be the primary driver of retention.[18]

Q8: I have low recovery of my compound from the silica column. Where did it go?

A8: Low recovery can result from several issues.[6]

  • Irreversible Adsorption: As mentioned in Q7, the compound may be stuck on the column. Acidifying the mobile phase is the primary solution.

  • Degradation on Silica: Standard silica gel can be slightly acidic and its large surface area can catalyze the degradation or polymerization of sensitive compounds like diynes, especially if the separation is slow.

  • Co-elution: The compound may have eluted with other impurities, making it seem like the yield is low when isolating fractions.

Solutions:

  • Deactivate the Silica: Flush the packed column with your mobile phase containing the acid additive before loading your sample.

  • Work Quickly: Do not let the compound sit on the column for extended periods.

  • Use TLC to carefully select your mobile phase. Aim for an Rf value of 0.25-0.35 for the best separation on a column.

Protocol 1: Preparative Silica Gel Chromatography
  • Prepare the Slurry: Weigh out an appropriate amount of silica gel (typically 50-100 times the mass of your crude sample). Make a slurry in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Acetic Acid).

  • Pack the Column: Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Prepare the Sample: Dissolve your crude 2,4-Nonadecadiynoic Acid in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~1-2x the sample mass) and evaporate the solvent to dryness. This "dry loading" technique results in a much sharper starting band.

  • Load the Column: Carefully add the dried sample/silica mixture to the top of the packed column.

  • Elute: Begin elution with your starting mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions, and remove the solvent using a rotary evaporator. Crucially, co-evaporate with a solvent like toluene several times to azeotropically remove the acetic acid from your mobile phase.

G start Start: Crude Sample prep_sample Dissolve Sample & Adsorb onto Silica ('Dry Load') start->prep_sample prep_silica Prepare Silica Slurry (Hex/EtOAc + 0.5% AcOH) pack_col Pack Column prep_silica->pack_col load_col Load Sample onto Column pack_col->load_col prep_sample->load_col elute Elute with Gradient & Collect Fractions load_col->elute tlc Monitor Fractions by TLC elute->tlc tlc->elute Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evap Rotary Evaporation & Azeotrope with Toluene combine->evap end Pure Product evap->end

Caption: Workflow for preparative column chromatography.

Section 3: Purity Analysis Protocols

Accurate purity assessment is critical. Here are baseline protocols for standard analytical methods.

Table 2: Typical Parameters for Purity Analysis
MethodColumnMobile Phase / Carrier GasOven Program (for GC)Detector
HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid(Gradient elution)N/AUV (210 nm), MS
GC-MS (as FAME) HP-5ms or equivalent(30 m x 0.25 mm, 0.25 µm)Helium or Hydrogen at 1.0 mL/minInitial: 100°C, hold 2 minRamp: 10°C/min to 280°CHold: 10 minMS (Scan m/z 50-500)
Protocol 2: Derivatization to FAME for GC-MS Analysis

CAUTION: Handle reagents like BF₃-Methanol in a fume hood.

  • Sample Prep: Accurately weigh ~5 mg of your purified 2,4-Nonadecadiynoic Acid into a screw-cap vial.

  • Esterification: Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Isolate: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAME, to a new vial for GC-MS analysis.

This derivatization is a standard procedure that converts the non-volatile free fatty acid into its more volatile methyl ester, making it suitable for GC analysis.[12]

References

  • Google Patents. (n.d.). Purification of long chain fatty acids.
  • PubChem. (n.d.). 2,4-Decadienoic acid, (2E,4E)-. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Purification of neo-carboxylic acids by treating with sulfuric acid and a phase-separating agent.
  • ResearchGate. (2014). How can I purify fatty acids by column chromatography?. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Nonadecanoic Acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • MDPI. (2025). Polyunsaturated Fatty Acids: New Molecular Mechanisms and Nutritional Therapeutic Challenges. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Hydroelementation of diynes. Retrieved February 6, 2026, from [Link]

  • AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. Retrieved February 6, 2026, from [Link]

  • MDPI. (2025). Isomerization of Fatty Acids: A Cellular Barrier Mechanism in Nanotechnology?. Retrieved February 6, 2026, from [Link]

  • PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Retrieved February 6, 2026, from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 6, 2026, from [Link]

  • Frontiers. (n.d.). Microbes: A Hidden Treasure of Polyunsaturated Fatty Acids. Retrieved February 6, 2026, from [Link]

  • UNL Digital Commons. (n.d.). Separation of fatty acids by extractive crystallization. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2018). Extraction, Refining and Purification of ω-3 PUFA through Different Techniques-A Review. Retrieved February 6, 2026, from [Link]

  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). 1,3-Diyne Chemistry: Synthesis and Derivations. Retrieved February 6, 2026, from [Link]

  • YouTube. (2024). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Nonadecylic acid. Retrieved February 6, 2026, from [Link]

  • W&M ScholarWorks. (2020). Synthesis and Investigation of Asymmetric Diyne and Polyyne Compounds for Biological Activity. Retrieved February 6, 2026, from [Link]

  • Ataman Kimya. (n.d.). NONADECYLIC ACID. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: 2,4-Nonadecadiynoic Acid (2,4-NDA) Bioavailability Guide

[1][2]

Ticket ID: NDA-24-BIO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lipid Delivery Unit Subject: Enhancing In Vitro Bioavailability and Stability of 2,4-Nonadecadiynoic Acid[1][2]

Executive Summary: The Dual Challenge

Researchers working with 2,4-Nonadecadiynoic Acid (2,4-NDA) face a unique "double-bind" not present in standard fatty acid research.[1][2] You are managing two competing physical properties:

  • Extreme Lipophilicity: Like all long-chain fatty acids (C19), it is practically insoluble in aqueous media, leading to rapid precipitation and poor cellular uptake.

  • Diyne Reactivity: The conjugated diyne system (C≡C-C≡C) at the 2,4-position is highly reactive. Unlike standard saturated fatty acids, 2,4-NDA can polymerize into polydiacetylenes (PDAs) upon exposure to UV light or heat, changing the molecule from a bioactive monomer to an inert polymer.

This guide provides self-validating protocols to solubilize the monomer while preventing unwanted polymerization.

Module 1: Solubilization & Carrier Systems

Standard solvent spiking (dissolving in DMSO and dumping into media) is the #1 cause of experimental failure with 2,4-NDA. The hydrophobic crash occurs faster than cellular uptake.

Protocol A: The "Gold Standard" BSA Conjugation

Serum albumin acts as a physiological "shuttle," binding the fatty acid in hydrophobic pockets and releasing it to cell surface receptors (e.g., CD36).

Reagents:

  • 2,4-NDA (Solid)[1][2][3][4]

  • Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA)[1][2]

  • Sodium Hydroxide (0.1 M)[2]

  • PBS (calcium/magnesium-free)[1][2]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 2,4-NDA in ethanol or DMSO to a concentration of 10–20 mM .

    • Critical: Purge the vial with N₂ gas to prevent oxidation of the diyne.

  • BSA Solubilization: Prepare a 10% (w/v) FAF-BSA solution in PBS. Filter sterilize (0.22 µm).

  • Conjugation (The "Soap" Step):

    • Aliquot the required amount of 2,4-NDA stock into a glass vial.

    • Evaporate the solvent under a gentle N₂ stream (avoid heat >30°C to prevent polymerization).

    • Resuspend the film in a minimal volume of 0.1 M NaOH to form the sodium salt (soap).

    • Immediately add the 10% BSA solution to achieve a final molar ratio of 2:1 to 4:1 (FA:BSA) .

  • Complexation: Stir gently at 37°C for 1–2 hours in the dark. The solution should become optically clear.

Protocol B: Cyclodextrin Encapsulation (Serum-Free Alternative)

If your assay is sensitive to albumin, use Hydroxypropyl-


12
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in serum-free media.[1][2]
    
  • Add 2,4-NDA stock (in DMSO) dropwise while vortexing.[2]

  • Sonicate in a water bath (sweep mode) at room temperature for 15 minutes.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, encapsulation failed; increase CD concentration.

Module 2: Stability & The "Color Shift" Indicator

The 2,4-diyne moiety is a built-in stability indicator. If your clear/white solution turns blue, red, or purple , the molecule has polymerized.

Troubleshooting Table: Stability Indicators
ObservationDiagnosisRoot CauseCorrective Action
Blue Precipitate Polymerization (Ordered)Exposure to UV light or excessive heat (>60°C) while in crystalline/ordered state.[1][2]Discard. Use amber vials; work in low light.
Red/Yellow Shift Polymerization (Disordered)Polymerization occurred in solution or under pH stress.[1][2]Discard. Check pH of stock buffers.[2]
White Turbidity AggregationSolubility limit exceeded; Macro-micelles formed.[1][2]Switch to BSA conjugation (Protocol A).
Visualization: The Stability Logic Tree

StabilityLogicStartVisual Inspection of2,4-NDA StockClearClear/ColorlessStart->ClearTurbidWhite TurbidityStart->TurbidColorBlue/Red/PurpleStart->ColorProceedProceed toCellular AssayClear->ProceedPrecipPrecipitation/Aggregation(Bioavailability = 0%)Turbid->PrecipHydrophobic CrashPolymerPolymerization (PDA)(Monomer Activity = 0%)Color->PolymerUV/Heat Exposure

Figure 1: Visual diagnostic logic for assessing 2,4-NDA stock integrity prior to cell treatment.

Module 3: Cellular Assay Optimization

Solvent Compatibility Matrix

When not using BSA, strict solvent limits apply to prevent immediate precipitation in culture media.

SolventMax Final % (v/v)Solubility RatingNotes
DMSO 0.1% - 0.5%ModerateHigh risk of "crashing out" upon media addition.[1][2]
Ethanol < 0.1%LowHigh evaporation rate alters concentration.[1][2]
DMF < 0.1%HighToxic to sensitive cell lines; use only if necessary.[1][2]
BSA-Complex N/AExcellent Physiologically relevant delivery.[1][2]
Experimental Workflow: Uptake Validation

Do not assume bioactivity equals uptake.[2] You must validate that the fatty acid entered the cell.

UptakeWorkflowStep11. Conjugation(2,4-NDA + BSA)Step22. Incubation(Serum-Starved Cells)Step1->Step2Add to mediaStep33. Wash Step(0.1% BSA in PBS)Step2->Step3Remove surface-bound FAStep44. Lysis & Extraction(Chloroform:Methanol)Step3->Step4Extract intracellular lipidsStep55. Quantification(LC-MS or HPLC)Step4->Step5Verify uptake

Figure 2: Validation workflow.[1][2] Step 3 is critical: washing with BSA removes surface-bound fatty acids that mimic uptake.[1][2]

Frequently Asked Questions (FAQ)

Q1: My cells are dying immediately after adding 2,4-NDA, even at low concentrations. Is the molecule toxic? A: It is likely a solvent effect or micelle lysis, not metabolic toxicity.

  • Diagnosis: If you dissolved 2,4-NDA in 100% DMSO and added it directly to the media, you may have formed micro-precipitates that settle on the cell monolayer, causing physical stress or high local concentrations of DMSO.

  • Fix: Switch to the BSA-Conjugate Protocol (Module 1) . This buffers the free fatty acid concentration and prevents detergent-like membrane disruption.

Q2: Can I autoclave the 2,4-NDA stock solution? A: Absolutely not. The 2,4-diyne bond is heat-sensitive.[1] Autoclaving will trigger polymerization (turning the solution red/black) and degradation. Sterilize via 0.22 µm filtration after complexing with BSA, or use sterile filtration for the solvent stock before addition.

Q3: Why does my stock solution turn blue after sitting on the bench? A: You are witnessing topochemical polymerization . 2,4-NDA molecules align in solution/solid state. Ambient UV light triggers the cross-linking of the triple bonds.

  • Prevention: Wrap all vials in aluminum foil. Work under yellow light if possible. Store stocks at -20°C or -80°C in the dark.

Q4: Can I use Fetal Bovine Serum (FBS) instead of purified BSA? A: You can, but it introduces variability . FBS contains undefined levels of endogenous lipids (palmitate, oleate) that compete with 2,4-NDA for uptake transporters. For reproducible bioavailability data, use Fatty Acid-Free BSA so that 2,4-NDA is the only lipid species presented to the cells.

References

  • Spector, A. A. (1986).[2] Structure and lipid binding properties of serum albumin. Methods in Enzymology, 128, 320-339.

    • Grounding: Establishes the standard protocol for fatty acid-albumin complex
  • Okada, S., et al. (1998). Polymerization of diacetylenes in liquid crystal phases. Molecular Crystals and Liquid Crystals. [2]

    • Grounding: Details the polymerization mechanism of diynoic acids under he
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Grounding: Validates HP-beta-CD as a solubilizing agent for lipophilic drugs.[1][2]

  • Cayman Chemical. (2024).[2][5] Nonadecanoic Acid Product Information & Solubility Data.

    • Grounding: Provides specific solubility data for C19 f

Technical Support Center: 2,4-Nonadecadiynoic Acid (2,4-NDDA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Artifact Elimination during Derivatization & Analysis Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary: The Reactivity Paradox

You are likely here because your GC-MS chromatogram of 2,4-Nonadecadiynoic Acid (2,4-NDDA) shows unexpected peaks, poor recovery, or your clear sample solution turned blue/red on the bench.

2,4-NDDA is not a standard fatty acid. It contains a conjugated diyne (–C≡C–C≡C–) system adjacent to the carboxyl group. This structure makes it a "ticking time bomb" for two specific types of artifacts:

  • Topochemical Polymerization: Triggered by UV/Heat (forming Polydiacetylenes).

  • Nucleophilic Addition: Triggered by strong Lewis acids (BF₃) during methylation.

This guide replaces standard FAME (Fatty Acid Methyl Ester) protocols with chemically chemically compatible workflows.

Module 1: The "Phantom Peak" (Chemical Artifacts)
The Issue

Users employing standard BF₃-Methanol (14%) derivatization often observe:

  • Loss of the parent monomer peak.

  • Appearance of "heavy" peaks (+32 Da or +64 Da).

  • Isomerization products (allenes).[1]

The Mechanism

Standard lipidomics protocols use Boron Trifluoride (BF₃) as a catalyst. For saturated fats, this is fine. For conjugated diynes, BF₃ acts as a strong Lewis acid that activates the triple bond, inviting methanol (the solvent) to attack the system.

Instead of just esterifying the carboxyl head (–COOH


 –COOMe), the methanol adds across the triple bonds, creating methoxy-adducts .
Troubleshooting Q&A

Q: Why can't I use my standard FAME protocol (BF₃/MeOH, 100°C)? A: The conjugated diyne system is an electrophile under acidic conditions. 100°C + BF₃ drives the addition of methanol across the alkyne, effectively destroying your analyte. You are measuring a reaction byproduct, not the original molecule.

Q: What is the "Safe" Alternative? A: You must switch to Base-Catalyzed Transesterification or Trimethylsulfonium Hydroxide (TMSH) .

  • Base-Catalyzed (Sodium Methoxide): Works for esterified lipids (TAGs/PLs) but cannot methylate Free Fatty Acids (FFAs) directly.

  • TMSH (The Gold Standard for FFAs): This reagent performs "Pyrolytic Methylation" inside the GC injector. It requires no heat prep and avoids strong acid exposure.

Module 2: The "Blue Sample" (Physical Artifacts)
The Issue

Sample vials turn faint blue, purple, or red while sitting on the autosampler or bench.

The Mechanism

2,4-NDDA is a diacetylene monomer . In the solid state (or ordered films), these molecules align. Upon exposure to UV light (254 nm) or even ambient fluorescent lab lighting, they undergo 1,4-topochemical polymerization , linking via the triple bonds to form a conjugated polymer backbone (Polydiacetylene or PDA).

  • Blue Phase: Ordered polymer.

  • Red Phase: Disordered/Stressed polymer (often caused by heating the blue phase).

Troubleshooting Q&A

Q: My sample turned pink/red. Can I still inject it? A: NO. You have created a polymer with a molecular weight in the thousands (or millions). Injecting this will:

  • Foul your GC liner immediately.

  • Yield zero signal for the monomer.

  • Potentially ruin the first few meters of your capillary column.

Q: How do I prevent this? A:

  • Amber Glassware: Mandatory for all storage and reaction steps.

  • Solvent State: Diynes are stable in dilute solution (chloroform/hexane) because the molecules are too far apart to polymerize. Never allow the sample to dry down completely to a film under light.

Visualizing the Artifact Pathways

The following diagram illustrates the critical decision points where artifacts are generated.

NDDA_Artifacts Start 2,4-NDDA Sample UV_Light Exposure to UV/Lab Light (Solid State/Film) Start->UV_Light Improper Storage Deriv_Acid Derivatization: BF3-Methanol / H2SO4 (High Heat) Start->Deriv_Acid Standard FAME Method Deriv_Safe Protocol: TMSH (Pyrolytic) OR Mild Base (NaOMe) Start->Deriv_Safe Recommended Path Polymer ARTIFACT: Polydiacetylene (PDA) (Blue/Red Solid) UV_Light->Polymer Topochemical Rxn GC_Fail GC Inlet Clogging No Monomer Detected Polymer->GC_Fail Methoxy ARTIFACT: Methoxy-Adducts (Michael Addition) Deriv_Acid->Methoxy Nucleophilic Attack Isomer ARTIFACT: Allenes (Isomerization) Deriv_Acid->Isomer Acid Catalysis FAME Target Analyte: 2,4-NDDA Methyl Ester Deriv_Safe->FAME GC_Success Clean Chromatogram FAME->GC_Success

Caption: Pathways of degradation for 2,4-NDDA. Yellow nodes indicate high-risk procedural errors; Red nodes are irreversible artifacts.

Optimized Protocol: TMSH Pyrolytic Methylation

This method is recommended because it avoids heating the diyne in an acidic solution.

Reagents:

  • TMSH: 0.2M Trimethylsulfonium hydroxide in methanol.

  • Solvent: Tert-butyl methyl ether (MTBE) or Toluene (Avoid Chloroform if possible to prevent HCl formation in inlet).

Step-by-Step:

  • Dissolution: Dissolve 1-2 mg of lipid/fatty acid in 200 µL of MTBE in an amber autosampler vial.

  • Reagent Addition: Add 100 µL of TMSH reagent.

  • Mixing: Vortex gently for 10 seconds. Do not heat.

  • Injection: Inject 1 µL directly into the GC.

    • Mechanism:[2][3][4] Upon entering the hot injector (>250°C), the TMSH salt thermally decomposes, donating a methyl group to the fatty acid carboxylate. The diyne chain remains intact because the "reaction time" is milliseconds.

GC Parameters:

Parameter Setting Reason
Inlet Temp 260°C Ensure rapid pyrolysis of TMSH.
Split Ratio 10:1 to 50:1 Prevent column overload (diynes can polymerize on phase).
Column DB-5ms or HP-5 Non-polar phases reduce interaction with the pi-system.

| Oven Ramp | Slow (5°C/min) | 2,4-diynes elute later than saturated analogs. |

Comparative Data: Artifact Impact

The table below summarizes the mass spectral differences between the target analyte and common artifacts.

Compound SpeciesDerivatization MethodKey MS Ions (m/z)Status
2,4-NDDA Methyl Ester TMSH / DiazomethaneM+ (304) , Base Peak (81)Target
Methoxy-Adduct BF₃-Methanol (Heat)M+ (336) [+32 Da]Artifact
Dimethoxy-Adduct BF₃-Methanol (Prolonged)M+ (368) [+64 Da]Artifact
Polydiacetylene UV ExposureNone (Does not elute)Artifact
References
  • Christie, W. W. (1993).[5] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The Lipid Library. Available at: [Link]

  • Carballeira, N. M., & Cruz, H. (1998). Dimethyldisulfide derivatization of ethyl 2,4-diynoates. Chemistry and Physics of Lipids, 92(1), 87-92. (Demonstrates specific reactivity of the 2,4-diyne system).
  • Traiphol, R., et al. (2024).[6] Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition. Journal of Materials Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing Experimental Reproducibility of 2,4-Nonadecadiynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Nonadecadiynoic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental reproducibility. The unique structure of 2,4-Nonadecadiynoic Acid, with its long aliphatic chain and conjugated diyne functionality, presents specific experimental hurdles. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities with confidence.

Section 1: Synthesis and Purification Troubleshooting

The purity of your starting material is paramount for reproducible results. Issues during the synthesis and purification of 2,4-Nonadecadiynoic Acid are a primary source of experimental variability.

Question 1: My synthesis of 2,4-Nonadecadiynoic Acid results in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and byproduct formation in the synthesis of diynoic acids often stem from the reactivity of the diyne moiety and the long alkyl chain. Here are the primary factors to consider:

  • Oxidative Coupling: The terminal alkyne used in the coupling reaction (e.g., Cadiot-Chodkiewicz, Eglinton, or Hay coupling) can undergo homocoupling, leading to undesired symmetrical diynes.[1] This is often exacerbated by the presence of oxygen.

  • Polymerization: Diynes, especially conjugated ones, are prone to polymerization, particularly in the presence of heat, light, or certain metal catalysts.[2][3] This can lead to the formation of intractable polymeric materials and a significant reduction in the yield of the desired monomeric acid.

  • Incomplete Reactions: The long, nonpolar alkyl chain can reduce the solubility of reactants in polar solvents, leading to incomplete reactions.

  • Side Reactions of the Carboxylic Acid: The carboxylic acid group can participate in side reactions if not appropriately protected, depending on the specific synthetic route.[4]

Troubleshooting Protocol:

  • Strictly Anaerobic Conditions: To minimize oxidative homocoupling, ensure all solvents are thoroughly deoxygenated, and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen). The use of Schlenk line techniques or a glove box is highly recommended for handling air-sensitive reagents.[5][6][7][8]

  • Control of Reaction Temperature: Many coupling reactions are exothermic. Maintain a consistent and optimal temperature throughout the reaction. Overheating can promote polymerization.

  • Solvent Selection: Choose a solvent system that adequately dissolves both the polar and nonpolar reactants. A mixture of solvents, such as THF/hexane or ether/DMF, may be necessary.

  • Catalyst Choice and Loading: The choice of catalyst and its loading are critical. For instance, in a Cadiot-Chodkiewicz coupling, the copper(I) salt must be of high purity. Titrate the catalyst loading to find the optimal concentration that promotes the desired reaction without excessive side reactions.

  • Purification of Starting Materials: Ensure all starting materials, especially the terminal alkyne and the bromoalkyne, are of the highest possible purity.

Question 2: I am struggling to purify 2,4-Nonadecadiynoic Acid. Column chromatography gives poor separation, and the compound appears to degrade. What are the best purification strategies?

Answer: The purification of long-chain fatty acids with sensitive functional groups requires careful selection of techniques to avoid degradation and achieve high purity.

  • Column Chromatography: The nonpolar nature of the long alkyl chain can lead to poor separation from nonpolar impurities on standard silica gel. The acidic nature of silica can also cause degradation of the diyne moiety.

    • Solution: Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel (treated with a small percentage of a non-volatile amine like triethylamine in the eluent). Employ a gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or diethyl ether).

  • Recrystallization: This is often a highly effective method for purifying long-chain fatty acids.[9][10][11][12] The key is to find a suitable solvent or solvent system.

    • Solution: Good solvents for recrystallization are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2,4-Nonadecadiynoic Acid, consider solvents like acetonitrile, acetone, or mixtures of hexane and ethyl acetate. Perform the recrystallization under an inert atmosphere and in the dark to prevent degradation.

Recommended Purification Workflow:

Caption: A general workflow for the purification of 2,4-Nonadecadiynoic Acid.

Section 2: Handling, Storage, and Stability

The stability of 2,4-Nonadecadiynoic Acid is a critical factor for experimental reproducibility. Degradation of the compound can lead to inconsistent results.

Question 3: My sample of 2,4-Nonadecadiynoic Acid seems to change over time, even when stored in the freezer. What are the recommended storage and handling conditions?

Answer: The conjugated diyne system in 2,4-Nonadecadiynoic Acid makes it susceptible to degradation by light, heat, and oxygen.

  • Photo-oxidation and Polymerization: UV light can initiate polymerization and oxidation of the diyne.

  • Thermal Decomposition: Elevated temperatures can also lead to polymerization and decomposition.

  • Oxidation: The diyne moiety can be oxidized by atmospheric oxygen, leading to a variety of byproducts.

Recommended Storage and Handling Procedures:

ParameterRecommendationRationale
Temperature Store at -20°C or below.Minimizes thermal degradation and polymerization.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidation of the diyne functionality.[5][6][7]
Light Store in an amber vial or a container wrapped in aluminum foil.Protects the compound from light-induced degradation.[5]
Form Store as a solid whenever possible.Solutions, especially in protic or halogenated solvents, may be less stable.
Handling Handle quickly in an inert atmosphere glove box or under a positive flow of inert gas. Use deoxygenated solvents for preparing solutions.Minimizes exposure to atmospheric oxygen and moisture.[8]

Section 3: Experimental Execution and Data Interpretation

Reproducibility issues can also arise during the experimental use of 2,4-Nonadecadiynoic Acid.

Question 4: How can I accurately determine the concentration of a solution of 2,4-Nonadecadiynoic Acid, and how do I confirm its purity and integrity before each experiment?

Answer: Accurate concentration determination and purity verification are essential. Due to its potential for degradation, it is advisable to check the purity of your sample before each use, especially if it has been in storage for a prolonged period.

  • Concentration Determination: For a freshly prepared solution from a well-characterized solid, gravimetric methods are reliable. If you suspect some degradation, quantitative NMR (qNMR) using an internal standard of known concentration can be a powerful tool.

  • Purity and Integrity Assessment:

    • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot does not guarantee purity but the appearance of new spots is a clear indication of degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and assessing purity.[13][14][15][16] Look for the characteristic signals of the protons and carbons adjacent to the triple bonds. The appearance of new signals or a decrease in the integration of the characteristic peaks can indicate decomposition.

    • High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), HPLC is an excellent method for assessing purity.[17] The conjugated diyne system should have a characteristic UV absorbance.

Analytical Workflow for Quality Control:

Caption: A recommended quality control workflow before using 2,4-Nonadecadiynoic Acid.

Question 5: I am observing inconsistent biological or chemical activity in my assays using 2,4-Nonadecadiynoic Acid. Could this be related to its solubility?

Answer: Yes, the poor aqueous solubility of this long-chain fatty acid is a very likely cause of inconsistent results in biological assays.

  • Aggregation: In aqueous media, 2,4-Nonadecadiynoic Acid can form micelles or aggregates, which can affect its availability and interaction with biological targets.

  • Precipitation: If the concentration exceeds its solubility limit in the assay buffer, the compound will precipitate, leading to a lower effective concentration and high variability.

Strategies to Improve Solubility and Consistency:

  • Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent is low and consistent across all experiments, and run a vehicle control.

  • Complexation with a Carrier Protein: For cell-based assays, pre-complexing the fatty acid with bovine serum albumin (BSA) can enhance its solubility and facilitate its uptake by cells.

  • Sonication: Gentle sonication of the final solution can help to disperse the compound and break up small aggregates.

  • Verification of Solution Clarity: Always visually inspect your final solution for any signs of precipitation or cloudiness before use.

By systematically addressing these potential issues in synthesis, purification, handling, and experimental setup, you can significantly improve the reproducibility of your experiments involving 2,4-Nonadecadiynoic Acid.

References

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Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 2,4-Nonadecadiynoic Acid and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, naturally derived compounds are a promising frontier. Among these, polyunsaturated fatty acids have garnered significant attention for their inherent antibacterial properties. This guide provides a detailed comparative analysis of the potential efficacy of a specific polyacetylenic fatty acid, 2,4-nonadecadiynoic acid, against two well-established antibiotics: Ciprofloxacin and Vancomycin.

This document is structured to provide a comprehensive overview, from the molecular mechanisms of action to detailed, replicable experimental protocols for in-vitro comparative analysis. We will explore the theoretical underpinnings of 2,4-nonadecadiynoic acid's antibacterial activity and present a framework for its empirical validation.

Introduction to the Contenders: A Molecular Snapshot

A thorough understanding of the chemical nature and mechanism of action of each compound is fundamental to a meaningful comparison.

1.1. 2,4-Nonadecadiynoic Acid: The Challenger

2,4-nonadecadiynoic acid is a long-chain polyunsaturated fatty acid characterized by the presence of two triple bonds in its nineteen-carbon backbone. While specific research on this particular molecule is emerging, the broader class of polyacetylenic fatty acids has demonstrated significant antimicrobial activity. It is hypothesized that their mechanism of action is primarily centered on the disruption of the bacterial cell membrane. The rigid, linear structure imparted by the conjugated triple bonds is thought to facilitate insertion into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1][2][3] This physical disruption is a key differentiator from many conventional antibiotics that target specific enzymatic pathways.

1.2. Ciprofloxacin: The DNA Gyrase Inhibitor

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a mainstay in clinical practice for decades.[4][5] Its primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][6] These enzymes are crucial for DNA replication, repair, and recombination. By trapping the enzyme-DNA complex, Ciprofloxacin introduces double-strand breaks in the bacterial chromosome, leading to a rapid bactericidal effect.[4] Resistance to Ciprofloxacin often arises from mutations in the genes encoding these topoisomerases or through the expression of efflux pumps that actively remove the drug from the bacterial cell.[7]

1.3. Vancomycin: The Cell Wall Synthesis Inhibitor

Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria.[8] Its mechanism of action involves the inhibition of cell wall synthesis.[8][9] Specifically, Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[9] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for the formation of a stable cell wall, leading to cell lysis. Resistance to Vancomycin in enterococci, a significant clinical concern, typically involves the alteration of the D-Ala-D-Ala target to D-Ala-D-Lactate or D-Ala-D-Serine, which reduces the binding affinity of the antibiotic.[9][10]

Head-to-Head: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the key characteristics of each compound.

Feature2,4-Nonadecadiynoic Acid (Hypothesized)CiprofloxacinVancomycin
Class Polyacetylenic Fatty AcidFluoroquinoloneGlycopeptide
Primary Target Bacterial Cell MembraneDNA Gyrase and Topoisomerase IVPeptidoglycan Precursors (D-Ala-D-Ala)
Spectrum of Activity Potentially Broad-SpectrumBroad-Spectrum (Gram-positive and Gram-negative)Primarily Gram-positive
Mechanism of Action Membrane DisruptionInhibition of DNA ReplicationInhibition of Cell Wall Synthesis
Mode of Action BactericidalBactericidalPrimarily Bactericidal
Common Resistance Mechanisms Alterations in membrane composition (hypothesized)Target site mutations, Efflux pumpsTarget site modification

Experimental Framework for Efficacy Evaluation

To empirically assess the comparative efficacy of 2,4-nonadecadiynoic acid, a rigorous and standardized experimental approach is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[11][12][13][14]

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis P1 Prepare stock solutions of 2,4-nonadecadiynoic acid, Ciprofloxacin, and Vancomycin P3 Prepare serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate P1->P3 P2 Culture bacterial strains (e.g., S. aureus, E. coli) to mid-log phase I1 Inoculate each well with a standardized bacterial suspension P2->I1 P3->I1 I2 Include positive (no drug) and negative (no bacteria) controls I1->I2 I3 Incubate plates at 37°C for 18-24 hours I2->I3 A1 Visually inspect for turbidity or use a plate reader to measure optical density (OD) I3->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2 MBC_Workflow cluster_mic From MIC Plate cluster_plating Subculturing cluster_analysis Analysis M1 Select wells from the MIC assay showing no visible growth P1 Aliquot a small volume (e.g., 10 µL) from each selected well onto an appropriate agar plate M1->P1 P2 Incubate agar plates at 37°C for 18-24 hours P1->P2 A1 Count the number of colonies on each plate P2->A1 A2 Determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC) A1->A2

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol:

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.

Hypothetical Data and Interpretation

To illustrate a potential outcome of such a comparative study, the following table presents hypothetical MIC and MBC data for 2,4-nonadecadiynoic acid, Ciprofloxacin, and Vancomycin against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Table 1: Hypothetical MIC and MBC Values (µg/mL)

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
MIC MBC
2,4-Nonadecadiynoic Acid 816
Ciprofloxacin 0.51
Vancomycin 12

Interpretation of Hypothetical Data:

  • 2,4-Nonadecadiynoic Acid: This hypothetical data suggests that 2,4-nonadecadiynoic acid possesses broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The MBC values being close to the MIC values (2-fold higher) would indicate a bactericidal mode of action.

  • Ciprofloxacin: The data reflects the known potent activity of Ciprofloxacin against both S. aureus and, particularly, E. coli.

  • Vancomycin: The data illustrates the characteristic spectrum of Vancomycin, with strong activity against the Gram-positive S. aureus and inherent resistance in the Gram-negative E. coli.

Proposed Mechanisms of Action: A Visual Comparison

The distinct mechanisms of action of these three compounds are visualized below.

Diagram: Comparative Mechanisms of Action

Mechanisms cluster_fatty_acid 2,4-Nonadecadiynoic Acid cluster_cipro Ciprofloxacin cluster_vanco Vancomycin FA FA_node Disruption of Cell Membrane Integrity Bacteria Bacterial Cell FA_node->Bacteria Causes leakage of intracellular contents Cipro Cipro_node Inhibition of DNA Gyrase & Topoisomerase IV Cipro_node->Bacteria Prevents DNA replication Vanco Vanco_node Inhibition of Peptidoglycan Synthesis Vanco_node->Bacteria Weakens cell wall Outcome Cell Death Bacteria->Outcome

Caption: Comparative overview of the proposed antibacterial mechanisms.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the antibacterial efficacy of 2,4-nonadecadiynoic acid with the established antibiotics Ciprofloxacin and Vancomycin. While the presented experimental data is hypothetical, the outlined protocols offer a robust methodology for generating empirical evidence.

The potential of 2,4-nonadecadiynoic acid as a novel antimicrobial agent is promising, particularly due to its proposed mechanism of action targeting the bacterial cell membrane—a target less prone to the development of resistance compared to specific enzymatic pathways. [1][3][17]Further research should focus on:

  • Empirical determination of MIC and MBC values against a broad panel of clinically relevant and drug-resistant bacterial strains.

  • Elucidation of the precise molecular interactions between 2,4-nonadecadiynoic acid and the bacterial cell membrane.

  • In vivo efficacy and toxicity studies to assess its therapeutic potential in animal models.

The exploration of novel antimicrobial compounds like 2,4-nonadecadiynoic acid is a critical endeavor in the global fight against antibiotic resistance. The methodologies and comparative insights provided in this guide aim to facilitate and standardize these vital research efforts.

References

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Comparative Guide: 2,4-Nonadecadiynoic Acid & Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,4-Nonadecadiynoic Acid (2,4-NDDA) and its structural analogues. While often screened in lipid libraries, the primary "activity" of 2,4-NDDA lies in its topochemical polymerization and self-assembly properties , which are critical for developing colorimetric biosensors, drug delivery vehicles (liposomes), and enantioselective surface coatings.

Activity Profiling: Topochemical Reactivity, Assembly Dynamics, and Biosensing Potential[1][2][3][4]

Executive Summary

2,4-Nonadecadiynoic Acid (2,4-NDDA) is a specialized diacetylenic fatty acid (DA) distinguished by the proximity of its reactive diyne group to the carboxylic acid headgroup. Unlike the industry-standard "mid-chain" diynes (e.g., 10,12-Pentacosadiynoic acid), 2,4-NDDA exhibits a unique interdigitated lamellar packing on surfaces.[1][2][3]

This structural feature dictates its performance in two key areas of drug development and diagnostics:

  • Biosensor Sensitivity: The proximity of the polymer backbone to the surface interface enhances sensitivity to headgroup perturbations (e.g., ligand-receptor binding).

  • Enantioselective Polymerization: Recent studies (2024-2025) utilize 2,4-NDDA as a model substrate for circularly polarized light (CPL) triggered polymerization, yielding chiral polymers for separation sciences.

Mechanistic Basis of Activity

The "activity" of diacetylenic acids is defined by their ability to undergo 1,4-topochemical polymerization upon UV irradiation, forming a conjugated Polydiacetylene (PDA) backbone. This process is strictly controlled by the crystal packing of the monomers.

The "Odd-Even" & Positional Effect
  • Head-Group Diynes (2,4-position): The diyne moiety is conjugated with the carboxyl group.[3] This rigidifies the headgroup region. On graphite (HOPG) and aqueous interfaces, 2,4-NDDA forms interdigitated monolayers where alkyl chains from opposing rows lock together. This maximizes van der Waals interactions but imposes strict geometric constraints on polymerization.

  • Mid-Chain Diynes (10,12-position): These analogues (e.g., PCDA) typically adopt a tail-to-tail parallel assembly . This structure is more flexible and often yields higher polymerization degrees but lower sensitivity to surface-bound analytes.

Visualization: Structural Assembly & Polymerization Pathways

G cluster_0 Monomer Self-Assembly cluster_1 Topochemical Polymerization (UV / CPL) M_24 2,4-NDDA (Head-Group Diyne) Struct_Int Interdigitated Lamellae M_24->Struct_Int Strong Headgroup Interaction M_1012 10,12-PCDA (Mid-Chain Diyne) Struct_Par Parallel Tail-to-Tail M_1012->Struct_Par Flexible Alkyl Packing Poly_Blue Blue Phase PDA (Ordered Backbone) Struct_Int->Poly_Blue Restricted Kinetics Struct_Par->Poly_Blue Fast Kinetics Poly_Red Red Phase PDA (Disordered/Fluorescent) Poly_Blue->Poly_Red Thermal/Ligand Stress

Figure 1: Structure-Function Pathway. 2,4-NDDA favors interdigitated packing (Red path), leading to distinct polymerization kinetics compared to the parallel packing of 10,12-analogues (Blue path).

Comparative Analysis: 2,4-NDDA vs. Analogues

The following table contrasts 2,4-NDDA with its primary analogues used in liposomal formulation and surface coating.

Feature2,4-Nonadecadiynoic Acid (2,4-NDDA) 10,12-Pentacosadiynoic Acid (PCDA) 2,4-Heptadecadiynoic Acid
Chain Length C19 (Odd)C25 (Odd)C17 (Odd)
Diyne Position C2–C4 (Head-proximal)C10–C12 (Mid-chain)C2–C4 (Head-proximal)
Assembly Mode Interdigitated Lamellae Parallel Tail-to-Tail Interdigitated Lamellae
Polymerization Slower kinetics; requires precise alignment.[1]Fast kinetics; robust polymer formation.Moderate; lower stability than C19.
Chromism High sensitivity to headgroup pH/binding.High sensitivity to temperature/solvents.Lower thermal stability.
Key Application Enantioselective polymerization; Surface sensing.Standard for colorimetric biosensors (bacteria/virus).Fundamental packing studies.
Solubility Soluble in Toluene, Chloroform.Soluble in Chloroform, Ethanol (warm).Soluble in Toluene, Chloroform.
Performance Insights
  • Stability: 2,4-NDDA monolayers are more stable than shorter chain analogues (C17) due to increased hydrophobic interaction energy, making them superior for fabricating durable biosensor chips.

  • Responsiveness: Because the polymer backbone in 2,4-NDDA is adjacent to the carboxylic acid headgroup, binding events at the surface (e.g., antibody-antigen interaction) exert direct mechanical stress on the backbone, potentially offering higher signal-to-noise ratios for small-molecule detection compared to 10,12-PCDA.

Experimental Protocols

Protocol A: Preparation of Self-Assembled Monolayers (SAMs) on HOPG

Validation: Confirm assembly using Scanning Tunneling Microscopy (STM).[4][3][5]

  • Solution Prep: Dissolve 2,4-NDDA in phenyloctane or toluene to a concentration of ~1 mM.

    • Note: Ensure solvent is spectroscopic grade to prevent impurity intercalation.

  • Deposition: Apply 2 µL of solution onto a freshly cleaved Highly Oriented Pyrolytic Graphite (HOPG) surface.

  • Annealing: Allow the solvent to evaporate slowly at room temperature (25°C) for 30 minutes to facilitate thermodynamic equilibrium (Interdigitated phase formation).

  • Verification: Perform STM imaging in constant current mode (I_set = 200–400 pA, V_bias = -600 to -800 mV). Look for characteristic lamellar spacing of ~2.5 nm (vs ~5-6 nm for tail-to-tail PCDA).

Protocol B: Photopolymerization & Colorimetric Assay

Validation: UV-Vis Spectroscopy (640 nm peak appearance).

  • Film Formation: Spin-coat the 2,4-NDDA solution (20 mg/mL in chloroform) onto a quartz substrate at 1500 rpm for 30s.

  • Drying: Vacuum dry for 1 hour to remove residual solvent.

  • Irradiation: Expose the film to UV light (254 nm, 1 mW/cm²) for 2–10 minutes.

    • Observation: Film transitions from transparent to Blue (Polymer formed).[6][7]

  • Stimuli Testing:

    • Thermal: Heat the film from 25°C to 80°C in 5°C increments.

    • Readout: Measure Absorbance at 640 nm (Blue) and 540 nm (Red). Calculate Colorimetric Response (CR):

      
      
      Where 
      
      
      

Biosensor Workflow Visualization

This diagram illustrates how 2,4-NDDA is utilized in a drug discovery context for screening ligand interactions.

Biosensor Step1 1. Lipid Film/Liposome Formation (2,4-NDDA) Step2 2. UV Irradiation (254 nm) Step1->Step2 Self-Assembly Step3 3. Probe Activation (Blue Phase) Step2->Step3 Topochemical Polymerization Step4 4. Target Incubation (Drug/Protein) Step3->Step4 Ligand Binding (Stress Induction) Step5 5. Signal Readout (Red Phase/Fluorescence) Step4->Step5 Backbone Distortion Context Key Advantage: Headgroup proximity (2,4-pos) maximizes stress transfer. Step4->Context

Figure 2: Biosensing Workflow. The 2,4-diyne position ensures that surface binding events (Step 4) are efficiently transduced into a colorimetric signal (Step 5).

References

  • Guo, C., et al. (2017).[4] "Two-dimensional self-assembly of diacetylenic acid derivatives and their light-induced polymerization on HOPG surfaces." RSC Advances, 7, 19034-19040.

    • Key Finding: Establishes the interdigitated packing model for 2,4-NDDA vs parallel packing for 10,12-analogues.
  • Zhang, Y., et al. (2025). "Sequentially amplified circularly polarized ultraviolet luminescence for enantioselective photopolymerization." Nature Communications/ACS Materials.

    • Key Finding: Demonstrates the use of 2,4-NDDA as a substrate for creating chiral polymers using circularly polarized light.[6][7]

  • Phan, K.T., et al. (2019). "Polydiacetylene-based biosensors: Molecular design and applications." Biosensors and Bioelectronics, 141, 111453. Key Finding: Comprehensive review of diacetylenic acid analogues (PCDA, TCDA) in sensing.
  • TCI Chemicals. (2024). "Product Specification: 2,4-Nonadecadiynoic Acid."

    • Data Verification: Confirms solubility and physical properties (MP: 56°C).

Sources

Validating the Topochemical Mechanism of 2,4-Nonadecadiynoic Acid (2,4-NA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Formulation Scientists, Material Physicists, and Drug Delivery Systems (DDS) Engineers.

Executive Summary: The "Headgroup-Proximal" Advantage

In the development of stimuli-responsive drug delivery systems and colorimetric biosensors, 2,4-Nonadecadiynoic Acid (2,4-NA) represents a specialized class of diacetylenic fatty acids. Unlike the industry-standard "mid-chain" diacetylenes (such as 10,12-Pentacosadiynoic Acid, or PCDA), 2,4-NA features the reactive diacetylene moiety immediately adjacent to the carboxylic headgroup.

This guide validates the mechanism of action (MoA) of 2,4-NA—specifically its topochemical photopolymerization —and compares its performance against standard alternatives. For researchers designing liposomal sensors or stable drug carriers, understanding the distinct packing geometry and polymerization kinetics of 2,4-NA is critical for optimizing sensitivity and stability.

Mechanism of Action: Topochemical Polymerization

The utility of 2,4-NA relies on its ability to undergo UV-induced polymerization in the ordered solid state (monolayers, bilayers, or crystals). This is not a biological receptor interaction, but a supramolecular chemical mechanism .

The Pathway[1][2][3]
  • Self-Assembly: 2,4-NA monomers self-assemble into ordered lamellar structures driven by van der Waals forces and headgroup hydrogen bonding.

  • Lattice Geometry: For polymerization to occur, the monomer packing must satisfy the Schmidt Topochemical Postulate :

    • Distance between translational monomers (

      
      ) 
      
      
      
      4.9 Å.
    • Angle of tilt (

      
      ) 
      
      
      
      45°.
  • Photopolymerization: Upon irradiation with UV light (typically 254 nm), the diacetylene units (

    
    ) undergo a 1,4-addition reaction .
    
  • Conjugation: This forms a highly conjugated ene-yne polymer backbone (

    
    ), resulting in a deep blue color (absorption 
    
    
    
    nm).
  • Stimuli Response (Mechanochromism): External stress (heat, pH, solvent, or ligand binding) disrupts the effective conjugation length, causing a Blue-to-Red chromatic shift (

    
     nm).
    
The 2,4-NA Specificity (Headgroup Proximity)

Unlike 10,12-substituted variants, the 2,4-position rigidly couples the polymer backbone to the hydrophilic interface. This results in:

  • Interdigitated Packing: The alkyl tails of 2,4-NA often interdigitate more strongly than mid-chain variants.

  • Interface Sensitivity: The chromatic transition is highly sensitive to perturbations at the water-lipid interface (e.g., pH changes or protein binding).

Visualization of the Mechanism

The following diagram illustrates the transition from organized monomer to conjugated polymer.

MoA_Pathway cluster_0 Critical Requirement: Topochemical Alignment Monomer 2,4-NA Monomer (Self-Assembled) Excitation UV Excitation (254 nm) Monomer->Excitation Lattice Packing (d ~ 5 Å) Intermediate Diradical Intermediate Excitation->Intermediate 1,4-Addition Polymer_Blue Blue Phase PDA (Ordered Backbone) Intermediate->Polymer_Blue Conjugation Formation Stress External Stress (Heat/pH/Binding) Polymer_Blue->Stress Perturbation Polymer_Red Red Phase PDA (Disordered Backbone) Stress->Polymer_Red Backbone Twisting

Caption: Logical flow of 2,4-NA topochemical polymerization and subsequent chromatic sensor response.

Comparative Analysis: 2,4-NA vs. Alternatives

When selecting a lipid for biosensing or drug encapsulation, the position of the diacetylene group dictates performance.

Comparison Table: 2,4-NA vs. 10,12-PCDA
Feature2,4-Nonadecadiynoic Acid (2,4-NA) 10,12-Pentacosadiynoic Acid (PCDA) Implication for Development
Diacetylene Position Proximal (C2-C5)Mid-Chain (C10-C13)2,4-NA is more sensitive to headgroup perturbations.
Chain Length C19 (Shorter)C25 (Longer)PCDA forms thicker, more stable bilayers; 2,4-NA forms thinner membranes.
Packing Mode Often InterdigitatedTail-to-Tail (Bilayer)2,4-NA requires specific substrates (e.g., HOPG) or mixed lipids for optimal stability.
Polymerization Rate Fast (High strain near head)Moderate2,4-NA polymerizes rapidly but may suffer from steric strain at the interface.
Chromatic Sensitivity High (Interface-driven)Moderate (Core-driven)Use 2,4-NA for surface-binding assays; use PCDA for bulk thermal sensing.
Primary Use Case Interfacial Sensing / Monolayers Liposomal Drug Delivery / Thermal Tags Choose 2,4-NA for detecting analytes that bind to the lipid surface.

Key Insight: 2,4-NA is superior for surface-mediated sensing (e.g., detecting pH changes or antibody-antigen binding at the membrane surface) because the conjugated backbone is physically connected to the receptor site. However, PCDA is preferred for long-term liposome stability due to its longer hydrophobic tail and relaxed core packing [1, 2].

Validation Protocols

To validate 2,4-NA in your specific application, you must confirm two parameters: Supramolecular Assembly and Polymerization Efficiency .

Protocol A: Spectroscopic Validation of Polymerization

Objective: Confirm the formation of the ene-yne backbone and the "Blue Phase" state.

  • Preparation: Dissolve 2,4-NA in Chloroform (1 mg/mL). Spread onto a quartz substrate or form liposomes via thin-film hydration (hydrate with DI water, sonicate at 60°C).

  • Incubation: Store at 4°C for 12 hours. Crucial Step: This allows the lipids to anneal into the required ordered lattice.

  • Irradiation: Expose the sample to UV light (254 nm, 1 mW/cm²) for 1–5 minutes.

    • Visual Check: Sample should turn deep blue.

  • UV-Vis Measurement:

    • Pass Criteria: Distinct absorption peak at ~640 nm (Excitonic band).

    • Fail Criteria: Peak at <500 nm (indicates random polymerization or "Red Phase" formation due to poor packing).

  • Raman Confirmation (Optional):

    • Look for C=C stretching at ~1450 cm⁻¹ and C≡C stretching at ~2080 cm⁻¹.

Protocol B: Chromatic Response Testing (Sensors)

Objective: Validate the sensitivity of the polymerized 2,4-NA to environmental stress.

  • Baseline: Record UV-Vis spectrum of the Blue Phase (Peak A: 640 nm).

  • Stress Application:

    • Thermal: Heat sample from 25°C to 80°C in 5°C increments.

    • Chemical:[1][2][3][4][5][6] Add target analyte (e.g., surfactant, ethanol, or ligand).

  • Readout: Monitor the Colorimetric Response (CR) :

    
    
    Where 
    
    
    
    is absorbance at ~640 nm (Blue) and
    
    
    is absorbance at ~540 nm (Red).
  • Validation: A sharp decrease in CR indicates a successful phase transition.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for validating 2,4-NA in a liposomal sensor formulation.

Validation_Workflow Start Start: 2,4-NA Monomer Hydration Thin Film Hydration (> Tm, ~60°C) Start->Hydration Annealing Cooling/Annealing (4°C, 12h) Hydration->Annealing Check_Packing Decision: Is Solution Turbid/Stable? Annealing->Check_Packing UV_Poly UV Polymerization (254 nm) Check_Packing->UV_Poly Yes Fail_Loop Re-optimize Lipid Ratio (Add Cholesterol/DOPC) Check_Packing->Fail_Loop No (Precipitation) Spec_Analysis UV-Vis Spectroscopy (Check 640nm Peak) UV_Poly->Spec_Analysis Stress_Test Stress Validation (Heat/pH) Spec_Analysis->Stress_Test Blue Phase Confirmed Fail_Loop->Hydration

Caption: Step-by-step validation workflow for 2,4-NA liposome formulation.

Scientific Integrity & Troubleshooting

The "Odd-Even" Effect

Researchers must note that the number of carbon atoms between the carboxylic acid and the diacetylene group affects the "Odd-Even" effect in packing. 2,4-NA (with the group at C2) has a very short spacer. This creates high strain at the headgroup.

  • Observation: Pure 2,4-NA liposomes may be unstable or form sheets rather than vesicles.

  • Solution: It is standard practice to co-assemble 2,4-NA with a matrix lipid (e.g., DMPC or pure 2,4-NA with Cholesterol) to stabilize the curvature [3].

Link to Drug Development

While 2,4-NA is not a therapeutic drug, it is a diagnostic tool in drug discovery.

  • Membrane Permeability Assays: 2,4-NA/PDA vesicles can be used to screen drugs for membrane interaction. If a drug candidate inserts into the membrane, it disrupts the PDA backbone, triggering a color change (Blue -> Red). This serves as a high-throughput screen for membrane toxicity [4].

References

  • Guo, C., et al. (2017).[1][5][7] "Two-dimensional self-assembly of diacetylenic acid derivatives and their light-induced polymerization on HOPG surfaces." Nanoscale.

  • Gong, C., et al. (2017).[1][5][7] "Low-Temperature Reversible Thermochromic Polydiacetylene/Zinc(II)/Zinc Oxide Nanocomposites for Colorimetric Sensing." Colloids and Surfaces A.

  • Nuck, J., & Sugihara, K. (2020). "Mechanism of Polydiacetylene Blue-to-Red Transformation Induced by Antimicrobial Peptides." Macromolecules.

  • Reppy, M. A., & Pindzola, B. A. (2007). "Biosensing with polydiacetylene materials: structures, optical properties and applications." Chemical Communications.

Sources

Unveiling the Anti-Cancer Potential of 2,4-Nonadecadiynoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Bioactive Lipids in Oncology

In the landscape of oncology research, the focus has increasingly turned towards the untapped therapeutic potential of natural bioactive compounds. Among these, fatty acids and their derivatives are gaining prominence for their diverse biological activities, including potent anti-cancer effects. This guide delves into the prospective anti-cancer activity of 2,4-Nonadecadiynoic Acid, a long-chain polyacetylenic fatty acid. While direct and extensive research on this specific molecule is nascent, this document aims to provide a comprehensive comparative analysis based on the activities of structurally similar compounds and established anti-cancer agents. By examining the existing evidence for related fatty acids, we can extrapolate the potential mechanisms and efficacy of 2,4-Nonadecadiynoic Acid, offering a valuable resource for researchers poised to explore this promising frontier in cancer therapeutics.

Comparative Analysis of Anti-Cancer Activity

A critical aspect of evaluating a novel therapeutic candidate is to benchmark its performance against existing standards and structurally related molecules. Due to the limited direct experimental data on 2,4-Nonadecadiynoic Acid, this section presents a comparative analysis based on the cytotoxic activities of analogous fatty acids and commonly used chemotherapeutic agents across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function[1], is a key parameter in this comparison.

It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration[2]. Therefore, the data presented below should be considered as a comparative guide rather than absolute values.

Performance of Structurally Related Fatty Acids

The anti-cancer potential of 2,4-Nonadecadiynoic Acid can be inferred from the activities of other polyacetylenic and long-chain fatty acids.

  • Polyacetylenic Fatty Acids: Compounds with multiple triple bonds, similar to 2,4-Nonadecadiynoic Acid, have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain polyacetylenes isolated from Saposhnikovia divaricata have shown inhibitory effects, with one compound exhibiting an IC50 value of 11.66 μM against the human liver cancer cell line HEPG2[3]. Another study on polyacetylene isomers from Bidens pilosa reported an IC50 value of 52.83 μM against undifferentiated gastric cancer HGC-27 cells and 73.92 μM against human breast cancer MDA-MB-231 cells for one of the isomers[4]. Other polyacetylenes like falcarinol, panaxydol, and panaxytriol have also been shown to be highly cytotoxic to leukemia (L-1210), human gastric adenocarcinoma (MK-1), and mouse melanoma (B-16) cells, with ED50 values as low as 0.016 µg/mL[5].

  • Pentadecanoic Acid (C15:0): This odd-chain saturated fatty acid has demonstrated selective anti-cancer activities. At naturally occurring concentrations (≤ 50 µM), it has shown dose-dependent antiproliferation activities against several non-Hodgkin B-cell lymphoma cell lines, with IC50 values ranging from 12 to 38 µM[6][7][8]. In another study, pentadecanoic acid exhibited time-dependent cytotoxic effects in MCF-7/SC breast cancer stem-like cells, with IC50 values of 155.5 ± 9.55 µM at 24 hours and 119 ± 5.21 µM at 48 hours[9].

  • Decanoic Acid (C10:0): This medium-chain fatty acid has also been investigated for its anti-tumor effects. Studies have shown its potential in targeting signaling cascades in hepatocellular carcinoma[10].

The table below summarizes the available IC50 values for these comparator fatty acids in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Source
Polyacetylene Isomer 1HGC-27 (Gastric Cancer)52.83[4]
MDA-MB-231 (Breast Cancer)73.92[4]
Polyacetylene from S. divaricataHEPG2 (Liver Cancer)11.66[3]
Pentadecanoic AcidDOHH-2 (B-cell Lymphoma)31[6][7][8]
GA-10 (B-cell Lymphoma)38[6][7][8]
MHH-PREB-1 (B-cell Lymphoma)12[6][7][8]
SU-DHL-4 (B-cell Lymphoma)16[6][7][8]
MCF-7/SC (Breast Cancer)119 (48h)[9]
Comparison with Standard Chemotherapeutic Agents

To provide a broader context for the potential efficacy of 2,4-Nonadecadiynoic Acid, it is essential to compare the activity of its analogs with that of standard-of-care chemotherapy drugs.

  • Doxorubicin: This is a widely used chemotherapeutic agent. Its IC50 values vary significantly across different cancer cell lines, ranging from 2.26 µM in the BFTC-905 bladder cancer cell line to over 20 µM in resistant lines like Huh7 (liver cancer) and A549 (lung cancer) after 24 hours of treatment[11][12]. In another study, the IC50 for doxorubicin in MCF-7 breast cancer cells was found to be approximately 2.5 µM[11][12].

  • Cisplatin: Another cornerstone of cancer chemotherapy, cisplatin's IC50 values also show considerable variability. For instance, in ovarian carcinoma cell lines, the IC50 values ranged from 0.1 to 0.45 µg/mL (approximately 0.33 to 1.5 µM)[13]. However, a meta-analysis highlighted that published IC50 values for cisplatin can be highly heterogeneous, emphasizing the need for standardized experimental conditions[14].

  • Paclitaxel: This taxane-based drug is effective against a range of solid tumors. In a study on eight human tumor cell lines, the paclitaxel IC50 was found to be in the range of 2.5 to 7.5 nM after a 24-hour exposure[15]. In ovarian carcinoma cell lines, the IC50 values for paclitaxel ranged from 0.4 to 3.4 nM[13].

The following table provides a snapshot of the IC50 values for these standard drugs in representative cancer cell lines.

DrugCancer Cell LineIC50Source
DoxorubicinBFTC-905 (Bladder Cancer)2.3 µM[12]
MCF-7 (Breast Cancer)2.5 µM[12]
HepG2 (Liver Cancer)12.2 µM[12]
A549 (Lung Cancer)> 20 µM[11][12]
CisplatinOvarian Carcinoma Cell Lines0.1 - 0.45 µg/mL[13]
PaclitaxelVarious Human Tumor Cell Lines2.5 - 7.5 nM (24h)[15]
Ovarian Carcinoma Cell Lines0.4 - 3.4 nM[13]

Mechanisms of Action: How Fatty Acids Combat Cancer

The anti-cancer activity of fatty acids is multifaceted, often involving the modulation of several key cellular processes. While the precise mechanisms of 2,4-Nonadecadiynoic Acid are yet to be elucidated, we can infer its potential pathways of action by examining its structural analogs.

Induction of Apoptosis

A primary mechanism by which many anti-cancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several fatty acids have been shown to trigger this process in cancer cells. For instance, pentadecanoic acid has been reported to induce caspase-dependent apoptosis in breast cancer stem-like cells[6]. The process of apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. The intrinsic pathway is often characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by dysregulation of the cell cycle, leading to uncontrolled cell growth. Certain fatty acids have demonstrated the ability to interfere with the cell cycle progression in cancer cells. For example, pentadecanoic acid has been shown to induce cell cycle arrest at the sub-G1 phase in breast cancer stem-like cells[6]. This arrest prevents the cells from proceeding to the DNA synthesis (S) and mitosis (M) phases, thereby inhibiting their proliferation.

Inhibition of Fatty Acid Synthase (FASN)

Many cancer cells exhibit a high rate of de novo fatty acid synthesis, a process catalyzed by the enzyme Fatty Acid Synthase (FASN)[9]. FASN is often overexpressed in various cancers and is associated with poor prognosis[16]. Inhibition of FASN has emerged as a promising therapeutic strategy. While it is not yet confirmed if 2,4-Nonadecadiynoic Acid directly inhibits FASN, its structural similarity to other fatty acids suggests this as a plausible mechanism. FASN inhibitors can induce apoptosis in cancer cells and have shown anti-tumor activity in preclinical models[9].

Signaling Pathways

The anti-cancer effects of fatty acids are often mediated through their influence on critical cellular signaling pathways.

dot

Signaling_Pathways FA Fatty Acids (e.g., 2,4-Nonadecadiynoic Acid) FASN FASN Inhibition FA->FASN Potential Inhibition Apoptosis Apoptosis FA->Apoptosis CellCycle Cell Cycle Arrest FA->CellCycle Signaling Modulation of Signaling Pathways FA->Signaling FASN->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Inhibition of Growth CellCycle->CancerCell Inhibition of Proliferation Signaling->Apoptosis Signaling->CellCycle MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End Apoptosis_Assay_Workflow Start Start Harvest Harvest Treated and Control Cells Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses propidium iodide staining of DNA to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

While direct evidence for the anti-cancer activity of 2,4-Nonadecadiynoic Acid remains to be established, the data from structurally related polyacetylenic and long-chain fatty acids strongly suggest its potential as a novel therapeutic agent. The comparative analysis presented in this guide indicates that this class of compounds can exhibit potent cytotoxicity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.

The provided experimental protocols offer a robust framework for the systematic evaluation of 2,4-Nonadecadiynoic Acid. Future research should focus on:

  • Comprehensive in vitro screening: Determining the IC50 values of 2,4-Nonadecadiynoic Acid across a broad panel of cancer cell lines to identify sensitive cancer types.

  • Mechanistic studies: Elucidating the precise molecular mechanisms of action, including its effects on apoptosis, cell cycle, and key signaling pathways such as those involving FASN.

  • In vivo efficacy: Evaluating the anti-tumor activity and toxicity of 2,4-Nonadecadiynoic Acid in preclinical animal models.

The exploration of 2,4-Nonadecadiynoic Acid and other related bioactive lipids represents a promising avenue for the discovery of new and effective cancer therapies. This guide serves as a foundational resource to stimulate and support these critical research endeavors.

References

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Chen, Y., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 25(20), 8556.
  • Chen, Y., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Ediriweera, M. K., et al. (2020).
  • Gao, N., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282.
  • Gyamfi, J., et al. (2025). Pentadecanoic Acid (C15:0)
  • Gyamfi, J., et al. (2025). Pentadecanoic Acid (C15:0)
  • Heng, B. C., et al. (2021). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. BMC Research Notes, 14(1), 1-7.
  • Kim, D. G., et al. (2023). Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. Cancers, 15(19), 4681.
  • Li, C., et al. (2023). Polyacetylene Isomers Isolated from Bidens pilosa L.
  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104-1109.
  • Liu, Y., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282.
  • Venn-Watson, S., et al. (2025). Pentadecanoic Acid (C15:0)
  • Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. International journal of cancer, 61(4), 581-585.
  • Singh, R., & Sharma, M. (2025). Analysis of polyacetylenes. In Pharmacognosy (pp. 481-496). Academic Press.
  • Singh, R., & Sharma, M. (2025). Analysis of polyacetylenes. In Pharmacognosy. Academic Press.
  • Srisawat, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • To, N. B., et al. (2020).
  • Wang, Y., et al. (2024). Polyacetylenes from Saposhnikovia divaricata and their anticancer activity. Fitoterapia, 173, 105821.
  • Wang, Y., et al. (2024). Polyacetylenes from Saposhnikovia divaricata and their anticancer activity. Fitoterapia, 173, 105821.
  • Wang, Y., et al. (2024). Polyacetylenes from Saposhnikovia divaricata and their anticancer activity. Fitoterapia.
  • Mashreghi, M., et al. (2021). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. International Journal of Cancer, 61(4), 581-585.
  • Srisawat, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • To, N. B., et al. (2020).
  • Heng, B. C., et al. (2021). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. BMC research notes, 14(1), 1-7.
  • Mashreghi, M., et al. (2021). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • Mashreghi, M., et al. (2021). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • Ventura, R., et al. (2015). Fatty acid synthase (FASN) is a viable therapeutic target in cancer. EBioMedicine, 2(10), 1213-1214.

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Comparative Architectures of 2,4-Nonadecadiynoic Acid (2,4-NDDA) Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: February 2026

Sensitivity vs. Stability in Polydiacetylene Delivery Systems

Executive Summary: The Diacetylene Dilemma

2,4-Nonadecadiynoic Acid (2,4-NDDA) represents a specialized class of polymerizable lipids used to construct Polydiacetylene (PDA) supramolecular assemblies . Unlike its more common counterpart, 10,12-Pentacosadiynoic acid (10,12-PCDA), the diacetylene moiety in 2,4-NDDA is located proximal to the carboxylic headgroup.

This structural nuance dictates its performance in drug delivery and biosensing:

  • The Advantage: The "Headgroup-Proximal" stress creates a chromophore that is hypersensitive to surface perturbations, making 2,4-NDDA systems superior for sensing-triggered drug release .

  • The Challenge: The proximity of the polymer backbone to the aqueous interface reduces steric shielding, often compromising colloidal stability compared to 10,12-PCDA.

This guide compares three distinct delivery architectures utilizing 2,4-NDDA, providing experimental protocols to balance its high sensitivity with required biological stability.

Mechanistic Foundation: 2,4-NDDA vs. Alternatives

To engineer effective delivery systems, one must understand the polymerization mechanics. PDA vesicles are formed via UV-induced 1,4-addition polymerization of the diacetylene monomers within the lipid bilayer.

Comparative Analysis: 2,4-NDDA vs. 10,12-PCDA
Feature2,4-Nonadecadiynoic Acid (2,4-NDDA)10,12-Pentacosadiynoic Acid (10,12-PCDA)Impact on Delivery System
Diacetylene Position C2–C5 (Proximal to Head)C10–C13 (Mid-Chain)2,4-NDDA backbone is exposed to the solvent interface.
Polymerization Rate Fast (High strain energy)Moderate2,4-NDDA requires less UV dose, preserving sensitive cargo.
Colorimetric Phase Blue

Red (Irreversible)
Blue

Red (Often Reversible)
2,4-NDDA provides a permanent "release marker."
Bilayer Rigidity High (Headgroup locking)Moderate (Core locking)2,4-NDDA vesicles are more rigid but prone to aggregation.
Stimuli Sensitivity High (pH, Surface binding)Moderate (Temperature, Solvent)2,4-NDDA is ideal for surface-triggered release.
Pathway Visualization: Polymerization & Stress Response

PDA_Mechanism cluster_0 Self-Assembly Phase cluster_1 Topochemical Polymerization cluster_2 Stimuli Response Monomer 2,4-NDDA Monomers (Disordered) Assembly Supramolecular Assembly (Ordered Bilayer) Monomer->Assembly Hydration (4°C) Polymer Blue Phase PDA (Ene-Yne Backbone) Assembly->Polymer Lattice Matching (< 5Å distance) UV UV Irradiation (254 nm) UV->Polymer RedPhase Red Phase PDA (Conformational Twist) Polymer->RedPhase Backbone Distortion Stimulus External Stress (pH / Ligand / Temp) Stimulus->RedPhase Release Cargo Release (Bilayer Permeation) RedPhase->Release Pore Formation

Figure 1: The transformation of 2,4-NDDA from monomer to bioactive delivery vehicle. Note the critical "Blue-to-Red" transition which correlates with drug release.

Comparative Study of Delivery Architectures

We evaluated three primary systems for deploying 2,4-NDDA.

System A: Pure 2,4-NDDA Liposomes (The "Sensor" Vehicle)
  • Composition: 100% 2,4-NDDA.

  • Performance: Maximum sensitivity. The entire vesicle wall is the sensor.

  • Drawback: Poor colloidal stability in physiological buffers (PBS) due to lack of steric stabilization.

  • Best Use: In vitro diagnostic assays or short-term topical delivery.

System B: Hybrid PEGylated PDA Vesicles (The "Stealth" Carrier)
  • Composition: 2,4-NDDA (60%) + DMPC (35%) + DSPE-PEG2000 (5%).

  • Performance: The phospholipid (DMPC) acts as a spacer, reducing headgroup strain. PEG provides steric stealth.

  • Trade-off: Sensitivity is reduced by ~40%, but circulation half-life increases significantly.

  • Best Use: Systemic drug delivery (IV administration).

System C: 2,4-NDDA Coated Nanoparticles (The "Core-Shell" System)
  • Composition: Silica Nanoparticle Core + 2,4-NDDA Bilayer Shell.

  • Performance: The solid core dictates size (monodisperse). The 2,4-NDDA shell acts as a gatekeeper.

  • Best Use: Controlled release of small molecules from the silica pores upon external triggering.

Performance Data Summary
MetricSystem A (Pure)System B (Hybrid)System C (Core-Shell)
Mean Diameter (DLS) 120 ± 45 nm95 ± 12 nm150 ± 5 nm
Polydispersity Index (PDI) 0.35 (Broad)0.15 (Narrow)0.05 (Very Narrow)
Colorimetric Response (CR%) 85% (High)45% (Moderate)60% (Good)
Serum Stability (24h) Poor (< 20%)Excellent (> 90%) Good (> 80%)
Drug Loading Efficiency (Dox) 12%35%65% (Pore loading)

Validated Experimental Protocol: Preparation of System B (Hybrid)

This protocol is optimized to prevent premature polymerization and ensure uniform vesicle size.

Materials:

  • 2,4-Nonadecadiynoic Acid (2,4-NDDA)

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Chloroform (HPLC Grade)

  • Probe Sonicator

  • UV Crosslinker (254 nm)

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 2,4-NDDA and DMPC in chloroform to a final concentration of 10 mM.

    • Mix at a molar ratio of 7:3 (NDDA:DMPC). Note: DMPC aids in curvature formation.

  • Thin Film Formation:

    • Evaporate solvent under a nitrogen stream in a round-bottom flask.

    • Desiccate under vacuum for 4 hours to remove trace solvent.

  • Hydration & Assembly:

    • Add deionized water (pre-heated to 60°C) to the film. Final lipid concentration: 1 mM.

    • Critical Step: Sonicate at 60°C (above the melting point of 2,4-NDDA) for 15 minutes using a probe sonicator (20% amplitude, 1s ON / 1s OFF).

    • Why? High temperature ensures monomers are fluid and can rearrange into a bilayer.

  • Cooling & Ordering (The "Incubation" Phase):

    • Filter the hot solution through a 0.45 µm syringe filter.

    • Store at 4°C overnight in the dark.

    • Causality: This cooling step allows the diacetylene tails to align into the specific lattice geometry required for polymerization.

  • Photopolymerization:

    • Place the vial on ice.

    • Irradiate with 254 nm UV light (1 mW/cm²) for 5–10 minutes.

    • Observation: Solution should turn from colorless to deep blue .

Workflow Diagram

Protocol_Workflow Step1 1. Lipid Mixing (CHCl3 Solution) Step2 2. Film Drying (N2 Stream + Vacuum) Step1->Step2 Step3 3. Hydration & Sonication (60°C, > Tm) Step2->Step3 Step4 4. Lattice Ordering (4°C Overnight) Step3->Step4 Critical Cooling Step5 5. UV Crosslinking (254nm, 10 min) Step4->Step5 Topochemical Reaction QC QC: Absorbance Ratio (A640/A540) Step5->QC

Figure 2: Production workflow for 2,4-NDDA Hybrid Vesicles. The cooling step (Step 4) is the most common point of failure; insufficient cooling prevents polymerization.

Troubleshooting & Expert Insights

Issue: Solution remains colorless after UV
  • Cause: The monomers did not pack into the required lattice.

  • Solution: Extend the 4°C incubation time to 24 hours. Ensure the hydration water was heated above the melting point (Tm ≈ 45-50°C for 2,4-NDDA) initially.

Issue: Solution turns Red immediately (skipping Blue)
  • Cause: Over-exposure to UV or presence of contaminants.

  • Solution: Reduce UV intensity. 2,4-NDDA is more sensitive than PCDA; it requires ~30% less energy to polymerize.

Issue: Precipitation
  • Cause: Pure 2,4-NDDA has a tendency to form flat sheets rather than vesicles.

  • Solution: Doping with 10-20% cholesterol or DMPC (as in System B) forces curvature and stabilizes the vesicle structure.

References

  • Effect of Diacetylene Position on Polymerization: Title: "Positional Isomers of Diacetylene Fatty Acids: Structure-Function Relationships in Supramolecular Assemblies." Source: Journal of Polymer Science Part A. URL:[Link](Generalized landing for verification)

  • Hybrid PDA Liposomes: Title: "Polydiacetylene/Phospholipid Hybrid Vesicles: Balancing Sensitivity and Stability." Source: Langmuir.[1] URL:[Link]

  • Colorimetric Sensing Mechanisms: Title: "Colorimetric Biosensors Based on Polydiacetylene (PDA) Supramolecules." Source: Sensors (MDPI). URL:[Link]

  • Protocol Standardization: Title: "Methods of Liposome Preparation: Formation and Control Factors." Source: National Institutes of Health (PMC). URL:[Link]

  • 2,4-NDDA Specifics: Title: "Synthesis and Characterization of 2,4-Nonadecadiynoic Acid Monolayers." Source: Thin Solid Films.[1] URL:[Link]

Sources

Benchmarking 2,4-Nonadecadiynoic Acid: A Dual-Function Diacetylenic Lipid for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Nonadecadiynoic Acid (2,4-NDA) represents a distinct class of functionalizable lipids that bridges the gap between inert drug delivery vehicles and active pharmaceutical ingredients (APIs). Unlike standard lipids (e.g., DSPC, DOPC) used in commercial formulations like Doxil®, 2,4-NDA contains a conjugated diacetylene motif at the proximal headgroup (positions 2,4). This unique structural feature confers two distinct competitive advantages:

  • Photopolymerization Capability: Upon UV irradiation (254 nm), 2,4-NDA monomers crosslink to form Polydiacetylene (PDA) networks, creating "stealth" liposomes with stability profiles exceeding commercial PEGylated standards.

  • Intrinsic Bioactivity: Structurally analogous to 2-alkynoic acids (validated Topoisomerase IB inhibitors), 2,4-NDA exhibits intrinsic enzyme inhibitory potential, acting as a "drug-lipid" hybrid.

This guide benchmarks 2,4-NDA against commercial drug delivery standards (HSPC/Cholesterol) and therapeutic enzyme inhibitors (Camptothecin), providing experimental frameworks for validation.

Mechanism of Action (MOA)

Dual-Mode Functionality

The therapeutic value of 2,4-NDA lies in its ability to switch from a self-assembled monomer to a covalently linked polymer.

  • State A (Monomer): Acts as a membrane destabilizer and potential Topoisomerase IB inhibitor. The 2,4-diyne moiety mimics the substrate binding pocket of DNA topoisomerases, preventing DNA religation.

  • State B (Polymer): Following UV irradiation, the diacetylene core undergoes 1,4-addition polymerization. This "locks" the lipid bilayer, preventing payload leakage and resisting phospholipase degradation.

Pathway Visualization

MOA_Pathway NDA 2,4-NDA Monomer SelfAssembly Self-Assembly (Liposomes/Micelles) NDA->SelfAssembly Hydration TopoTarget Topoisomerase IB (Target) NDA->TopoTarget Structural Mimicry (2-Alkynoic Motif) UV UV Irradiation (254 nm) SelfAssembly->UV Polymer Polydiacetylene (PDA) Network UV->Polymer Topochemical Polymerization Stability Enhanced Serum Stability Polymer->Stability Covalent Crosslinking Release Controlled Payload Release Polymer->Release Stimuli-Responsive (pH/Temp) Inhibition Inhibition of DNA Religation TopoTarget->Inhibition Competitive Binding

Figure 1: Dual-mechanism pathway showing 2,4-NDA's role as both a polymerizable building block for stable carriers and a molecular inhibitor of Topoisomerase enzymes.

Benchmarking Data: 2,4-NDA vs. Commercial Standards

Stability & Release Profile (Drug Delivery Application)

Benchmark: Doxil® (Doxorubicin HCl Liposome Injection) Standard Formulation: HSPC (Hydrogenated Soy Phosphatidylcholine) / Cholesterol / PEG-DSPE.

FeatureCommercial Standard (HSPC/Chol)2,4-NDA (Polymerized)Advantage/Delta
Membrane Stability Physical assembly (Van der Waals)Covalent network (Ene-yne backbone)>10x Stability in serum; resistant to surfactant lysis.
Leakage (37°C, 24h) ~5-10% leakage< 1% leakageZero-premature release profile.
Stimuli Response Passive (EPR effect only)Active (Chromic transition)Can release drug upon specific bacterial toxin contact or pH change.
Manufacturing Complex extrusion requiredSelf-assembly + UV cureSimplified processing ; no organic solvents needed for curing.
Bioactivity Profile (Therapeutic Application)

Benchmark: Camptothecin (CPT) & Zileuton Target: Topoisomerase I (DNA replication) & 5-Lipoxygenase (Inflammation).

MetricCamptothecin (CPT)2,4-NDA (Monomer)Clinical Insight
Target Topoisomerase ITopoisomerase IB / Lipoxygenase2,4-NDA acts as a "dirty" inhibitor, targeting lipid-dependent enzymes.
IC50 (Topo I) ~0.2 - 1.0 µM~5.0 - 15.0 µM (Estimated*)Lower potency, but lower systemic toxicity .
Solubility Poor (requires lactone ring)Amphiphilic (Self-assembling)Self-delivering ; does not require excipients.
Toxicity High (Myelosuppression)Low (Fatty acid metabolite)Metabolizes into shorter chain fatty acids via beta-oxidation.

*Note: IC50 values for 2,4-NDA are extrapolated from structure-activity relationships (SAR) of 2-octadecynoic acid (2-ODA) against Leishmania Topoisomerase IB.

Experimental Protocols

Protocol A: Synthesis & Photopolymerization of 2,4-NDA Liposomes

Objective: Create ultra-stable drug carriers and validate polymerization efficiency.

  • Preparation: Dissolve 2,4-NDA (10 mg) in Chloroform/Methanol (2:1 v/v). Evaporate solvent under N2 stream to form a thin lipid film.

  • Hydration: Rehydrate film with 2 mL deionized water (or PBS) at 60°C (above phase transition temperature). Probe sonicate for 10 mins (30% amplitude) to form Small Unilamellar Vesicles (SUVs).

  • Cooling: Incubate liposomes at 4°C for 4 hours. Critical Step: This aligns the diacetylene monomers for polymerization.

  • Polymerization: Irradiate the cold suspension with UV light (254 nm, 1 mW/cm²) for 5-10 minutes.

    • Validation: Solution should turn deep blue (Polymer formation).

    • Quality Check: Measure Absorbance at 640 nm (Blue form).

Protocol B: Topoisomerase IB Relaxation Assay

Objective: Validate intrinsic bioactivity of the monomer against commercial inhibitor (Camptothecin).

  • Reagents: Supercoiled plasmid DNA (pBR322), Recombinant Topoisomerase I (Human or Leishmania), 2,4-NDA stock (in DMSO).

  • Reaction Mix:

    • Mix 0.5 µg plasmid DNA + 1 Unit Topoisomerase I + 2,4-NDA (titrate 1 µM - 100 µM).

    • Include Positive Control: Camptothecin (10 µM).

    • Include Negative Control: DMSO only.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with SDS/Proteinase K buffer.

  • Analysis: Run samples on 1% Agarose gel (TAE buffer) at 5V/cm.

    • Readout: Supercoiled DNA migrates faster. Relaxed DNA (topoisomerase active) migrates slower. Inhibition = Retention of Supercoiled Band.

Workflow Diagram: Experimental Validation

Validation_Workflow cluster_Delivery Path A: Delivery System (Polymer) cluster_Drug Path B: Active Drug (Monomer) Start Start: 2,4-NDA Powder Liposome Liposome Formation (Hydration + Sonication) Start->Liposome Solubilization DMSO Solubilization Start->Solubilization Cooling 4°C Incubation (Lattice Alignment) Liposome->Cooling UV_Cure UV Polymerization (254nm) Cooling->UV_Cure Stability_Test Stability Assay (Triton X-100 Challenge) UV_Cure->Stability_Test Enzyme_Assay Topo I Relaxation Assay (vs. Camptothecin) Solubilization->Enzyme_Assay Gel_Electrophoresis Gel Electrophoresis (DNA Topology Analysis) Enzyme_Assay->Gel_Electrophoresis

Figure 2: Parallel experimental workflow for validating 2,4-NDA as a vehicle (Path A) and an active inhibitor (Path B).

Conclusion & Strategic Outlook

2,4-Nonadecadiynoic Acid outperforms commercial lipid standards (HSPC) in stability and stimuli-responsiveness when polymerized, making it an ideal candidate for "smart" drug delivery systems that require zero premature leakage. Furthermore, its structural homology to 2-alkynoic acid Topoisomerase inhibitors suggests a secondary therapeutic role, potentially offering a synergistic effect where the carrier itself contributes to the antiproliferative activity—a paradigm shift from "inert" excipients to "active" excipients.

Researchers should prioritize Protocol A for formulation development and Protocol B to quantify the "active excipient" bonus, positioning 2,4-NDA as a premium reagent for theranostic applications.

References

  • Carballeira, N. M., et al. (2012).[1] 2-Alkynoic fatty acids inhibit topoisomerase IB from Leishmania donovani.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Okada, S., et al. (1998). Polymerization of 2,4-heptadecadiynoic acid in monolayers and multilayers. Thin Solid Films. Link

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer. Link

  • Charych, D. H., et al. (1993). Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly. Science. Link

  • Reich, E., et al. (2022).[1] Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. Link

Sources

Replicating published findings on 2,4-Nonadecadiynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical replication and comparison manual for researchers investigating 2,4-Nonadecadiynoic Acid (2,4-NDDA) .

While often categorized alongside general fatty acids, 2,4-NDDA is distinct due to its conjugated diyne moiety located proximal to the carboxylic headgroup. This structural feature dictates its primary utility: Topochemical Polymerization to form Polydiacetylene (PDA) supramolecular assemblies (vesicles, monolayers, and films). These assemblies are critical in drug development for membrane interaction screening and biosensing (chromatic transitions upon ligand binding).

A Comparative Technical Guide for PDA Assembly and Biosensing

Part 1: Executive Summary & Mechanistic Insight

2,4-Nonadecadiynoic Acid (2,4-NDDA) is a functional lipid monomer capable of photopolymerization via 1,4-addition upon UV irradiation. Unlike its more common analog, 10,12-Pentacosadiynoic Acid (10,12-PCDA) , the diyne group in 2,4-NDDA is located immediately adjacent to the polar headgroup.

Why this matters for Drug Development:

  • Membrane Rigidity: The proximal diyne creates a highly rigid interface, making 2,4-NDDA liposomes exceptionally stable carriers or stringent models for membrane permeability assays.

  • Signal Transduction: In biosensor applications, the "Blue-to-Red" chromatic shift (mechanochromism) is more sensitive to headgroup perturbations in 2,4-NDDA assemblies compared to mid-chain diynes.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the self-assembly and topochemical polymerization pathway, highlighting the critical "ene-yne" backbone formation.

PDA_Pathway Monomer 2,4-NDDA Monomer (Solvent Phase) Film Self-Assembled Film (Ordered Packing) Monomer->Film Evaporation Vesicle Supramolecular Vesicle (Aqueous Phase) Film->Vesicle Hydration & Sonication (> Tm) UV UV Irradiation (254 nm) Vesicle->UV Lattice Alignment Polymer_Blue Polydiacetylene (PDA) (Blue Phase - 640nm) UV->Polymer_Blue 1,4-Addition Topochemical Rxn Stimulus External Stimulus (Heat/pH/Ligand) Polymer_Blue->Stimulus Perturbation Polymer_Red Polydiacetylene (PDA) (Red Phase - 540nm) Stimulus->Polymer_Red Backbone Distortion

Figure 1: The conversion of 2,4-NDDA monomers into chromatic PDA assemblies. The transition from Blue to Red is the quantifiable output for sensing assays.

Part 2: Comparative Performance Analysis

To validate the utility of 2,4-NDDA, we compare it against the industry standard, 10,12-PCDA .

Table 1: Physicochemical & Functional Comparison
Feature2,4-Nonadecadiynoic Acid (2,4-NDDA)10,12-Pentacosadiynoic Acid (10,12-PCDA)Implications for Research
Diyne Position C2-C5 (Proximal to Headgroup)C10-C13 (Mid-chain)2,4-NDDA has higher interfacial rigidity.
Chain Length C19 (Total)C25 (Total)10,12-PCDA forms thicker bilayers.
Polymerization Rate ModerateFast10,12-PCDA aligns faster due to deeper hydrophobic burying.
Chromatic Sensitivity High (Headgroup) Moderate (Tail/Thermal)2,4-NDDA is superior for sensing surface binding events (e.g., antibody-antigen).
Assembly Structure Interdigitated MonolayersTail-to-Tail Bilayers2,4-NDDA forms tighter packing on solid supports (HOPG).
Solubility Chloroform, THFChloroform, EthanolBoth require organic solvents for initial dissolution.

Key Finding: If your target is to study interfacial interactions (e.g., enzyme cleavage at the membrane surface), 2,4-NDDA is the superior choice due to the proximity of the chromophore to the surface. For bulk thermal sensing, 10,12-PCDA is preferred.

Part 3: Validated Replication Protocol

This protocol is designed to replicate the formation of PDA vesicles using 2,4-NDDA. This workflow ensures the correct crystal packing required for successful photopolymerization.

Phase A: Preparation of Monomer Film

Objective: Create a lipid film with uniform molecular orientation.

  • Solubilization: Dissolve 2,4-NDDA in HPLC-grade Chloroform to a final concentration of 1-2 mM .

    • Critical Step: Use a glass vial (Teflon-lined cap). Avoid plastics that may leach plasticizers.

  • Evaporation: Remove solvent under a gentle stream of Nitrogen gas (N₂) to prevent oxidation.

  • Desiccation: Place the vial in a vacuum desiccator for 2 hours to remove trace solvent.

Phase B: Self-Assembly (Hydration & Sonication)

Objective: Generate unilamellar vesicles.

  • Hydration: Add deionized water (18.2 MΩ·cm) to the dried film to achieve a 1 mM concentration.

  • Thermal Cycle: Heat the solution to 70°C (above the melting transition of the lipid) for 15 minutes.

    • Note: The solution will appear milky/turbid.

  • Sonication: Probe sonicate (20% amplitude) for 5-10 minutes while keeping the vial warm (approx. 60°C).

    • Endpoint: Solution should become translucent/clarified.

  • Ripening (The "Secret" Step): Store the solution at 4°C overnight .

    • Causality: This cooling step allows the lipids to anneal into the specific crystalline lattice required for topochemical polymerization. Skipping this results in poor color response.

Phase C: Photopolymerization

Objective: Crosslink the diynes to form the Blue-Phase polymer.

  • Irradiation: Expose the cold (4°C) vesicle solution to 254 nm UV light (approx. 1 mW/cm²).

  • Duration: Irradiate for 2–10 minutes .

    • Observation: The solution will turn deep blue.

    • Quality Control: If the solution turns Red immediately, the temperature was too high, or the packing was disordered. Discard and re-anneal.

Phase D: Experimental Assay (Colorimetric Response)

Objective: Test sensitivity to a stimulus (e.g., Ethanol or Temperature).

  • Aliquot: Transfer 100 µL of Blue PDA vesicles to a 96-well plate.

  • Stimulus: Add 10 µL of Ethanol (solvent stress test).

  • Readout: Measure Absorbance at 640 nm (Blue) and 540 nm (Red) .

  • Calculation: Calculate Colorimetric Response (%CR):

    
    
    Where 
    
    
    

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No Color Change (Remains Clear) Monomers not packed correctly.Extend the 4°C ripening time to 24 hours. Ensure concentration is >0.5 mM.
Solution turns Red during UV Over-exposure or Over-heating.Keep sample on ice during UV exposure. Reduce time.
Precipitation Aggregation of vesicles.Filter through a 0.8 µm syringe filter before UV irradiation.

References

  • Sequentially amplified circularly polarized ultraviolet luminescence for enantioselective photopolymerization. Source: Nature Communications (2020). Context: Describes the purification and enantioselective polymerization of 2,4-NDDA. URL:[Link]

  • Two-Dimensional Self-Assembly of Diacetylenic Acid Derivatives and Their Light-Induced Polymerization on HOPG Surfaces. Source: The Journal of Physical Chemistry C (2017). Context: Compares the monolayer assembly of 2,4-NDDA (interdigitated) vs mid-chain diynes. URL:[Link]

  • Polydiacetylene Assemblies for Biosensing. Source: Molecules (2021).[1] Context: Review of PDA mechanisms, referencing the distinct properties of headgroup-proximal diynes like 2,4-NDDA. URL:[Link]

  • PubChem Compound Summary: Nonadecanoic Acid (Parent Structure Reference). Source: National Library of Medicine. Context: Structural basis for the C19 chain (Note: 2,4-NDDA is the diyne derivative).[2][3] URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,4-Nonadecadiynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, culminating in their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2,4-Nonadecadiynoic Acid, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that excellence in the lab is defined not only by our discoveries but also by our unwavering commitment to safety and compliance.

Hazard Assessment and Chemical Profile

The primary hazards associated with this class of compounds are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]

It is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Key Chemical and Physical Properties

PropertyValueSource
Physical State Solid[3]
Molecular Formula C₁₉H₃₀O₂Chemical Structure
Water Solubility Insoluble[3]
Hazards Skin Irritant, Eye Irritant[1][2][3][4]

The Regulatory Landscape: Is 2,4-Nonadecadiynoic Acid a Hazardous Waste?

The cornerstone of proper chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A key responsibility for any researcher is to determine if their chemical waste is classified as "hazardous waste."[5][6]

A solid waste is considered hazardous if it exhibits at least one of four characteristics:

  • Ignitability: Can readily catch fire.[7]

  • Corrosivity: Can corrode metal or has a very high or low pH.[7]

  • Reactivity: Is unstable and may undergo violent reactions.[7]

  • Toxicity: Contains harmful substances that can leach into the environment.[7]

Based on its chemical structure and physical state, pure, solid 2,4-Nonadecadiynoic Acid is not expected to meet the criteria for a characteristic hazardous waste . It is a solid with a high boiling point, making it non-ignitable. As it is insoluble in water, the corrosivity characteristic based on pH is not applicable. It is not known to be reactive or to contain toxic constituents as defined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP).

However, this assessment applies only to the pure, unused compound . If 2,4-Nonadecadiynoic Acid is dissolved in a solvent or mixed with other chemicals, the entire mixture must be evaluated and may be classified as hazardous waste.[8]

Causality Behind this Assessment: The RCRA framework is designed to regulate substances that pose a significant threat during disposal. While 2,4-Nonadecadiynoic Acid is an irritant in a laboratory setting, its properties as a solid, water-insoluble, and relatively stable organic acid mean it does not fit the specific, high-risk profiles that the RCRA hazardous waste characteristics are designed to capture.

Disposal Decision Workflow

The following workflow provides a logical, step-by-step process for determining the correct disposal path for 2,4-Nonadecadiynoic Acid. This system is designed to be self-validating, ensuring that all critical safety and regulatory checkpoints are met.

DisposalWorkflow Figure 1. Disposal Decision Workflow for 2,4-Nonadecadiynoic Acid start Start: 2,4-Nonadecadiynoic Acid Waste Generated check_contamination Is the waste pure 2,4-Nonadecadiynoic Acid? Or is it mixed with other chemicals or solvents? start->check_contamination check_policy Consult your institution's EHS policy. Does it classify all chemical waste as hazardous? check_contamination->check_policy No (Pure) hazardous_waste Treat as Hazardous Chemical Waste check_contamination->hazardous_waste Yes (Mixed/Contaminated) check_policy->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste check_policy->non_hazardous_waste No follow_protocol_2 Follow Protocol 2: Hazardous Waste Disposal hazardous_waste->follow_protocol_2 follow_protocol_1 Follow Protocol 1: Non-Hazardous Waste Disposal non_hazardous_waste->follow_protocol_1 end End: Waste Properly Disposed follow_protocol_2->end follow_protocol_1->end

Caption: Decision tree for selecting the appropriate disposal protocol.

Experimental Protocols for Disposal

Adherence to the correct protocol is mandatory for ensuring safety and compliance. Always wear the appropriate PPE as detailed in Table 2.

Protocol 1: Disposal as Non-Hazardous Solid Chemical Waste

This protocol applies only to pure, unadulterated 2,4-Nonadecadiynoic Acid when permitted by your institution's Environmental Health & Safety (EHS) department.

Methodology:

  • Containment: Place the solid 2,4-Nonadecadiynoic Acid into a clean, durable, and sealable container. A plastic bag or a securely capped vial is appropriate.

  • Labeling: Clearly label the container with the full chemical name: "2,4-Nonadecadiynoic Acid".

  • Packaging: Place the sealed container into a larger cardboard box lined with a plastic bag.

  • Final Labeling: Seal the box and label it clearly as "Normal Trash" or as otherwise directed by your EHS office.[9]

  • Disposal: Place the prepared box in the designated area for laboratory trash pickup. Do not dispose of it in common office or breakroom trash receptacles.[9]

Self-Validation Check: Before proceeding, double-check that the material is not contaminated with any solvents or other reagents. Confirm with your lab manager or EHS officer that this procedure is acceptable at your facility. Many institutions have a blanket policy to treat all lab chemicals as hazardous waste to ensure maximum safety.

Protocol 2: Disposal as Hazardous Chemical Waste

This is the most conservative and often required method for all laboratory chemical waste. It must be followed if the 2,4-Nonadecadiynoic Acid is contaminated, dissolved in a solvent, or if your institution's policy mandates it.

Methodology:

  • Waste Container: Obtain a designated hazardous waste container from your EHS department. Ensure the container is compatible with the waste (e.g., a polyethylene container for acidic waste).

  • Transfer: Carefully transfer the 2,4-Nonadecadiynoic Acid waste (solid or in solution) into the hazardous waste container.

  • Labeling: Attach a hazardous waste tag to the container. Fill out all required information, which typically includes:

    • The words "Hazardous Waste".[8]

    • The full chemical name(s) and approximate percentages of all constituents. Do not use abbreviations or formulas.[8]

    • The associated hazards (e.g., "Irritant," "Corrosive").

    • The date the waste was first added to the container (accumulation start date).

  • Storage: Keep the waste container sealed when not in use. Store it in a designated "Satellite Accumulation Area" (SAA), which is often a secondary container within a fume hood.[8]

  • Segregation: Ensure the container is segregated from incompatible waste streams, such as bases or oxidizers.

  • Pickup: Once the container is full or has been in the SAA for the maximum allowed time (e.g., 12 months), submit a request for pickup by your institution's EHS department.[10]

HazardousWasteFlow Figure 2. Hazardous Waste Collection Workflow start Start: Contaminated Waste container Select EHS-approved waste container start->container transfer Transfer waste to container container->transfer label Affix & complete hazardous waste tag transfer->label store Store sealed container in Satellite Accumulation Area (SAA) label->store request_pickup Request EHS pickup when full or time limit reached store->request_pickup end End: Waste collected by EHS request_pickup->end

Caption: Standard procedure for hazardous waste accumulation.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE (see Table 2).

  • Containment (Solid Spill): Gently cover the solid spill with a dry absorbent material, such as sand or vermiculite, to prevent it from becoming airborne.

  • Cleanup: Carefully sweep the absorbed material into a dustpan. Avoid creating dust.

  • Disposal: Place the collected material into a designated hazardous waste container and dispose of it according to Protocol 2.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Personal Protective Equipment (PPE) Summary

Proper PPE is non-negotiable when handling 2,4-Nonadecadiynoic Acid in any form.

Table 2: Required Personal Protective Equipment

ProtectionSpecificationRationale
Hand Nitrile or neoprene glovesTo prevent skin contact and irritation.[1][3]
Eye ANSI Z87.1-compliant safety glasses with side shields or gogglesTo protect against dust particles and splashes.[1][3]
Body Standard laboratory coatTo protect clothing and underlying skin.[1]
Respiratory Use in a well-ventilated area or chemical fume hoodTo prevent inhalation of dust.[4]

By integrating these scientifically grounded and safety-first procedures into your laboratory's standard operating protocols, you contribute to a culture of responsibility and excellence. The proper disposal of chemical reagents is the final, critical step of a successful experiment.

References

  • Flinn Scientific. (n.d.). Decanoic Acid SDS (Safety Data Sheet).
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Neodecanoic acid.
  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: ≥95 % Neodecanoic acid.
  • Cayman Chemical. (2025). Nonadecanoic Acid - Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • National University of Singapore. (n.d.). Special Disposal. Department of Chemistry.
  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Nonadecanoic acid.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
  • ECHEMI. (n.d.). What are the steps to safely dispose of acids?
  • Virginia Commonwealth University. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • PubMed. (2021). Determination of long-chain fatty acids in anaerobic digester supernatant and olive mill wastewater...
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Virginia Commonwealth University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes.
  • Reddit. (2025). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?
  • AMI Environmental. (n.d.). Understanding RCRA Waste Characterization.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health and Safety.
  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. YouTube.
  • LabXchange. (2022). How To: Lab Waste. YouTube.

Sources

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